4,8-Dichloro-2,3-dimethylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dichloro-2,3-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-7(2)14-11-8(10(6)13)4-3-5-9(11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSOIOGNAHLZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-46-9 | |
| Record name | 4,8-dichloro-2,3-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4,8-Dichloro-2,3-dimethylquinoline
Abstract
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique electronic properties.[1][2] This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 4,8-dichloro-2,3-dimethylquinoline, a key intermediate for further chemical elaboration. The synthesis leverages the classical Combes reaction for the construction of the core quinoline ring system, followed by a strategic chlorination step. This document details the underlying reaction mechanisms, provides a step-by-step experimental protocol, and discusses methods for characterization and purification. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Approach
The quinoline framework is a privileged structure in pharmacology, forming the core of numerous antimalarial drugs, fungicides, antibiotics, and kinase inhibitors.[1][3] The specific substitution pattern of this compound, featuring chloro groups at positions C4 and C8 and methyl groups at C2 and C3, makes it a valuable and versatile building block. The chloro-substituents, particularly at the C4 position, are excellent leaving groups for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.
Our synthetic strategy is centered around a two-stage process:
-
Formation of the Quinoline Core: We employ the Combes quinoline synthesis, an acid-catalyzed condensation and cyclization of an aniline with a β-diketone.[1][2][4] This method is particularly well-suited for preparing 2,4-substituted quinolines.[1]
-
Chlorination: Introduction of the second chlorine atom at the C4 position is achieved by converting an intermediate quinolin-4-one into the desired 4-chloro derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7]
This approach offers a logical and efficient route to the target molecule from readily available starting materials.
Proposed Synthetic Pathway
The synthesis begins with the reaction of 2-chloroaniline with 3-methyl-2,4-pentanedione. This is followed by an acid-catalyzed cyclization to form an intermediate 4-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-4-one form). The final step involves the conversion of this hydroxyl group to a chloro group.
Workflow of the Proposed Synthesis:
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights
The Conrad-Limpach/Combes Reaction Mechanism
The formation of the quinoline ring is a cornerstone of this synthesis. It proceeds through several distinct steps:[1][8][9]
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the β-diketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate.[1][4][10]
-
Acid-Catalyzed Cyclization: In the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the enamine is protonated.[1][10] The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution, where the enamine attacks the aniline ring to form the new heterocyclic ring.[1]
-
Dehydration/Aromatization: A final dehydration step occurs to yield the aromatic quinoline ring system.
Mechanism of Quinoline Ring Formation:
Caption: Key stages in the acid-catalyzed formation of the quinoline core.
Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of a quinolin-4-one to a 4-chloroquinoline is a standard and effective transformation. The mechanism involves the activation of the carbonyl oxygen by POCl₃.[5][11]
-
Phosphorylation: The oxygen of the quinolin-4-one acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphate ester intermediate.[5][11]
-
Nucleophilic Attack: A chloride ion (from POCl₃) then attacks the C4 position of the quinoline ring in an SₙAr-type reaction.
-
Elimination: The phosphate group is displaced, and the aromaticity of the pyridine ring is restored, yielding the 4-chloroquinoline product.[5]
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | 12.76 g (0.1 mol) |
| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | 11.41 g (0.1 mol) |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~20 mL |
| Phosphorus Oxychloride | POCl₃ | 153.33 | ~50 mL |
| Ice | H₂O | 18.02 | As needed |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | As needed |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
Step-by-Step Procedure
Step 1: Synthesis of 8-Chloro-4-hydroxy-2,3-dimethylquinoline
-
To a 250 mL round-bottom flask, add 2-chloroaniline (12.76 g, 0.1 mol) and 3-methyl-2,4-pentanedione (11.41 g, 0.1 mol).
-
Slowly and carefully, with stirring in an ice bath, add concentrated sulfuric acid (20 mL). The mixture will become viscous and generate heat.
-
After the addition is complete, remove the ice bath and heat the mixture at 100-110 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (~200 g) with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate will form.
-
Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is 8-chloro-4-hydroxy-2,3-dimethylquinoline.
Step 2: Synthesis of this compound
-
Place the dried 8-chloro-4-hydroxy-2,3-dimethylquinoline from Step 1 into a 250 mL round-bottom flask equipped with a reflux condenser.
-
In a fume hood, add phosphorus oxychloride (50 mL) to the flask.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[7] The solid will gradually dissolve.
-
After cooling to room temperature, slowly and cautiously pour the reaction mixture onto a large beaker of crushed ice (~500 g) with stirring. This step is highly exothermic and releases HCl gas.
-
Once the ice has melted, neutralize the solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until basic.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, or by column chromatography on silica gel.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques. Expected data are summarized below.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (H5, H6, H7) will appear as distinct signals in the aromatic region (~7.5-8.5 ppm). Two singlets for the C2 and C3 methyl groups will be observed in the aliphatic region (~2.4-2.8 ppm). |
| ¹³C NMR | Signals corresponding to the nine quinoline carbons and two methyl carbons. Quaternary carbons (C4, C8, C8a, C4a) and carbons bearing chlorine will have characteristic shifts. |
| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling
-
2-Chloroaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.
-
Phosphorus Oxychloride: Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a dry, well-ventilated fume hood. Wear acid-resistant gloves, splash goggles, and a lab coat.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Wikipedia. (n.d.). Combes quinoline synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Chemistry lover. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube.
- BenchChem. (2025). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones.
- ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones | Request PDF.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- ResearchGate. (2020, October 28). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- ResearchGate. (n.d.). (PDF) 4-Chloro-2,5-dimethylquinoline.
- DeRisi Lab - UCSF. (2005, January 20). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.
- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.
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4,8-Dichloro-2,3-dimethylquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4,8-Dichloro-2,3-dimethylquinoline
This guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of quinoline chemistry and data from closely related analogs to present a detailed profile of its predicted physicochemical properties, synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of substituted quinoline scaffolds.
Introduction to the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Quinoline derivatives have been extensively investigated for their therapeutic potential, exhibiting properties such as antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2] The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug design. This compound, with its specific substitution pattern of two chloro groups and two methyl groups, presents a unique combination of electronic and steric features that can be exploited for the development of novel chemical entities.
Physicochemical Properties
The physicochemical properties of this compound are predicted based on its structure and data from its isomers and analogs. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₉Cl₂N | - |
| Molecular Weight | 226.10 g/mol | [3][4] |
| XLogP3-AA | 4.2 - 4.5 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 1 | [3][4] |
| Topological Polar Surface Area | 12.9 Ų | [3][4] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
Solubility and Stability:
Based on its high calculated XLogP3 value, this compound is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. The compound is anticipated to be stable under normal laboratory conditions, but it should be stored in a cool, dry place away from strong oxidizing agents.[5]
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from 2,6-dichloroaniline and 2-butanone via a Combes-type quinoline synthesis, followed by chlorination.
Step-by-Step Synthetic Protocol:
Step 1: Synthesis of 8-chloro-2,3-dimethylquinolin-4-ol
-
To a stirred solution of 2,6-dichloroaniline (1 equivalent) in polyphosphoric acid (PPA), add 2-butanone (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 120-140°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the solid, wash it with water, and dry it under vacuum to obtain 8-chloro-2,3-dimethylquinolin-4-ol.
Causality behind Experimental Choices: The Combes synthesis is a reliable method for the preparation of quinolines from anilines and β-dicarbonyl compounds or, in this case, a ketone that can enolize. PPA serves as both the solvent and the acidic catalyst required for the condensation and cyclization steps.
Step 2: Chlorination to this compound
-
Suspend 8-chloro-2,3-dimethylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture to reflux (approximately 105°C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Basify the solution with a cold aqueous solution of sodium hydroxide or ammonia to precipitate the product.
-
Filter the crude product, wash it thoroughly with water, and dry it.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Causality behind Experimental Choices: POCl₃ is a standard and effective reagent for converting quinolin-4-ols (or their tautomeric 4-quinolones) into 4-chloroquinolines. The excess POCl₃ acts as both the reagent and the solvent.
Caption: Proposed synthetic pathway for this compound.
Predicted Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the presence of the two chlorine atoms on the quinoline ring.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at the C8 position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the C4 position. The chlorine at C8 is on the carbocyclic ring and is not activated in the same way.
This differential reactivity allows for selective functionalization at the C4 position. A wide range of nucleophiles, such as amines, alcohols, and thiols, can be used to displace the C4-chloro group.[6]
Exemplary Protocol for SNAr with an Amine:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Heat the reaction mixture to 80-120°C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Causality behind Experimental Choices: The base is necessary to neutralize the HCl formed during the reaction and to deprotonate the nucleophile if it is an alcohol or thiol. The choice of solvent and temperature depends on the reactivity of the nucleophile.
Caption: Key reactive sites of this compound.
Other Potential Reactions
-
Cross-Coupling Reactions: The C8-chloro group, being less reactive in SNAr, could potentially undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce carbon-carbon or carbon-nitrogen bonds. This would require careful optimization of reaction conditions to achieve selectivity over the C4 position.
-
Reactions of the Methyl Groups: The methyl groups at C2 and C3 can potentially undergo oxidation to carboxylic acids or be involved in condensation reactions under specific conditions.
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The quinoline core itself is associated with a wide range of biological activities.[2][7] The dichloro-substitution pattern offers several advantages for drug design:
-
Vectors for Library Synthesis: The highly reactive C4-chloro group provides a convenient handle for introducing a variety of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The chlorine atoms can modulate the lipophilicity and electronic properties of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.
-
Metabolic Stability: Halogen atoms can block sites of metabolism, potentially increasing the half-life of a drug candidate.
Given the known activities of other quinoline derivatives, this compound could serve as a precursor for compounds with potential activity as:
-
Anticancer Agents: Many substituted quinolines have shown potent antiproliferative activity.[8][9]
-
Antimicrobial Agents: The quinoline scaffold is found in several antibacterial and antifungal drugs.[1]
-
Kinase Inhibitors: The quinoline ring is a common feature in many kinase inhibitors used in cancer therapy.
Safety and Handling
As with any halogenated heterocyclic compound, this compound should be handled with care in a well-ventilated laboratory or fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for chemical waste.[13]
Conclusion
This compound is a versatile chemical building block with significant potential for applications in organic synthesis and medicinal chemistry. Its differential reactivity at the C4 and C8 positions allows for selective functionalization, making it an attractive scaffold for the development of novel compounds with a wide range of potential biological activities. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, handling, and strategic use in research and development, based on established chemical principles and data from related compounds.
References
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ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]
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MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 4,8-Dichloro-3,6-dimethylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dichloro-5,8-dimethyl-quinoline. Retrieved from [Link]
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PubChem. (n.d.). 4,8-Dimethylquinoline. Retrieved from [Link]
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Champion Power Equipment. (n.d.). 8500W Electric Start Dual Fuel Inverter with CO Shield® - 201175. Retrieved from [Link]
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Connect Journals. (n.d.). Synthesis of Derivatives of 7,8-Dimethylquinolines as Potential Antimicrobial and Antifungal Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]
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Champion Power Equipment. (n.d.). Champion 201175 8500W Dual Fuel Inverter Generator. Retrieved from [Link]
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Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
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Preprints.org. (2024). Phytochemicals in Drug Discovery - A Confluence of Tradition and Innovation. Retrieved from [Link]
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University of Pretoria. (2023). data reports 6,8-Dichloro-3-(pyridin-2-yl). Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethylquinoline. Retrieved from [Link]
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Champion Power Equipment. (n.d.). 8500 Watt Inverter Generator Electric Start Dual Fuel with CO Shield 201175. Retrieved from [Link]
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Spectroscopic Data for 4,8-Dichloro-2,3-dimethylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dichloro-2,3-dimethylquinoline is a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. The presence of chlorine atoms and methyl groups on the quinoline ring system significantly influences its electronic properties, reactivity, and potential as a building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.
Molecular Structure and Properties
The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂N | PubChem |
| Molecular Weight | 226.10 g/mol | PubChem |
| CAS Number | 1203-46-9 | BLD Pharm[1] |
| Predicted XLogP3 | 4.2 | PubChem |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established substituent effects on the quinoline ring system.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-5 | 7.8 - 8.0 | d | 1H | Located on the benzene ring, deshielded by the ring current and the adjacent chloro group at position 4. |
| H-6 | 7.4 - 7.6 | t | 1H | Coupled to H-5 and H-7, appearing as a triplet. |
| H-7 | 7.6 - 7.8 | d | 1H | Coupled to H-6, deshielded by the ring current. |
| 2-CH₃ | 2.5 - 2.7 | s | 3H | Methyl group on the electron-deficient pyridine ring, shifted downfield. |
| 3-CH₃ | 2.4 - 2.6 | s | 3H | Methyl group on the pyridine ring. |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 155 - 158 | Quaternary carbon attached to nitrogen and a methyl group. |
| C-3 | 128 - 132 | Quaternary carbon attached to a methyl group. |
| C-4 | 145 - 148 | Quaternary carbon attached to a chlorine atom. |
| C-4a | 125 - 128 | Quaternary carbon at the ring junction. |
| C-5 | 126 - 129 | Aromatic CH carbon. |
| C-6 | 128 - 131 | Aromatic CH carbon. |
| C-7 | 124 - 127 | Aromatic CH carbon. |
| C-8 | 148 - 152 | Quaternary carbon attached to a chlorine atom. |
| C-8a | 147 - 150 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| 2-CH₃ | 20 - 23 | Methyl carbon. |
| 3-CH₃ | 18 - 21 | Methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
A standard protocol for acquiring a ¹³C NMR spectrum would include:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of approximately 0 to 200 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium to Weak |
| 2980-2850 | C-H stretch (methyl) | Medium |
| 1600-1450 | C=C and C=N stretch (aromatic rings) | Strong to Medium |
| 1450-1350 | C-H bend (methyl) | Medium |
| 850-750 | C-Cl stretch | Strong |
| 850-700 | C-H out-of-plane bend (aromatic) | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 225, corresponding to the molecular weight of the compound with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and its fragments. The M⁺ peak at m/z 225 (with two ³⁵Cl atoms) will be accompanied by an M+2 peak at m/z 227 (with one ³⁵Cl and one ³⁷Cl) and an M+4 peak at m/z 229 (with two ³⁷Cl atoms). The expected intensity ratio of these peaks will be approximately 9:6:1.
-
Fragmentation: Common fragmentation pathways for quinolines involve the loss of substituents and cleavage of the heterocyclic ring. Expected fragments for this compound could include the loss of a chlorine atom ([M-Cl]⁺ at m/z 190) and the loss of a methyl group ([M-CH₃]⁺ at m/z 210).
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds and would likely produce significant fragmentation. Electrospray Ionization (ESI) would be suitable for LC-MS and would likely show a prominent protonated molecule [M+H]⁺ at m/z 226.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.
Workflow Diagram: Spectroscopic Analysis
Caption: A typical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectral features, researchers can more effectively identify this compound, assess its purity, and utilize it in further synthetic applications. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As experimental data becomes publicly available, this guide can serve as a valuable reference for comparison and validation.
References
-
PubChem. This compound. [Link]
Sources
A Technical Guide to the Synthesis, Crystallization, and Structural Elucidation of 4,8-Dichloro-2,3-dimethylquinoline
Abstract
The crystal structure of 4,8-dichloro-2,3-dimethylquinoline, a compound of potential interest in medicinal chemistry, remains unreported in publicly accessible databases such as the Cambridge Structural Database (CSD)[1][2]. This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining a rigorous, field-proven methodology to synthesize, crystallize, and definitively elucidate its three-dimensional atomic arrangement. By leveraging established protocols from analogous chloro-substituted quinoline derivatives, this document provides a complete workflow—from chemical synthesis and characterization to single-crystal X-ray diffraction and advanced computational analysis. The protocols herein are designed to be self-validating, ensuring scientific integrity at each stage and culminating in a high-fidelity structural model. This model will be critical for understanding the compound's structure-property relationships, predicting its behavior in biological systems, and guiding future drug design initiatives.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties[3][4][5]. The substitution pattern on the quinoline ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its mechanism of action[5].
The introduction of halogen atoms, particularly chlorine, is a common strategy in drug design to modulate electronic properties and enhance binding affinity through specific non-covalent interactions like halogen bonding[6][7]. The precise location and orientation of these substituents, which can only be determined through single-crystal X-ray diffraction, are paramount. An accurate crystal structure provides invaluable insights into:
-
Molecular Conformation: The exact three-dimensional shape of the molecule.
-
Supramolecular Assembly: How molecules pack together in the solid state, which is governed by a network of intermolecular forces[8][9].
-
Structure-Activity Relationships (SAR): Correlating specific structural features with biological efficacy.
This guide outlines the necessary steps to determine the currently unknown crystal structure of this compound, providing the foundational data needed for its rational development as a potential therapeutic agent.
Synthesis, Purification, and Spectroscopic Characterization
A robust and verifiable synthesis is the bedrock of any crystallographic study. The proposed pathway begins with the construction of the quinoline core, followed by targeted chlorination. Each step includes rigorous purification and characterization to ensure the identity and purity of the final compound prior to crystallization attempts.
Proposed Synthetic Pathway
A plausible and efficient route involves a modified Friedländer annulation to form the quinolin-4-one intermediate, followed by chlorination using a standard reagent like phosphorus oxychloride (POCl₃). This approach is well-documented for converting quinolones to their 4-chloro derivatives[4].
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 8-chloro-2,3-dimethylquinolin-4(1H)-one
-
In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 2-amino-3-chlorobenzaldehyde (1 equiv.) and ethyl 2-methylacetoacetate (1.2 equiv.) in ethanol (5 mL/mmol).
-
Add a catalytic amount of piperidine (0.1 equiv.).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. This intermediate is used directly in the next step.
Step 2: Synthesis of this compound
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as POCl₃ is highly corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask, suspend the 8-chloro-2,3-dimethylquinolin-4(1H)-one intermediate (1 equiv.) in phosphorus oxychloride (5-10 equiv.).
-
Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The suspension should dissolve to form a clear, dark solution.
-
Cool the reaction mixture to room temperature and then slowly pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
The crude product will precipitate as a solid. Collect it by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Purify the crude solid using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient[4]. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a crystalline solid.
Protocol: Spectroscopic Characterization
Before proceeding to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic methods[10][11].
-
¹H and ¹³C NMR Spectroscopy: Dissolve a ~5-10 mg sample in CDCl₃. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and two methyl groups. The ¹³C NMR should confirm the presence of 11 unique carbon atoms, with chemical shifts indicative of the dichlorinated quinoline core[5].
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight. The spectrum should display a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks)[11].
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional group vibrations. The absence of a broad O-H stretch (from the quinolone intermediate) and a C=O stretch will confirm the completion of the chlorination reaction[10].
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable starting point for novel compounds.
Detailed Experimental Protocol: Crystallization
-
Solvent Screening: Test the solubility of the purified compound (~5 mg) in a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) to find a system where it is sparingly soluble. A binary solvent system (one good solvent, one poor solvent) is often effective.
-
Crystal Growth via Slow Evaporation:
-
Dissolve 10-20 mg of the purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) in a clean vial.
-
Cover the vial with a cap, and puncture the cap with 1-2 small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Place the vial in a vibration-free location.
-
Monitor the vial periodically for the formation of small, well-defined crystals with sharp edges.
-
X-ray Crystallographic Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction. The workflow below follows standard crystallographic practice[3][12].
Overall Workflow for Structural Elucidation
The process follows a logical sequence from data collection to the final, validated structural model.
Caption: Fig. 1: Workflow for Crystal Structure Determination.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a modern diffractometer (e.g., a Bruker or Oxford Diffraction system) equipped with a CCD detector and a Mo Kα radiation source[3][12]. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.
-
Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors like absorption (e.g., using SADABS)[3].
-
Structure Solution: Solve the structure using direct methods or Patterson methods with software like SHELXS to obtain an initial model of the atomic positions[12].
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL[12]. This process optimizes atomic coordinates, displacement parameters, and other variables to achieve the best fit between the calculated and observed diffraction patterns.
Expected Crystallographic Parameters
While the exact parameters are unknown, data from structurally similar compounds allow for a reasonable estimation.
| Parameter | 2,4-Dichloro-7,8-dimethylquinoline[12] | 4-Chloro-2,5-dimethylquinoline[3][4] | This compound (Expected) |
| Chemical Formula | C₁₁H₉Cl₂N | C₁₁H₁₀ClN | C₁₁H₉Cl₂N |
| Formula Weight | 226.09 | 190.66 | 226.09 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c | Common centrosymmetric or non-centrosymmetric |
| a (Å) | 20.3054 (9) | 6.9534 (9) | 5 - 25 |
| b (Å) | 3.9992 (2) | 13.0762 (14) | 4 - 15 |
| c (Å) | 25.5743 (11) | 10.4306 (11) | 10 - 30 |
| β (°) | 90 | 99.239 (8) | 90 - 110 |
| Volume (ų) | 2076.77 (17) | 936.09 (19) | 900 - 2200 |
| Z | 8 | 4 | 4 or 8 |
| R-factor (R1) | 0.049 | 0.050 | < 0.05 |
Anticipated Molecular and Supramolecular Structure
Based on the analysis of related chloroquinoline structures, we can predict the key structural features that will likely define the crystal packing of this compound[6][12].
Molecular Geometry
The quinoline ring system itself is expected to be largely planar. The two chlorine atoms and two methyl groups will be substituted on this core. Minor deviations from planarity may occur due to steric hindrance between adjacent substituents.
Key Intermolecular Interactions
The crystal packing will be a result of a delicate balance of several weak intermolecular forces. The presence of two chlorine atoms and an aromatic system suggests the following interactions will be dominant:
-
π-π Stacking: The planar quinoline rings are likely to stack in a parallel-displaced or T-shaped arrangement. In related structures, centroid-to-centroid distances for these interactions are typically in the range of 3.6 to 3.9 Å[3][12].
-
Halogen Bonding (Cl···Cl): Type II halogen-halogen contacts (where the C-Cl···Cl angle is ~90°) are attractive interactions that often play a significant role in the crystal engineering of chlorinated compounds[6].
-
C-H···Cl and C-H···N Hydrogen Bonds: Weak hydrogen bonds between methyl or aromatic C-H donors and the electronegative chlorine atoms or the quinoline nitrogen as acceptors are expected to provide additional stabilization to the crystal lattice[7][13].
Caption: Fig. 2: Anticipated Intermolecular Interactions.
Advanced Analysis: Hirshfeld Surface
To gain deeper, quantitative insight into the intermolecular interactions, a Hirshfeld surface analysis should be performed on the final, refined crystal structure[13][14]. This computational tool maps the close contacts between molecules in the crystal.
A Hirshfeld analysis will allow for:
-
Visualization: The generation of 2D fingerprint plots and 3D surfaces mapped with properties like dnorm, which highlight regions of close intermolecular contact[15][16].
-
Quantification: The calculation of the percentage contribution of different types of interactions (e.g., H···H, Cl···H, C···H) to the total crystal packing, providing a quantitative measure of their importance[13][17]. This is crucial for comparing the packing forces with those in other known quinoline derivatives.
Conclusion
While the crystal structure of this compound is not yet known, this guide provides a complete and scientifically rigorous blueprint for its determination. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-quality crystal structure. The subsequent analysis of molecular geometry and intermolecular interactions, aided by powerful tools like Hirshfeld surface analysis, will yield critical insights into the solid-state behavior of this compound. This fundamental knowledge is an indispensable prerequisite for its further evaluation and development in the field of medicinal chemistry.
References
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Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020. [Link]
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Subashini, H., et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1535. [Link]
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Thakur, T. S., et al. (2010). Analysis of Cl…Cl and C-H…Cl intermolecular interactions involving chlorine in substituted 2-chloroquinoline derivatives. Journal of Chemical Sciences, 122(5), 677-685. [Link]
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Wozniak, K., et al. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 23(8), 4436. [Link]
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Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]
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Aworinde, C. O., et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. SN Applied Sciences, 3(8), 754. [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. [Link]
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Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. [Link]
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Fun, H.-K., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 991–998. [Link]
-
Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134. [Link]
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Joseph, J., et al. (2023). Electronic strong coupling modifies the ground-state intermolecular interactions in self-assembled chlorin molecules. Communications Chemistry, 6(1), 114. [Link]
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. [Link]
-
Saeed, S., et al. (2020). Crystal structure and Hirshfeld surface analysis of (E)-4-({2,2-dichloro-1-[4-(dimethylamino)phenyl]ethenyl}diazenyl)benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 60–65. [Link]
-
Kucuk, C. (2024). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 15(1), 1-13. [Link]
-
Wang, Z., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3460. [Link]
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Al-Majid, A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Crystals, 13(10), 1461. [Link]
-
Szumski, K., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1149. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 27(1), 14. [Link]
-
Falivene, L., & Cavallo, L. (2019). CCDC 1973098: Experimental Crystal Structure Determination. KAUST Repository. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cyclo. Semantic Scholar. [Link]
-
Al-Warhi, T., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)...]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 527–532. [Link]
-
Alkaykh, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl)... Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754–759. [Link]
-
S. N., S., et al. (2019). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 4,8-Dichloro-2,3-dimethylquinoline in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4,8-dichloro-2,3-dimethylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science.[1] Given the limited publicly available empirical data for this specific molecule, this document synthesizes predictive analysis based on first principles of chemical structure and polarity with established methodologies for solubility determination. This approach offers researchers a robust framework for experimental design and execution.
Executive Summary: Predicting Solubility from Molecular Architecture
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." The molecular structure of this compound—possessing a polar heterocyclic aromatic core, two electron-withdrawing chloro groups, and two non-polar methyl groups—suggests a nuanced solubility profile. It is anticipated to exhibit favorable solubility in a range of organic solvents, particularly those that are polar aprotic and chlorinated.
A qualitative prediction of solubility across common organic solvent classes is presented below. This serves as a hypothesis-driven starting point for experimental validation.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The quinoline core and chloro-substituents create a significant dipole moment, facilitating strong dipole-dipole interactions with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Very High | The presence of two chlorine atoms on the solute molecule leads to strong van der Waals forces and favorable interactions with chlorinated solvents. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The methyl groups contribute to favorable interactions. |
| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic quinoline core allows for π-π stacking interactions, though the polar chloro groups may limit miscibility. |
| Non-polar Aliphatic | Hexanes, Heptane | Low | The significant polarity imparted by the nitrogen heterocycle and chlorine atoms is expected to result in poor solubility in highly non-polar solvents. |
The "Why": Mechanistic Insights into Solute-Solvent Interactions
Understanding the interplay of intermolecular forces is critical for rational solvent selection. The solubility of this compound is a result of the energetic balance between overcoming the solute-solute and solvent-solvent interactions and forming new, favorable solute-solvent interactions.
Caption: Intermolecular forces governing solubility.
A Rigorous Protocol for Experimental Solubility Determination
The following protocol outlines a reliable method for quantitatively determining the solubility of this compound using High-Performance Liquid Chromatography (HPLC) for concentration analysis. This method is self-validating by ensuring equilibrium is reached and that measurements are taken from a saturated solution.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. An excess is critical to ensure a saturated solution is formed.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a small aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples and record the peak areas.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Caption: Experimental workflow for solubility determination.
Trustworthiness and Self-Validation in the Protocol
The described protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:
-
Use of Excess Solute: Guarantees that the solution is truly saturated.
-
Equilibration Time: A sufficient equilibration period ensures that the system has reached a thermodynamic steady state. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.[2]
-
Filtration: Removes undissolved particles that would otherwise lead to an overestimation of solubility.
-
Calibration Curve: The use of a multi-point calibration curve ensures that the quantification is accurate and falls within the linear dynamic range of the detector.
Concluding Remarks for the Practicing Scientist
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Potential biological activity of 4,8-Dichloro-2,3-dimethylquinoline derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 4,8-Dichloro-2,3-dimethylquinoline Derivatives
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of a multitude of compounds with a vast array of biological activities.[1][2] Its rigid, aromatic framework is amenable to diverse functionalization, allowing for the fine-tuning of pharmacodynamic and pharmacokinetic properties. This technical guide delves into the specific potential of derivatives based on the this compound core. We will explore rational synthetic strategies, key potential biological activities including anticancer and antimicrobial effects, the underlying mechanisms of action, and the detailed experimental protocols required to validate these activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
The this compound Core: A Strategic Starting Point
The quinoline nucleus is a recurring motif in pharmacologically active agents, from the historic antimalarial quinine to modern targeted cancer therapies.[3][4] The specific core of this compound presents several strategic features for drug design:
-
Chlorine Substituents: The electron-withdrawing chlorine atoms at positions 4 and 8 significantly modulate the electronic properties of the quinoline ring. The C4-chloro group is particularly important as it provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide variety of functional groups to build a chemical library.[5][6] The C8-chloro substituent can influence lipophilicity and steric interactions within target binding pockets.
-
Dimethyl Groups: The methyl groups at positions 2 and 3 enhance the lipophilicity of the core structure, which can improve membrane permeability. They also provide steric bulk that can be optimized for selective binding to target proteins.
These inherent features make the this compound scaffold a versatile and promising starting point for the development of novel therapeutic agents.
Synthesis of Functionalized Derivatives
The development of a library of derivatives is contingent on robust and flexible synthetic methodologies. The primary route for derivatization of the this compound core involves the selective substitution of the C4-chlorine atom. A general and effective approach is the nucleophilic aromatic substitution with various amines.
A plausible synthetic pathway, adapted from established protocols for similar quinoline cores, is outlined below.[6] The initial construction of the quinoline core can be achieved via methods like the Conrad-Limpach synthesis, followed by chlorination.[6] The key diversification step is the subsequent SNAr reaction.
Caption: Plausible synthetic route for this compound derivatives.
This strategy allows for the creation of a diverse library by varying the 'R-NH₂' component, introducing different aromatic and aliphatic side chains to explore the structure-activity relationship (SAR).
Potential Biological Activity: Anticancer Properties
Quinoline derivatives are widely reported to possess significant anticancer activity, acting through multiple mechanisms of action.[7][8] Derivatives of the this compound core are hypothesized to share this potential.
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effect of many quinoline-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[9] Key kinase families targeted by quinoline derivatives include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Several quinoline derivatives have been developed as potent PI3K inhibitors.[10]
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are critical for tumor growth and the formation of new blood vessels (angiogenesis).[1] Quinoline compounds can act as ATP-competitive inhibitors at the kinase domain of these receptors.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Other Anticancer Mechanisms
Beyond kinase inhibition, quinoline derivatives can induce cancer cell death through other mechanisms:
-
Topoisomerase Inhibition: Some quinoline analogues can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.[11]
-
Induction of Apoptosis: Certain 4-substituted quinolines have been shown to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[12]
Quantitative Data on Related Compounds
The anticancer potency of compounds is measured by their half-maximal inhibitory concentration (IC₅₀). While data for the specific this compound core is not available, the table below presents IC₅₀ values for structurally related substituted quinolines to provide a benchmark.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylquinolines | PC3 (Prostate) | 31.37 | [13] |
| 2-Arylquinolines | HeLa (Cervical) | 8.3 | [13] |
| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [1] |
| Anilino-Fluoroquinolone | MCF-7 (Breast) | 6.55 | [1] |
| 4-Amino, 7-substituted | MCF-7 (Breast) | < 10 (general) | [7] |
Potential Biological Activity: Antimicrobial Properties
Quinoline derivatives have a long history as anti-infective agents and are known to possess broad-spectrum antibacterial and antifungal properties.[14][15]
Mechanism of Action
The antimicrobial mechanisms are diverse. In bacteria, quinoline derivatives can function as inhibitors of essential enzymes. For example, some have been designed as inhibitors of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis.[16][17] The general ability of the planar quinoline ring to intercalate with DNA can also disrupt bacterial replication.
Quantitative Data on Related Compounds
Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Novel Quinoline Derivative | S. aureus | 6.25 | [14] |
| Quinoline-based Amino Acid | E. coli | 0.62 | [14] |
| Synthesized Quinoline Series | Bacillus cereus | 3.12 - 50 | [16][17] |
| Synthesized Quinoline Series | Candida albicans | Potentially Active | [16][17] |
Experimental Protocols: Validating Biological Activity
Rigorous, reproducible experimental protocols are essential for validating the biological potential of newly synthesized compounds.
Protocol: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation.
Workflow Diagram: MTT Assay
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[1]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each quinoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial or fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[18]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related quinoline derivatives, compounds derived from this core have a high potential to exhibit potent anticancer and antimicrobial activities.[4] The synthetic accessibility via nucleophilic aromatic substitution allows for the creation of large, diverse libraries to probe structure-activity relationships. Future work should focus on the synthesis of such a library, followed by systematic screening using the detailed protocols outlined in this guide. Promising lead compounds can then be advanced into more complex cellular assays, mechanism of action studies, and eventually, in vivo models to fully characterize their therapeutic potential.
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4,8-Dichloro-2,3-dimethylquinoline: A Technical Guide to a Promising Medicinal Chemistry Scaffold
Abstract
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide focuses on the 4,8-dichloro-2,3-dimethylquinoline scaffold, a derivative with significant potential for further exploration in drug discovery. While specific literature on this exact molecule is limited, this document will provide a comprehensive overview of its probable synthesis, predicted physicochemical and spectroscopic properties, and potential medicinal chemistry applications by drawing parallels with closely related and well-studied quinoline analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights to stimulate further investigation into this promising scaffold.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives have a rich history in medicinal chemistry, with their importance being recognized for over a century. This heterocyclic scaffold, consisting of a benzene ring fused to a pyridine ring, is a key structural motif in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] These activities span a wide therapeutic spectrum, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antihypertensive properties.[1] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. This adaptability has made it a favored scaffold in the design of novel therapeutic agents.
This guide delves into the specifics of the this compound core. The presence of two chlorine atoms at positions 4 and 8, along with two methyl groups at positions 2 and 3, suggests a unique electronic and steric profile that could be exploited for targeted drug design. The chloro-substituents can act as reactive handles for further chemical modifications, while the dimethyl groups can influence the molecule's conformation and interaction with biological targets.
Synthesis and Derivatization Strategies
Proposed Synthetic Protocol
A hypothetical, yet chemically sound, protocol for the synthesis of this compound is presented below. This protocol is based on the general principles of quinoline synthesis and would require experimental validation.
Step 1: Synthesis of 2,3-dimethylquinolin-4,8-diol
This step would likely involve the condensation of 2-amino-3-chlorophenol with 2,3-butanedione, followed by a cyclization reaction.
Step 2: Chlorination of 2,3-dimethylquinolin-4,8-diol
The diol intermediate would then be subjected to chlorination to replace the hydroxyl groups with chlorine atoms.
Experimental Protocol: Chlorination
-
To a stirred solution of 2,3-dimethylquinolin-4,8-diol (1 equivalent) in a suitable solvent such as toluene, slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until a precipitate is formed.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and drive it to completion.
-
Neutralization: The acidic reaction mixture is neutralized to precipitate the basic quinoline product, which is often more soluble in acidic conditions.
Derivatization Potential
The chlorine atoms at the 4 and 8 positions are key functional groups for further derivatization. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 8-position. This differential reactivity can be exploited to selectively introduce various functionalities, such as amines, thiols, and alkoxy groups, to generate a library of novel compounds for biological screening.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not available, its properties can be predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Formula | C₁₁H₉Cl₂N | Based on structure |
| Molecular Weight | 226.10 g/mol | PubChem (CID 171373275)[2] |
| XLogP3 | 4.2 | PubChem (CID 171373275)[2] |
| Hydrogen Bond Donor Count | 0 | PubChem (CID 171373275)[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (CID 171373275)[2] |
| Rotatable Bond Count | 0 | PubChem (CID 171373275)[2] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for this compound, based on known data for similar quinoline derivatives.[3][4][5]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons (H5, H6, H7) are expected to appear as multiplets or doublets in the δ 7.0-8.0 ppm range.
-
The methyl groups at C2 and C3 would likely appear as singlets at approximately δ 2.4-2.8 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic carbons are expected in the δ 120-150 ppm range.
-
The carbons bearing the chlorine atoms (C4 and C8) would be deshielded.
-
The methyl carbons would appear in the upfield region, around δ 15-25 ppm.
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak [M]⁺ would be observed at m/z 225, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ and [M+4]⁺).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
Aromatic C-H stretching vibrations around 3050-3100 cm⁻¹.
-
C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region.
-
C-Cl stretching vibrations in the 700-850 cm⁻¹ region.
-
Potential Medicinal Chemistry Applications
The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[1] Based on the activities of structurally similar compounds, this compound holds potential in several therapeutic areas.
Anticancer Activity
Many substituted quinolines have demonstrated significant anticancer properties.[6] The mechanism of action for these compounds often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases, or through DNA intercalation. The dichloro-substitution pattern of the target scaffold could enhance its lipophilicity, potentially facilitating its transport across cell membranes and improving its bioavailability.
Antimicrobial and Antifungal Activity
Quinolines are known for their antimicrobial and antifungal properties.[1] The presence of halogens on the quinoline ring has been shown to enhance these activities. Therefore, this compound and its derivatives are promising candidates for the development of new anti-infective agents.
Antimalarial Activity
The 4-chloroquinoline core is a well-known feature of many antimalarial drugs, including chloroquine. While the substitution pattern of this compound is different, the presence of the 4-chloro group suggests that it could be a starting point for the design of novel antimalarial compounds.
Experimental Workflows and Methodologies
To explore the potential of this compound as a medicinal chemistry scaffold, a systematic approach involving synthesis, characterization, and biological evaluation is required.
High-Throughput Synthesis and Library Generation
A key step in the drug discovery process is the generation of a diverse library of compounds for biological screening. The reactivity of the 4-chloro position can be leveraged for parallel synthesis to create a wide range of derivatives.
Caption: Workflow for generating a compound library from the core scaffold.
Biological Screening Cascade
Once a library of derivatives is synthesized, a tiered screening approach can be employed to identify promising lead compounds.
Caption: A typical biological screening cascade for drug discovery.
Conclusion and Future Directions
This compound represents a scaffold with considerable, yet largely unexplored, potential in medicinal chemistry. Its predicted properties and the known biological activities of related quinoline derivatives suggest that it could serve as a valuable starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route to produce the core scaffold in sufficient quantities for further studies.
-
Synthesizing a diverse library of derivatives by exploiting the reactivity of the chloro-substituents.
-
Conducting comprehensive biological screening of the synthesized compounds to identify initial hits.
-
Performing detailed structure-activity relationship (SAR) studies to guide the optimization of lead compounds.
By systematically investigating this promising scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of new and effective medicines.
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Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o2020. [Link]
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A Technical Guide to the Differential Reactivity and Selective Functionalization of 4,8-Dichloro-2,3-dimethylquinoline
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The di-substituted derivative, 4,8-dichloro-2,3-dimethylquinoline, presents a particularly valuable platform for the synthesis of diverse molecular libraries due to the distinct electronic environments of its two chlorine atoms. This guide provides an in-depth analysis of the differential reactivity of the chlorine atoms at the C4 and C8 positions. We will explore the underlying electronic principles governing this selectivity and provide validated, step-by-step protocols for the orthogonal functionalization of this key intermediate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold for the strategic design of novel bioactive compounds.
The Electronic and Steric Landscape of the Quinoline Core
The reactivity of any substituted quinoline is fundamentally dictated by the electronic dichotomy between its two fused rings: an electron-deficient pyridine ring and a comparatively electron-rich benzene (carbocyclic) ring.[4][5] This inherent asymmetry is the primary driver for the differential reactivity observed in this compound.
-
C4-Cl Bond: The chlorine atom at the 4-position is attached to the pyridine ring. The electronegative nitrogen atom in this ring exerts a strong electron-withdrawing effect (aza-activation), rendering the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[5][6] This effect is analogous to the activation provided by a nitro group in other aromatic systems.[7]
-
C8-Cl Bond: Conversely, the chlorine atom at the 8-position is on the benzene ring. This ring is not directly influenced by the aza-activation in the same manner. Therefore, the C8 position is significantly less electrophilic and less prone to classic nucleophilic aromatic substitution (SNAr). Electrophilic substitution, which is not the focus of this guide, would typically be directed to this ring, specifically at positions 5 and 8.[4][5]
-
Substituent Effects: The methyl groups at C2 and C3 provide a moderate electron-donating inductive effect, but their primary influence is steric. They do not fundamentally alter the pronounced electronic difference between the C4 and C8 positions.
This electronic disparity allows for a highly selective, orthogonal synthetic strategy: the more reactive C4-Cl can be targeted under nucleophilic substitution conditions, while the less reactive C8-Cl can be activated using transition-metal catalysis.
Caption: Electronic influences on the this compound core.
Selective Functionalization of the C4 Position via Nucleophilic Aromatic Substitution (SNAr)
The pronounced electrophilicity of the C4 carbon makes it the prime target for selective modification via Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion known as a Meisenheimer complex.[7] The presence of the ring nitrogen is crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy for the reaction at the C4 position.[6] This high degree of selectivity is well-documented in analogous systems like 2,4-dichloroquinazolines, where substitution consistently occurs at the 4-position.[8][9]
SNAr Reaction Mechanism at C4
The mechanism involves the initial attack of a nucleophile on the C4 carbon, breaking the aromaticity of the pyridine ring to form the Meisenheimer intermediate. The negative charge is delocalized onto the electronegative nitrogen atom. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.
Caption: The two-step addition-elimination mechanism for SNAr at the C4 position.
Experimental Protocol: Selective Amination at C4
This protocol details the selective substitution of the C4-chloro group with morpholine, a common secondary amine used in drug discovery. The choice of a polar aprotic solvent like DMF facilitates the reaction, and a mild inorganic base is sufficient to neutralize the HCl generated in situ.[10]
Objective: To synthesize 4-(8-chloro-2,3-dimethylquinolin-4-yl)morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (4.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Solvent and Reagents: Add DMF, followed by potassium carbonate and morpholine.
-
Causality: DMF is an ideal polar aprotic solvent that can dissolve the reagents and withstand the required reaction temperature. K₂CO₃ is a mild base that neutralizes the generated HCl without promoting side reactions.[10] A molar excess of the amine nucleophile ensures the reaction goes to completion.
-
-
Heating: Heat the reaction mixture to 120 °C and maintain for 24 hours.
-
Validation: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove residual DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-substituted product.
Activating the C8 Position: Transition-Metal Catalyzed Cross-Coupling
With the C4 position selectively functionalized, the remaining C8-Cl bond can be addressed. This bond is significantly less reactive towards SNAr and requires the intervention of a transition-metal catalyst, typically palladium-based systems. These reactions proceed through a catalytic cycle that is fundamentally different from SNAr, allowing for high selectivity.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide.[11] It is widely used in pharmaceutical synthesis due to its functional group tolerance and the low toxicity of its boron-based reagents.[12][13]
Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C8-Cl bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron reagent.[11][14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 4-morpholino-8-phenyl-2,3-dimethylquinoline from 4-(8-chloro-2,3-dimethylquinolin-4-yl)morpholine.
Materials:
-
4-(8-chloro-2,3-dimethylquinolin-4-yl)morpholine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Inert Atmosphere: To an oven-dried flask, add the starting aryl chloride, phenylboronic acid, and potassium carbonate. Seal the flask with a septum.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst, followed by the degassed dioxane/water solvent mixture via syringe.
-
Validation: A successful reaction often involves a color change as the catalytic cycle begins. The biphasic solvent system is common for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.[14]
-
-
Heating: Heat the reaction mixture to 90-100 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography to obtain the desired biaryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
As an alternative for C-N bond formation at the C8 position, the Buchwald-Hartwig amination offers a powerful method for coupling aryl halides with amines.[15][16] This reaction typically requires a specialized palladium catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand, along with a strong base.[17][18][19]
Catalytic Cycle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but the key step is the formation of a palladium-amido complex followed by reductive elimination to form the C-N bond.[15][18]
Objective: To synthesize N⁸-benzyl-N⁴-morpholino-2,3-dimethylquinoline-4,8-diamine from 4-(8-chloro-2,3-dimethylquinolin-4-yl)morpholine.
Materials:
-
4-(8-chloro-2,3-dimethylquinolin-4-yl)morpholine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, add the aryl chloride, NaOtBu, Pd₂(dba)₃, and XPhos ligand to an oven-dried reaction tube.
-
Reagent Addition: Add toluene, followed by benzylamine. Seal the tube tightly.
-
Heating: Remove the tube from the glovebox and heat in an oil bath at 100-110 °C for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude material by column chromatography.
Summary of Orthogonal Reactivity
The distinct electronic properties of the C4 and C8 positions in this compound enable a powerful and predictable orthogonal synthetic strategy. The C4-Cl is readily displaced by nucleophiles under SNAr conditions, while the more inert C8-Cl can be subsequently functionalized using transition-metal catalyzed cross-coupling reactions.
| Position | Reaction Type | Typical Conditions | Rationale |
| C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amine/Alkoxide, K₂CO₃, DMF, 120 °C | High electrophilicity due to aza-activation by the ring nitrogen.[5][6] |
| C8-Cl | Suzuki-Miyaura Coupling | Boronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | Less electrophilic C-Cl bond on the benzene ring requires catalytic activation.[20] |
| C8-Cl | Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃/Ligand, NaOtBu, Toluene, 110 °C | Powerful C-N bond formation method for less reactive aryl chlorides.[15][16] |
This predictable reactivity allows for the systematic and efficient construction of complex, di-substituted quinoline libraries, which are of high value in the pursuit of new therapeutic agents.
References
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline. Benchchem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Quinolines: the role of substitution site in antileishmanial activity. Frontiers.
- Buchwald–Hartwig amination. Grokipedia.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Reactivity of Quinoline. YouTube.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Nucleophilic aromatic substitution. Wikipedia.
- The structures of the substituted quinolines. ResearchGate.
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki Reaction. Chem 115 Myers.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
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- 5. youtube.com [youtube.com]
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- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 20. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Regioselective Nucleophilic Substitution on 4,8-Dichloro-2,3-dimethylquinoline: A Guide to Synthesizing C4-Functionalized Scaffolds
An Application Note and Protocol for Researchers
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science. 4,8-Dichloro-2,3-dimethylquinoline is a versatile starting material, offering two distinct reactive sites for nucleophilic aromatic substitution (SNAr). However, the inherent electronic properties of the quinoline ring system dictate a profound difference in reactivity between the C4 and C8 positions. This guide provides a comprehensive overview of the principles governing this regioselectivity and delivers a detailed, field-proven protocol for achieving highly selective substitution at the C4-position. We will explore the mechanistic underpinnings, offer step-by-step experimental instructions, present a framework for adapting the protocol to various nucleophiles, and provide a troubleshooting guide for common challenges.
Introduction: The Strategic Value of this compound
Substituted quinolines are central to the development of therapeutics, with the 4-aminoquinoline framework forming the basis of numerous antimalarial drugs.[1][2] The functionalization of the quinoline core allows for the fine-tuning of pharmacological properties, making precursors like this compound valuable building blocks. The two chlorine atoms serve as excellent leaving groups for SNAr reactions, enabling the introduction of a wide array of functionalities (amines, ethers, thioethers, etc.). Understanding and controlling the regioselectivity of these substitutions is paramount for efficient and predictable synthesis.
The Principle of Regioselectivity: Why C4 Reacts First
The primary determinant of reactivity in this compound is the electronic nature of the heterocyclic ring system. The substitution reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile.[3][4] The regioselectivity is not random; it is overwhelmingly directed to the C4 position.
Causality behind C4-Selectivity:
-
Pyridinoid vs. Benzenoid Ring: The C4-chloro substituent is located on the nitrogen-containing (pyridinoid) ring, while the C8-chloro is on the carbocyclic (benzenoid) ring. The electron-withdrawing nitrogen atom significantly acidifies the pyridinoid ring, making the carbons within it, particularly C2 and C4, more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization of the Meisenheimer Intermediate: The anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at C4 is better stabilized through resonance. The negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing effect that is not possible for an attack at C8.
-
Computational and Analogous System Evidence: Studies on structurally related dichloroheterocycles, such as 2,4-dichloroquinazolines, provide strong evidence for this selectivity. Density Functional Theory (DFT) calculations show that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, indicating it is the more favorable site for nucleophilic attack.[5][6] The calculated activation energy for the SNAr reaction is significantly lower at C4 compared to other positions.[5]
The presence of the 2,3-dimethyl groups has a minor electronic donating effect but does not override the powerful activating influence of the ring nitrogen on the C4 position.[7] Consequently, mild reaction conditions can be employed to achieve monosubstitution at C4 while leaving the C8-chloro group untouched.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 4,8-Dichloro-2,3-dimethylquinoline via Palladium Cross-Coupling Reactions
Introduction: The Quinoline Core as a Privileged Scaffold
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic derivatization of the quinoline ring system allows for the fine-tuning of molecular properties, making it a high-value scaffold in drug discovery. 4,8-Dichloro-2,3-dimethylquinoline is a particularly versatile starting material, offering two distinct reactive handles—the chlorine atoms at the C4 and C8 positions—for elaboration through modern synthetic methods.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of the application of these powerful reactions to this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, focusing on how to achieve selective and sequential functionalization by exploiting the inherent reactivity differences between the two chloro-substituents.
Understanding the Reactivity of this compound
The key to the strategic functionalization of this compound lies in the differential reactivity of the C4 and C8 positions. The C4-Cl bond is significantly more activated towards oxidative addition by a palladium(0) catalyst. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which lowers the electron density at the C4 position, making the C-Cl bond more susceptible to cleavage. In contrast, the C8-Cl bond exhibits the reactivity of a more standard aryl chloride. This reactivity differential allows for regioselective cross-coupling, where the C4 position can be functionalized under milder conditions while the C8 position requires more forcing conditions.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[3] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[4][5]
Reaction Principle
The catalytic cycle of the Suzuki reaction is a well-established pathway involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.[6]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
Protocol for Selective Monosubstitution at the C4 Position
This protocol is designed to favor substitution at the more reactive C4 position. Milder conditions and a stoichiometric amount of the boronic acid are key.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting quinoline is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[1] Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 4-aryl-8-chloro-2,3-dimethylquinoline.[1]
Data Presentation: Representative Suzuki Coupling Conditions
| Position | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| C4 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 80-100 | 75-95% |
| C4 | Pd(dppf)Cl₂ (3%) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 80-98% |
| C8 * | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 100-120 | 60-85% |
| Di-sub | Pd(dppf)Cl₂ (5%) | - | Cs₂CO₃ (4.0) | Dioxane/H₂O | 110 | 70-90% |
*Requires prior functionalization of C4 or use of more forcing conditions on the starting dichloro-compound.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of a wide range of arylamines.[11][12] This reaction has transformed synthetic approaches to nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
Reaction Principle
The mechanism is analogous to the Suzuki coupling but involves an amine as the nucleophile. A strong, non-nucleophilic base is crucial for deprotonating the amine (or the N-H bond in the intermediate complex) to generate the active nucleophile for the catalytic cycle.[13] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., biarylphosphines) being necessary to promote both the oxidative addition to the C-Cl bond and the final reductive elimination step.[12]
Protocol for Selective Amination at the C4 Position
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%)
-
A bulky phosphine ligand such as XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the ligand, and the base to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound and the anhydrous solvent.
-
Amine Addition: Add the amine coupling partner via syringe.
-
Reaction: Seal the vessel and heat to 100-120°C with vigorous stirring.
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and quench carefully with water.[13]
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.[13]
-
Purification: Purify the crude residue by silica gel chromatography to yield the desired 4-amino-8-chloro-2,3-dimethylquinoline.
Part 3: Sequential Functionalization Strategy
The ability to selectively functionalize the C4 position provides a powerful strategy for creating diverse and complex molecules. A second, different cross-coupling reaction can be performed at the C8 position under more forcing conditions.
This approach allows for the introduction of a carbon-based substituent at C4 (e.g., an aryl group via Suzuki coupling) followed by the installation of a nitrogen-based nucleophile at C8 (e.g., an amine via Buchwald-Hartwig amination), or vice versa. This modular strategy is highly effective for building libraries of compounds for structure-activity relationship (SAR) studies.
Part 4: Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory at all times.[14][15]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[14]
-
Body Protection: Wear a lab coat. A chemical-resistant suit may be required for large-scale work.[14]
Engineering Controls:
-
All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][16]
Substance-Specific Hazards:
-
Dichloroquinolines: May cause skin, eye, and respiratory irritation.[15][16] Avoid dust formation.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. LHMDS is moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Avoid heat and ignition sources.
Emergency Procedures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15][16]
-
Skin Contact: Wash off with soap and plenty of water.[15][16]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15][16]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[15]
-
In all cases of exposure, consult a physician and show them the relevant Safety Data Sheet (SDS).[14][15]
Conclusion
This compound is a powerful and versatile building block for chemical synthesis. By understanding and exploiting the differential reactivity of its two chlorine substituents, researchers can employ a range of palladium-catalyzed cross-coupling reactions to selectively and sequentially build molecular complexity. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel quinoline derivatives for applications in drug discovery, materials science, and beyond. Careful attention to reaction conditions and safety protocols is paramount for achieving successful and reproducible outcomes.
References
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
- Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amin
- SAFETY DATA SHEET - this compound. CymitQuimica.
- SAFETY DATA SHEET - 4,8-Dichloroquinoline. TCI Chemicals.
- SAFETY D
- Palladium-Catalyzed Synthesis of Pyrayaquinones, Murrayaquinones, and Murrayafoline-B.
- SAFETY DATA SHEET - 2-Chloro-4,8-dimethylquinoline. Thermo Fisher Scientific.
- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- SAFETY DATA SHEET - Quinoline. Fisher Scientific.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline. Benchchem.
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- Palladium-Catalysed Synthesis and Transform
- Buchwald–Hartwig amin
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Deriv
- Buchwald–Hartwig amin
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines
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- Cross coupling reactions. Harned Research Group.
- Buchwald-Hartwig Amin
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- Synthesis of N‐Substituted 4‐Quinolones via Palladium‐Catalyzed Enantioselective C−N Coupling and Base‐Promoted Reactions.
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Application Notes and Protocols for the Functionalization of Methyl Groups in 4,8-Dichloro-2,3-dimethylquinoline
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The biological activity of quinoline derivatives can be significantly modulated by the introduction of various functional groups at specific positions on the heterocyclic and carbocyclic rings. The methyl groups of 2,3-dimethylquinoline derivatives, in particular, represent versatile handles for structural elaboration, allowing for the introduction of new pharmacophores and the optimization of physicochemical properties. This guide provides a detailed exploration of strategies for the functionalization of the methyl groups of 4,8-dichloro-2,3-dimethylquinoline, a substrate of interest for the development of novel therapeutic agents. The presence of chloro-substituents at the C4 and C8 positions influences the electronic properties of the quinoline ring and, consequently, the reactivity of the C2 and C3 methyl groups, presenting unique challenges and opportunities for selective chemical transformations.
Strategic Approaches to Methyl Group Functionalization
The methyl groups at the C2 and C3 positions of the quinoline ring exhibit distinct reactivity profiles. The C2-methyl group, being alpha to the ring nitrogen, is generally more acidic and susceptible to deprotonation, forming a reactive methylene intermediate. This enhanced acidity is a cornerstone for a variety of condensation reactions.[3] Conversely, both methyl groups are susceptible to free radical and oxidative transformations. The strategic choice of reagents and reaction conditions is paramount to achieving selective functionalization of either the C2 or C3 methyl group, or in some cases, difunctionalization. This document will detail protocols for three primary classes of transformations:
-
Oxidation: Conversion of the methyl groups to aldehydes or carboxylic acids.
-
Halogenation: Introduction of a halogen atom, typically bromine, onto the methyl group.
-
Condensation: C-C bond formation via reaction with electrophiles, primarily at the C2-methyl position.
PART 1: Oxidation of Methyl Groups
The oxidation of methylquinolines to their corresponding aldehydes or carboxylic acids provides valuable intermediates for further synthetic manipulations, such as reductive amination or esterification. Several methods have been developed for this transformation, each with its own advantages and limitations.
Protocol 1.1: Selenium Dioxide Mediated Oxidation to Quinoline-2-carboxaldehyde
Selenium dioxide (SeO₂) is a classic and effective reagent for the selective oxidation of activated methyl groups to aldehydes.[4] In the context of 2,3-dimethylquinolines, the C2-methyl group is preferentially oxidized due to its proximity to the ring nitrogen.
Causality Behind Experimental Choices:
-
Solvent: Dioxane is a common solvent for SeO₂ oxidations as it is relatively inert and has a suitable boiling point for the reaction.
-
Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate.
-
Stoichiometry: A slight excess of SeO₂ is often used to drive the reaction to completion.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in 1,4-dioxane (10 mL) in a round-bottom flask equipped with a reflux condenser, add selenium dioxide (1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium byproduct.
-
Wash the celite pad with dioxane (2 x 5 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,8-dichloro-3-methylquinoline-2-carboxaldehyde.
Self-Validating System:
-
The formation of a black precipitate (elemental selenium) is a visual indicator of reaction progress.
-
The product can be characterized by ¹H NMR, observing the disappearance of the C2-methyl singlet and the appearance of an aldehyde proton singlet around 10 ppm.
Protocol 1.2: Photocatalytic Oxidation using TiO₂
A greener and often more selective alternative to traditional oxidizing agents is heterogeneous photocatalysis.[5][6][7] Titanium dioxide (TiO₂) can be used as a photocatalyst to selectively oxidize methylquinolines to the corresponding aldehydes under UV irradiation.[5][6][7]
Causality Behind Experimental Choices:
-
Catalyst: TiO₂ (Anatase) is a widely used and efficient photocatalyst.
-
Solvent: Acetonitrile is a suitable solvent as it is transparent to UV light and relatively inert under the reaction conditions.
-
Oxygen: Molecular oxygen is the terminal oxidant in this catalytic cycle.
Experimental Protocol:
-
Suspend this compound (0.5 mmol) and TiO₂ powder (50 mg) in oxygenated acetonitrile (20 mL) in a quartz reaction vessel.
-
Continuously bubble oxygen through the suspension while irradiating with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, filter off the TiO₂ catalyst.
-
Wash the catalyst with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography as described in Protocol 1.1.
Data Presentation: Comparison of Oxidation Methods
| Method | Reagent/Catalyst | Typical Yield (%) | Selectivity | Key Advantages |
| Selenium Dioxide | SeO₂ | 60-75 | High for C2-methyl | Well-established, reliable |
| Photocatalytic | TiO₂ / UV / O₂ | 50-70 | High for C2-methyl | Green, mild conditions |
PART 2: Halogenation of Methyl Groups
Free-radical halogenation provides a direct route to functionalize the methyl groups, introducing a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[8]
Protocol 2.1: Free Radical Bromination with N-Bromosuccinimide (NBS)
This protocol describes the bromination of the benzylic methyl groups using NBS and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The selectivity between the C2 and C3 methyl groups can be influenced by the reaction conditions. Generally, the C2-methyl group is more reactive.
Causality Behind Experimental Choices:
-
Reagent: NBS is a convenient and safe source of bromine radicals.[9]
-
Initiator: AIBN or benzoyl peroxide is used to initiate the radical chain reaction upon heating or UV irradiation.
-
Solvent: Carbon tetrachloride (CCl₄) or benzene are classic solvents for radical reactions, though safer alternatives like chlorobenzene or acetonitrile can be used.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., chlorobenzene, 10 mL) in a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W sun lamp), add NBS (1.1 mmol) and a catalytic amount of AIBN (0.1 mmol).
-
Heat the mixture to reflux (approximately 132 °C for chlorobenzene) while irradiating with the lamp.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the reaction mixture.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the monobrominated and potentially dibrominated products.
Self-Validating System:
-
The disappearance of the starting material and the appearance of new, less polar spots on the TLC plate indicate product formation.
-
¹H NMR spectroscopy will show a shift of the methyl protons to a methylene singlet downfield.
Mandatory Visualization: Reaction Workflow
Caption: Workflow for the free radical bromination of this compound.
PART 3: Condensation Reactions at the C2-Methyl Group
The enhanced acidity of the C2-methyl group allows for its deprotonation and subsequent reaction with various electrophiles, most notably aldehydes, in what is known as a condensation reaction.[10][11]
Protocol 3.1: Aldol-Type Condensation with Aromatic Aldehydes
This protocol describes the condensation of this compound with an aromatic aldehyde (e.g., benzaldehyde) to form a styrylquinoline derivative. This reaction is often catalyzed by a Lewis acid or conducted in a high-boiling solvent like acetic anhydride.
Causality Behind Experimental Choices:
-
Catalyst/Solvent: Acetic anhydride acts as both a solvent and a dehydrating agent, driving the reaction towards the formation of the styryl product.[10] Zinc chloride can also be used as a Lewis acid catalyst to activate the aldehyde.[11]
-
Temperature: Elevated temperatures are required to overcome the activation energy for the condensation and subsequent dehydration.
Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 mmol), the aromatic aldehyde (1.2 mmol), and acetic anhydride (5 mL).
-
Heat the mixture at 130-140 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validating System:
-
The formation of a new, often colored, product is a visual cue.
-
¹H NMR will show the disappearance of the C2-methyl signal and the appearance of vinylic protons.
Mandatory Visualization: Reaction Pathway
Caption: Pathway for the condensation of this compound with an aromatic aldehyde.
Conclusion and Future Perspectives
The functionalization of the methyl groups of this compound offers a rich platform for the synthesis of novel quinoline derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this scaffold. Further optimization of reaction conditions, exploration of asymmetric transformations, and the use of modern catalytic methods will undoubtedly lead to the discovery of new and valuable compounds. The strategic and selective modification of the C2 and C3 methyl groups, governed by the principles of their inherent reactivity, will continue to be a fruitful area of research.
References
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. RSC Publishing. Retrieved from [Link]
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Navío, J. A., Garcia-Gómez, M., Pradera, M. A., & Fuentes, J. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(1), 111–116. Retrieved from [Link]
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Spectrum of Emerging Sciences. (2021). Employment of green and sustainable protocols for C(sp3)-H bond functionalization of 2-Methyl azaarenes and subsequent C-C bond formation. Retrieved from [Link]
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Synthetic Communications. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. 26(9), 1775-1780. Retrieved from [Link]
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Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Chemical Communications, (27), 3141–3143. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). General mechanism of C(sp³)-H functionalization of 2-methyl quinolines. Retrieved from [Link]
-
Navío, J. A., Garcia-Gómez, M., Pradera, M. A., & Fuentes, J. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination in the presence of a powder of TiO2 photocatalyst. Photochemical & Photobiological Sciences, 1(1), 111–116. Retrieved from [Link]
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Digital Commons @PVAMU. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Prairie View A&M University. Retrieved from [Link]
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Chemical Science. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. 9(3), 631-636. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2012). Reaction of 2-methylquinoline with benzaldehyde in the presence of zinc chloride under microwave irradiation. Retrieved from [Link]
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BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]
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Application Notes and Protocols for the Synthetic Utility of 4,8-Dichloro-2,3-dimethylquinoline
Introduction
The quinoline nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized for its ability to bind to a diverse array of biological targets with high affinity.[1] This "privileged scaffold" forms the structural core of numerous FDA-approved therapeutics and clinical candidates, particularly in the domain of oncology.[2][3] Quinoline-based compounds have demonstrated significant potential as kinase inhibitors, targeting critical signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as those involving VEGFR, EGFR, and PI3K.[3]
This guide focuses on the synthetic applications of 4,8-dichloro-2,3-dimethylquinoline , a specific derivative poised for the development of novel molecular entities. While direct literature on this exact isomer is limited, its reactivity can be reliably predicted based on the well-established chemical principles governing its structural analogues.[4] The presence of two distinct chlorine atoms—one on the electron-deficient pyridine ring (C4) and one on the benzene ring (C8)—offers a platform for selective and sequential functionalization.
This document serves as a predictive framework for researchers, providing expert-derived protocols adapted from closely related systems. It explains the causality behind strategic synthetic choices and offers robust starting points for the experimental exploration of this compound as a versatile building block in drug discovery and organic synthesis.
Physicochemical Properties and Safety Data
Compound Properties
A summary of the key computed properties for this compound is presented below. Experimental validation of these properties is recommended.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂N | PubChem[4] |
| Molecular Weight | 226.1 g/mol | PubChem[5] |
| Monoisotopic Mass | 225.0112 Da | PubChem[4] |
| Predicted XlogP | 4.2 | PubChem[4] |
| InChIKey | MUSOIOGNAHLZDF-UHFFFAOYSA-N | PubChem[4] |
| SMILES | CC1=C(N=C2C(=C1Cl)C=CC=C2Cl)C | PubChem[4] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous chloro-substituted quinolines indicates that this compound should be handled with care in a chemical fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[6]
-
Hazards: Assumed to be a skin and eye irritant.[7][8] May cause respiratory irritation.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Core Synthetic Applications: A Predictive Framework
The synthetic utility of this compound is primarily dictated by the differential reactivity of its two chlorine substituents. The C4-chloro group is highly activated toward nucleophilic aromatic substitution (SₙAr), whereas the C8-chloro group is more amenable to transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for a controlled, stepwise functionalization of the quinoline scaffold.
Caption: Synthetic strategies for functionalizing this compound.
Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position
Causality: The C4 position of the quinoline ring is electronically deficient due to the electron-withdrawing effect of the ring nitrogen. This deficiency stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, making the C4-chloro an excellent leaving group for SₙAr reactions.[10][11] This reaction is typically regioselective for the C4 position over the C8 position under non-catalytic conditions.
This protocol is adapted from established procedures for other chloroquinolines and serves as a robust starting point.[10]
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add morpholine (1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield 4-(morpholino)-8-chloro-2,3-dimethylquinoline.
Transition Metal-Catalyzed Cross-Coupling Reactions
Causality: While the C8-chloro is generally unreactive towards SₙAr, it is an excellent handle for transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalysts are particularly effective at forming new carbon-carbon and carbon-heteroatom bonds at this position, a critical step in building molecular complexity for kinase inhibitors and other advanced materials.[12][13]
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general method for C-C bond formation, adapted from literature on related haloquinolines. It can be applied to the C8-chloro position or sequentially after SₙAr at the C4 position.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the chloroquinoline substrate (1.0 equiv., e.g., this compound), phenylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (around 90-100°C) under an inert atmosphere (e.g., Argon or Nitrogen) for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired phenylated quinoline product.
This palladium-catalyzed method is a powerful alternative for C-N bond formation, especially with aryl chlorides that are less reactive toward traditional SₙAr.[14]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, combine the chloroquinoline substrate (1.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) in an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine nucleophile (1.2 equiv.) and an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Application in Kinase Inhibitor Scaffolding
The functionalization of this compound at the C4 and C8 positions is directly relevant to the design of kinase inhibitors. Many potent inhibitors utilize a substituted amine at the C4 position to form critical hydrogen bonds with the kinase hinge region, while the C8 position can be modified to improve selectivity, solubility, and cell permeability.[2][13]
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Screening 4,8-Dichloro-2,3-dimethylquinoline derivatives for kinase inhibition
Introduction: The Quinoline Scaffold as a Privileged Kinase Inhibitor
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its rigid, aromatic structure provides an excellent foundation for designing small molecules that can precisely interact with biological targets.[1][3] Among the most critical of these targets are protein kinases.
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates, a fundamental mechanism of signal transduction.[4] The dysregulation of kinase activity is a hallmark of many human diseases, particularly cancer, where it drives uncontrolled cell proliferation, survival, and metastasis.[1][2] Consequently, developing potent and selective kinase inhibitors is a primary objective in modern drug discovery.[3][5] Quinoline-based compounds have shown significant promise, with several derivatives demonstrating potent inhibitory activity against a wide spectrum of kinases.[2][3][5]
This guide provides a comprehensive, field-proven framework for screening novel 4,8-dichloro-2,3-dimethylquinoline derivatives to identify and characterize their kinase inhibitory potential. We will detail a robust, luminescence-based workflow, from initial high-throughput screening to secondary validation and potency determination.
Assay Selection: Why a Luminescence-Based ADP Detection Method?
The first critical decision in any screening campaign is the choice of assay technology. While various methods exist, including radiometric and fluorescence-based assays, we recommend a luminescence-based approach for its superior sensitivity, signal stability, and suitability for high-throughput screening (HTS).[6][7]
Specifically, this protocol utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8][9] This is a crucial choice; unlike assays that measure the depletion of the starting material ATP (e.g., Kinase-Glo®), the ADP-Glo™ assay directly quantifies a product.[10][11][12] This results in a positive correlation where the luminescent signal increases with kinase activity, making it highly sensitive for detecting even low levels of enzymatic activity and inhibition.[6][8][11] The assay's high dynamic range and tolerance for high ATP concentrations (up to 1mM) are vital for studying kinases with a high Michaelis constant (Km) for ATP and for accurately characterizing inhibitor mechanisms.[8][11]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step, homogeneous "add-mix-read" system designed for simplicity and accuracy.[13][14]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed, allowing the enzyme to convert ATP to ADP. Following this, the ADP-Glo™ Reagent is added. This reagent serves two purposes: it terminates the kinase reaction and depletes any remaining unconsumed ATP.[13]
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal proportional to the initial amount of ADP produced.[13][14]
Caption: Workflow of the two-step ADP-Glo™ Kinase Assay.
Part I: Primary Screening Protocol for Hit Identification
Objective: To efficiently screen a library of this compound derivatives at a single, high concentration (e.g., 10 µM) to identify initial "hits" that significantly inhibit the target kinase.
Materials and Reagents
-
Kinase: Purified, recombinant kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Test Compounds: this compound derivatives dissolved in 100% DMSO to a stock concentration of 10 mM.[4]
-
Control Inhibitor: Staurosporine (a potent, non-selective kinase inhibitor) at 10 mM in DMSO.[4]
-
ATP: High-purity ATP solution.
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.[4]
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar).[4][8]
-
Labware: White, opaque, flat-bottom 384-well assay plates (low-volume).
-
Equipment: Multichannel pipettes, plate reader with luminescence detection capabilities.
Experimental Workflow
Caption: The kinase inhibitor discovery and validation funnel.
This comprehensive protocol provides a validated, high-integrity pathway for screening this compound derivatives, enabling the confident identification and characterization of novel kinase inhibitors for further therapeutic development.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Promega Corporation.
- Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate.
- ADP-Glo™ Kinase Assay. Promega Corporation.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
- Technologies to Study Kinases. East Port Praha.
- Promega ADP-Glo kinase assay. BMG LABTECH.
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
- The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. BenchChem.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation.
- IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research.
- Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate.
- IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
- In vitro kinase assay. Protocols.io.
- Kinetic Mechanism of Quinone Oxidoreductase 2 and Its Inhibition by the Antimalarial Quinolines. ACS Publications.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.
- In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI.
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Application Note & Protocols: Development of Fluorescent Probes from the 4,8-Dichloro-2,3-dimethylquinoline Scaffold
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its intrinsic fluorescence and versatile chemical functionality.[1][2][3] This guide provides a comprehensive overview of the design, synthesis, and application of novel fluorescent probes starting from 4,8-dichloro-2,3-dimethylquinoline. The two reactive chlorine atoms at the C4 and C8 positions offer a unique platform for creating a diverse library of sensors through sequential and regioselective functionalization. We present the core chemical principles, detailed synthetic and analytical protocols, and a practical guide to their application in biological imaging. This document is intended for researchers in chemical biology, drug discovery, and materials science seeking to develop bespoke fluorescent tools for a wide range of applications, from detecting metal ions to imaging dynamic processes in living cells.[1][4][5]
The this compound Scaffold: A Versatile Platform
The this compound core is an exceptional starting material for fluorescent probe development due to several key features:
-
Tunable Photophysics: The quinoline ring system is inherently fluorescent, and its photophysical properties (e.g., emission wavelength, quantum yield) can be finely tuned by introducing electron-donating or electron-withdrawing groups.[6][7]
-
Differential Reactivity: The chlorine atoms at the C4 and C8 positions are susceptible to nucleophilic aromatic substitution (SNAr).[8][9][10] This allows for the sequential introduction of different functional groups. The C4 position is generally more reactive towards nucleophiles, enabling regioselective synthesis.[8][9]
-
Structural Rigidity: The rigid, planar structure of the quinoline core minimizes non-radiative decay pathways, often leading to probes with high quantum yields.[11]
-
Biocompatibility: Many quinoline derivatives exhibit good cell permeability and low cytotoxicity, making them suitable for live-cell imaging applications.[12][13]
These properties make the scaffold ideal for creating probes for detecting specific analytes, sensing environmental changes like pH, or for targeted imaging of cellular organelles.[1][14][15]
General Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary method for functionalizing the this compound core is the nucleophilic aromatic substitution (SNAr) reaction.[10] In this reaction, a nucleophile attacks the electron-deficient aromatic ring, displacing a halide leaving group.[10][16] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex.[17]
Causality Behind Experimental Choices:
-
Regioselectivity: The C4 position is more electron-deficient than the C8 position due to the electron-withdrawing effect of the quinoline nitrogen. This makes the C4 carbon the preferred site for initial nucleophilic attack, allowing for a controlled, stepwise synthesis.[8][9]
-
Reaction Conditions: SNAr reactions are typically performed in polar aprotic solvents (e.g., DMF, DMSO) which can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity. The addition of a base (e.g., K₂CO₃, Et₃N) is often necessary to deprotonate protic nucleophiles (like amines or phenols) or to scavenge the HCl byproduct.
The general workflow for creating a bifunctional probe from this scaffold is illustrated below.
Caption: General workflow for the sequential functionalization of this compound.
Photophysical Characterization
Once a new probe is synthesized, its photophysical properties must be thoroughly characterized. These parameters define the probe's performance and suitability for specific applications.
| Parameter | Symbol | Definition | Importance |
| Molar Extinction Coefficient | ε (epsilon) | A measure of how strongly a substance absorbs light at a given wavelength. | Determines the efficiency of light absorption. Higher ε is desirable. |
| Absorption Maximum | λabs | The wavelength at which the probe absorbs light most strongly. | Defines the optimal excitation wavelength for fluorescence. |
| Emission Maximum | λem | The wavelength at which the probe emits the most intense fluorescence. | Defines the detection window for the fluorescence signal. |
| Stokes Shift | Δλ | The difference in wavelength between λabs and λem. | A larger Stokes shift is crucial for minimizing self-quenching and improving signal-to-noise.[18] |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Represents the efficiency of the fluorescence process. A higher ΦF indicates a brighter probe.[2][3] |
Self-Validation: These properties should be measured in various solvents and, if applicable, in the presence and absence of the target analyte. A successful probe will show a significant and predictable change in one or more of these parameters upon interaction with its target.
Application Protocol: Synthesis of a Hypothetical pH-Sensing Probe (Q-pH-1)
This protocol details the synthesis of a hypothetical pH-sensitive probe, Q-pH-1 , where a pH-sensitive morpholine group is installed at the C4 position and a solubilizing group at C8.
Rationale & Mechanism
The nitrogen atom of the morpholine moiety is readily protonated under acidic conditions. This protonation alters the electronic properties of the entire molecule by changing the morpholino group from a moderate electron-donating group to an electron-withdrawing group. This change modulates the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a measurable shift in its fluorescence emission, making it a ratiometric pH sensor.[14]
Synthesis Protocol
Materials:
-
This compound
-
Morpholine
-
Sodium 2-mercaptoethanesulfonate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)
-
Magnetic stirrer with heating
Step-by-Step Procedure:
-
Step 1: Synthesis of 4-morpholino-8-chloro-2,3-dimethylquinoline
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol), morpholine (1.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add 20 mL of dry DMF.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90°C with stirring for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum. This yields the intermediate product.
-
-
Step 2: Synthesis of Q-pH-1
-
In a 50 mL round-bottom flask, dissolve the intermediate from Step 1 (1.0 mmol) and sodium 2-mercaptoethanesulfonate (1.5 mmol) in 15 mL of DMF.
-
Add K₂CO₃ (3.0 mmol) to the mixture.
-
Heat the reaction to 120°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction, pour into 100 mL of brine, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the final probe, Q-pH-1 .
-
Characterization & Validation
-
Structural Confirmation: The identity and purity of the synthesized intermediate and final product must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the substitutions.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
-
-
Functional Validation: The pH-sensing capability must be validated by recording the fluorescence spectra of Q-pH-1 in a series of buffers with varying pH values (e.g., from pH 4 to pH 9). A plot of fluorescence intensity/ratio versus pH will yield a titration curve from which the pKa can be determined.
Application Protocol: Live-Cell Imaging
This protocol provides a general workflow for using a quinoline-based probe for live-cell imaging.
Rationale & Key Considerations
For successful live-cell imaging, a probe must be:
-
Cell-Permeable: Able to cross the cell membrane to reach its intracellular target.[19]
-
Non-Toxic: Must not interfere with normal cellular processes at the working concentration.[19]
-
Photostable: Resistant to photobleaching during prolonged imaging sessions.
-
Specific: Should accumulate in the desired organelle or respond specifically to the target analyte with minimal off-target effects.[19]
Protocol: Staining and Imaging
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) on glass-bottom dishes or chamber slides and grow to 60-80% confluency in appropriate culture medium.
-
Probe Preparation: Prepare a stock solution of the quinoline probe (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in serum-free culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two or three times with pre-warmed PBS or live-cell imaging buffer to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope (confocal or widefield) equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Caption: Standard workflow for live-cell fluorescence imaging using a synthetic probe.
References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). Available from: [Link]
-
MDPI. (n.d.). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules. Available from: [Link]
-
Chenoweth, D. M., et al. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Available from: [Link]
-
National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]
-
PubChem. (n.d.). 2,3-Dimethylquinoline. Available from: [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available from: [Link]
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
PubMed. (n.d.). Spectroscopic Physicochemical and Photophysical Investigation of Biologically Active 2-oxo-quinoline-3-carbonitrile Derivative. Available from: [Link]
-
National Institutes of Health. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC. Available from: [Link]
-
Taylor & Francis Group. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. Taylor & Francis eBooks. Available from: [Link]
-
Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available from: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
-
PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Available from: [Link]
-
Royal Society of Chemistry. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing. Available from: [Link]
-
ResearchGate. (n.d.). Alkylated Quinolines through Benzylic sp C−H Functionalization: Sequential Synthesis and Photophysical Studies. Available from: [Link]
-
ResearchGate. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Available from: [Link]
-
ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
ResearchGate. (2025). Synthesis and biological activities of high affinity taxane-based fluorescent probes. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. Available from: [Link]
-
National Institutes of Health. (n.d.). Lessons in Organic Fluorescent Probe Discovery. PMC. Available from: [Link]
-
Wiley Analytical Science. (2014). New Fluorescence Probes for Live-Cell Imaging. Available from: [Link]
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Application Notes & Protocols: A Scalable Synthesis of 4,8-Dichloro-2,3-dimethylquinoline via the Combes Reaction
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1][2] The specific substitution pattern on the quinoline ring dictates its biological activity and physical properties. 4,8-Dichloro-2,3-dimethylquinoline is a key intermediate for the development of novel therapeutics and functional materials, where the chlorine atoms at the 4 and 8 positions provide reactive handles for further chemical modification, and the methyl groups influence the molecule's steric and electronic profile.
Traditional quinoline syntheses like the Skraup or Doebner-von Miller reactions often require harsh conditions and can produce significant waste, making them less suitable for industrial applications.[3][4] For the specific synthesis of 2,4-disubstituted quinolines, the Combes synthesis presents a robust and more direct route.[5] This guide details a scalable protocol for the synthesis of this compound, beginning with a laboratory-scale procedure and transitioning to a pilot-scale process, with a focus on addressing the challenges of heat management, purification, and operational safety.
Causality & Mechanism: The Combes Quinoline Synthesis
The Combes synthesis is an acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclodehydration to form the quinoline ring.[5][6] For our target molecule, the reaction proceeds between 3,5-dichloroaniline and 2,3-butanedione (diacetyl).
The key mechanistic steps are as follows: [5][7]
-
Enamine Formation: The reaction initiates with the acid-catalyzed condensation between one of the carbonyl groups of the β-diketone (2,3-butanedione) and the aniline (3,5-dichloroaniline). This step involves the formation of a Schiff base intermediate, which rapidly tautomerizes to a more stable enamine.
-
Electrophilic Aromatic Substitution: The enamine intermediate undergoes an intramolecular electrophilic aromatic substitution. The acid catalyst protonates the second carbonyl group, activating it for cyclization. The electron-rich aromatic ring of the enamine attacks the activated carbonyl carbon. This annulation is the rate-determining step of the reaction.
-
Dehydration and Aromatization: The resulting cyclic intermediate is then dehydrated under the strongly acidic and high-temperature conditions, leading to the elimination of a water molecule and the formation of the fully aromatic quinoline ring system.
Below is a diagram illustrating the reaction mechanism.
Caption: Mechanism of the Combes Quinoline Synthesis.
Laboratory-Scale Synthesis Protocol (10 mmol Scale)
This protocol establishes the baseline reaction conditions and is suitable for initial discovery and optimization work.
Table 1: Reagents and Materials for Lab-Scale Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3,5-Dichloroaniline | 162.02 | 1.62 g | 10.0 |
| 2,3-Butanedione (Diacetyl) | 86.09 | 1.0 mL (0.99 g) | 11.5 |
| Sulfuric Acid (98%) | 98.08 | 10 mL | - |
| Ice Water | 18.02 | 100 mL | - |
| Sodium Hydroxide (10 M) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 150 mL | - |
| Saturated Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Experimental Procedure:
-
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in an ice-water bath.
-
Reagent Addition: Carefully add 10 mL of concentrated sulfuric acid to the flask. While stirring, slowly add 1.62 g (10.0 mmol) of 3,5-dichloroaniline in small portions, ensuring the temperature remains below 20 °C.
-
Diketone Addition: Once the aniline has fully dissolved, add 1.0 mL (11.5 mmol) of 2,3-butanedione dropwise via syringe.
-
Reaction: Remove the ice bath and heat the mixture in an oil bath to 120 °C. Maintain this temperature with vigorous stirring for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it over 100 mL of crushed ice in a large beaker with stirring. This step is highly exothermic.
-
Neutralization & Extraction: Slowly neutralize the acidic solution by adding 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate will form. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude solid by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the product using NMR, MS, and IR spectroscopy.[8][9]
Scale-Up Synthesis: Strategy and Protocol
Scaling up the Combes synthesis requires careful consideration of process control, safety, and purification methods.[10] Direct translation of the lab-scale procedure is inefficient and hazardous.
Key Scale-Up Challenges & Solutions:
-
Heat Management: The initial mixing of sulfuric acid and aniline, as well as the quenching step, are highly exothermic. On a large scale, the reduced surface-area-to-volume ratio hinders efficient heat dissipation.[10]
-
Solution: Utilize a jacketed glass reactor with a chiller/heater unit for precise temperature control. Employ a semi-batch approach by adding reagents slowly and controllably via an addition funnel or pump.
-
-
Mass Transfer: Magnetic stirring is inadequate for large volumes. Inefficient mixing can lead to localized hot spots, promoting side reactions and reducing yield.[10]
-
Solution: Use an overhead mechanical stirrer with a pitched-blade or anchor impeller to ensure homogeneity throughout the reaction mixture.
-
-
Purification: Flash chromatography is not a viable method for purifying large quantities of product in a manufacturing setting.
-
Solution: Develop a robust recrystallization protocol. This method is more economical and scalable for purification.[10] Solvent selection is critical and must be optimized (e.g., ethanol/water, heptane/ethyl acetate).
-
Table 2: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Laboratory Scale (10 mmol) | Pilot Scale (1.0 mol) | Rationale for Change |
| Reactor | 100 mL Round-bottom flask | 5 L Jacketed Glass Reactor | Provides superior heat transfer and containment.[10] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger volume, preventing localized temperature gradients.[10] |
| Reagent Addition | Manual, rapid addition | Controlled addition via pump/funnel | Manages exotherms safely and ensures consistent reaction conditions. |
| Reaction Temp. | 120 °C (Oil Bath) | 115-120 °C (Jacket Control) | Jacket control allows for precise maintenance of the internal temperature. |
| Work-up | Quench, Extraction | Quench, Phase Split, Neutralization | A proper phase split is more efficient at a larger scale. |
| Purification | Flash Column Chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities.[10] |
| Typical Yield | ~75-85% | ~70-80% | A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[10] |
Pilot-Scale Synthesis Protocol (1.0 mol Scale)
Safety First: This procedure involves highly corrosive and exothermic steps. All operations must be conducted in a walk-in fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[11][12]
Experimental Procedure:
-
Reactor Setup: Assemble a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, reflux condenser, and a 1 L pressure-equalizing addition funnel. Set the reactor jacket temperature to 10 °C.
-
Acid Charge: Charge 1.0 L of concentrated sulfuric acid into the reactor.
-
Aniline Addition: Dissolve 162 g (1.0 mol) of 3,5-dichloroaniline in 200 mL of concentrated sulfuric acid in a separate beaker and transfer this solution to the addition funnel. Add the aniline solution dropwise to the stirred acid in the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Diketone Addition: Once the aniline addition is complete, add 100 mL (1.15 mol) of 2,3-butanedione to the addition funnel and add it to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, slowly heat the reactor jacket to raise the internal temperature to 120 °C. Maintain this temperature for 4-5 hours, or until reaction completion is confirmed by in-process control (e.g., HPLC).
-
Cooling & Quenching: Cool the reactor contents to 20-25 °C. In a separate 20 L vessel, prepare a stirred mixture of 5 kg of crushed ice and 5 L of water. Slowly transfer the reaction mixture from the reactor to the ice water via a transfer line. This is a critical step requiring careful control of the addition rate to manage the exotherm.
-
Neutralization & Isolation: Slowly add 10 M sodium hydroxide solution to the quenched mixture with vigorous stirring until the pH reaches 8-9. The crude product will precipitate. Filter the solid product using a large Buchner funnel and wash the filter cake thoroughly with water (3 x 2 L).
-
Purification (Recrystallization): Transfer the damp filter cake to a clean reactor. Add a suitable solvent (e.g., ethanol) and heat to reflux until all the solid dissolves. Cool the solution slowly to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50 °C to a constant weight.
Caption: Workflow for the Scaled-Up Synthesis of this compound.
References
- Benchchem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem Technical Documents.
- Estévez, V., Villacampa, M., & Menéndez, J. C. (n.d.).
- Lee, C. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
- Various Authors. (n.d.). Friedlander synthesis of quinoline derivatives.
- Benchchem. (2025).
- Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-Chemistry.org.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- Shilpa, P. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- Slideshare. (n.d.).
- Loba Chemie. (2025).
- Various Authors. (n.d.). Combes Quinoline Synthesis. Cambridge University Press.
- Benchchem. (2025). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. Benchchem Technical Documents.
- Techno PharmChem. (n.d.).
- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
- Various Authors. (2025).
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Application Notes & Protocols: A Guide to the In Vitro Evaluation of 4,8-Dichloro-2,3-dimethylquinoline Analogs
Introduction: The Quinoline Scaffold as a Foundation for Novel Therapeutics
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a vast array of pharmacological activities.[1][2] From the pioneering antimalarial drug quinine to modern targeted anticancer agents, quinoline derivatives have consistently proven to be a fertile ground for drug discovery.[1][3][4] Their versatile structure allows for extensive chemical modification, enabling the fine-tuning of biological activity to address diverse therapeutic needs, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[3][5][6][7]
This guide provides a comprehensive suite of in vitro protocols designed for the initial screening and mechanistic characterization of novel analogs derived from 4,8-dichloro-2,3-dimethylquinoline. As a Senior Application Scientist, the following methodologies have been curated not merely as a list of steps, but as a logical, self-validating workflow. Each protocol is presented with an explanation of its underlying principles and the causality behind experimental choices, empowering researchers to generate robust, decision-driving data for their drug development programs.
Part 1: Foundational Profiling: Establishing a Baseline for Biological Activity
The initial phase of characterization is critical. It establishes the fundamental parameters of a compound's interaction with biological systems: its intrinsic cytotoxicity and its predicted drug-like properties. This baseline is essential for designing subsequent, more complex mechanistic studies and for the early deselection of compounds with unfavorable profiles.
Rationale for Initial Cytotoxicity Screening
Before delving into specific mechanisms of action, it is imperative to determine the concentration-dependent effect of each analog on cell viability. This primary screen serves two purposes:
-
Identifies Bioactivity: It provides a first pass on whether the compounds possess cytotoxic or cytostatic effects, which is particularly relevant for anticancer drug discovery.[8]
-
Defines Therapeutic Window: It establishes a safe concentration range for use in subsequent, non-cytotoxic assays (e.g., anti-inflammatory assays), ensuring that observed effects are due to specific modulation of a target, not simply cell death.
Protocol 1: General Cytotoxicity Assessment via XTT Assay
The XTT assay is a robust colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[10] This conversion is directly proportional to the number of viable cells, offering a significant advantage over the MTT assay, which produces an insoluble product requiring an additional solubilization step.[10]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for XTT-based cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116 for colon, MCF-7 for breast, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each quinoline analog in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent). Add 50 µL of the mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange formazan product is visible.
-
Data Acquisition: Gently shake the plate and measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of ~660 nm is used to subtract background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
| Compound ID | Analog Description | Cell Line | IC₅₀ (µM) after 48h |
| QN-001 | (Parent) this compound | HCT-116 | Value |
| QN-002 | Analog with substitution at C-X | HCT-116 | Value |
| QN-003 | Analog with substitution at C-Y | HCT-116 | Value |
| QN-001 | (Parent) this compound | MCF-7 | Value |
| QN-002 | Analog with substitution at C-X | MCF-7 | Value |
| QN-003 | Analog with substitution at C-Y | MCF-7 | Value |
Part 2: Mechanistic Elucidation: Identifying the Molecular Target and Pathway
Following the identification of bioactive analogs, the next crucial phase is to unravel their mechanism of action. Quinolines are notorious for their ability to interact with a wide range of biological targets, with protein kinases being a particularly prominent class.[6][11][12]
Rationale for Kinase Inhibition and Target Engagement Assays
Many successful anticancer drugs function by inhibiting protein kinases that are aberrantly activated in cancer cells.[3][13] Given the prevalence of kinase inhibition among quinoline-based compounds, this is a logical and high-priority avenue to investigate.[12] However, demonstrating that a compound inhibits a purified enzyme in a test tube is not sufficient. It is essential to prove that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying this intracellular target engagement.[14][15]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC₅₀ of a compound against a specific kinase using a commercial assay kit, which typically measures the depletion of ATP or the generation of ADP.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, buffers) as specified by the kit manufacturer.
-
Compound Dilution: Prepare serial dilutions of the quinoline analog in the appropriate assay buffer.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound, and the specific peptide substrate.
-
Initiation: Start the reaction by adding a predetermined concentration of ATP. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Detection: Add the detection reagent provided in the kit. This reagent stops the kinase reaction and generates a luminescent or fluorescent signal that correlates with the amount of remaining ATP or generated ADP.
-
Data Acquisition: Read the signal using a plate reader.
-
Data Analysis: Normalize the data against positive (no inhibitor) and negative (no kinase) controls. Plot the percentage of inhibition versus compound concentration to calculate the IC₅₀ value.
Protocol 3: Target Engagement Verification via Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature (Tₘ).[13][14] This shift can be detected by heating intact cells treated with the compound, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining via Western Blot or other methods.[16]
CETSA Experimental Workflow
Caption: Integrated workflow for in vitro characterization of quinoline analogs.
References
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]
-
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available at: [Link]
-
Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery. Available at: [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. Available at: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules. Available at: [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. Available at: [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology. Available at: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]
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Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Conventional methods of quinoline synthesis. ResearchGate. Available at: [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules. Available at: [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules. Available at: [Link]
-
Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO. Available at: [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available at: [Link]
-
Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]
-
Synthesis of Quinoline Analogues. Cardinal Scholar. Available at: [Link]
-
Synthesis, In Vitro Investigation and Molecular Docking Studies of Novel Quinoline Analogues: A Drug repositioning approach from Amodiaquine. Journal of Xi'an Shiyou University. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]
-
Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. ResearchGate. Available at: [Link]
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Available at: [Link]
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- 13. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies | MDPI [mdpi.com]
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- 16. bio-protocol.org [bio-protocol.org]
Use of 4,8-Dichloro-2,3-dimethylquinoline in material science applications
An in-depth analysis of the current scientific literature reveals that specific material science applications for 4,8-dichloro-2,3-dimethylquinoline are not extensively documented. However, the inherent physicochemical properties of the quinoline scaffold, modified by its specific substitution pattern (dichloro, dimethyl), provide a strong basis for proposing its use in several advanced material science domains.
This guide, therefore, serves as a forward-looking application note, extrapolating from established principles of quinoline chemistry to provide detailed protocols and scientific rationale for the exploration of this compound in emerging technologies. We will proceed from the foundational synthesis of the molecule to its potential deployment as a robust ligand in catalysis and as a key building block for organic electronic materials.
Section 1: Physicochemical Profile of this compound
A thorough understanding of a molecule's properties is the cornerstone of its application in material science. The electronic and steric characteristics imparted by the chlorine and methyl groups on the quinoline core define its potential interactions and performance.
Structural and Electronic Effects:
-
Quinoline Core: The quinoline ring system is an electron-deficient N-heterocycle, which makes it a suitable candidate for electron-transporting materials and a stable coordinating ligand.
-
Dichloro Substitution: The two chlorine atoms are strong electron-withdrawing groups. Their presence is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), influencing the molecule's redox potential and optical properties. The chlorine at the 8-position can also provide a secondary coordination site for metal chelation.
-
Dimethyl Substitution: The methyl groups are weak electron-donating groups and provide steric bulk. They enhance solubility in organic solvents, which is crucial for solution-based processing of materials. They also influence the planarity and intermolecular packing of the molecule in the solid state.
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₉Cl₂N | PubChem[1] |
| Molecular Weight | 226.10 g/mol | PubChem[2] |
| Monoisotopic Mass | 225.0112 Da | PubChem[1] |
| XLogP (Predicted) | 4.2 | PubChem[1] |
| InChIKey | MUSOIOGNAHLZDF-UHFFFAOYSA-N | PubChem[1] |
Section 2: Synthesis of this compound
Proposed Synthetic Pathway
A logical approach involves the synthesis of the 2,3-dimethylquinolin-8-ol precursor, which can then undergo sequential chlorination.
Caption: Proposed synthesis of this compound.
Protocol 2.1: Synthesis of 8-Hydroxy-2,3-dimethylquinoline (Precursor)
Rationale: This protocol utilizes a modified Combes synthesis. The acid-catalyzed reaction between an aniline derivative (2-aminophenol) and a β-diketone (butane-2,3-dione) is a reliable method for forming the quinoline core. The hydroxyl group is strategically placed for later conversion to a chloride.
Materials:
-
2-Aminophenol
-
Butane-2,3-dione (Diacetyl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-aminophenol in ethanol.
-
Add 1.1 equivalents of butane-2,3-dione to the solution.
-
Cool the flask in an ice bath and slowly add 3-4 equivalents of concentrated H₂SO₄ dropwise with vigorous stirring. The reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
If no precipitate forms, extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 8-hydroxy-2,3-dimethylquinoline.
Section 3: Application in Homogeneous Catalysis
The quinoline moiety is a privileged scaffold for designing ligands in transition metal catalysis. The nitrogen atom serves as an excellent L-type donor, and the substituents can be tuned to modulate the catalytic activity. This compound is proposed here as a ligand for Palladium-catalyzed cross-coupling reactions.
Rationale for Use: The nitrogen atom of the quinoline can coordinate to a metal center like Palladium. The electron-withdrawing chlorine atoms can make the metal center more electrophilic, potentially enhancing its reactivity in oxidative addition steps. The methyl groups provide steric bulk that can influence reductive elimination and catalyst stability. This combination makes it an intriguing ligand for reactions like the Suzuki or Heck coupling.
Protocol 3.1: Synthesis of Dichloro(this compound)palladium(II) Complex
This protocol is adapted from established procedures for synthesizing Pd(II) complexes with N-heterocyclic ligands.[3]
Materials:
-
This compound (from Section 2)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a screw-top pressure tube, suspend 1 equivalent of PdCl₂ and 1 equivalent of this compound in anhydrous MeCN.
-
Seal the tube and heat the suspension at 80-85°C with stirring for 2-4 hours. The initial suspension should evolve into a clear yellow solution, followed by the formation of a yellow precipitate.
-
Cool the mixture to room temperature.
-
Add anhydrous DCM to dissolve the precipitate.
-
Filter the solution to remove any unreacted PdCl₂.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The complex can be purified by recrystallization from a DCM/pentane solvent system to yield the target Pd(II) complex as a yellow solid.
Self-Validation:
-
Characterization: Confirm the structure using ¹H NMR (downfield shift of quinoline protons upon coordination), FT-IR (new bands corresponding to Pd-N and Pd-Cl vibrations), and elemental analysis.
-
Expected Outcome: A stable, air-tolerant yellow solid.
Caption: Workflow for the synthesis of a Palladium(II) catalyst.
Section 4: Application as a Building Block for Organic Electronics
Substituted quinolines are widely investigated for their use in Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting or emissive materials.[4] The electronic properties of this compound make it a promising precursor for creating novel materials for OLEDs.
Rationale for Use: The electron-deficient nature of the quinoline ring is beneficial for electron transport. The chlorine atoms can lower the LUMO energy level, facilitating better electron injection from the cathode. Furthermore, heavy atoms like chlorine can enhance spin-orbit coupling, which is a key principle for developing efficient phosphorescent emitters (triplet harvesting). The core molecule can be further functionalized, for example, by replacing a chlorine atom via a cross-coupling reaction to attach other functional groups.
Protocol 4.1: Material Deposition and Device Fabrication (Hypothetical)
This protocol outlines a general procedure for incorporating a material derived from this compound into a simple OLED device via vacuum thermal evaporation.
Assumptions: A derivative of this compound (let's call it "Q-Derivative") has been synthesized to act as an Electron-Transport Layer (ETL).
Materials:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) material (e.g., CBP doped with Ir(ppy)₃)
-
Q-Derivative (ETL)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry them in an oven and treat with UV-Ozone immediately before use.
-
Vacuum Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the organic and metallic layers at controlled rates:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: CBP:Ir(ppy)₃ (8 wt%, 20 nm)
-
ETL: Q-Derivative (30 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
Encapsulation: Immediately transfer the fabricated devices into a nitrogen-filled glovebox and encapsulate them using UV-curable epoxy and a glass lid to prevent degradation from air and moisture.
Self-Validation:
-
Device Performance: Characterize the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the finished device.
-
Comparison: Fabricate a control device using a standard ETL (e.g., Alq₃) to benchmark the performance of the new Q-Derivative.
Caption: Schematic of a hypothetical OLED device structure.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 4,8-Dimethylquinoline. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses. [Link]
-
PubChem. 4,8-Dichloro-3,6-dimethylquinoline. National Center for Biotechnology Information. [Link]
-
Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]
-
Royal Society of Chemistry. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Royal Society of Chemistry. [Link]
-
PubChem. 2,3-Dichloro-5,8-dimethyl-quinoline. National Center for Biotechnology Information. [Link]
-
ResearchGate. 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]
-
National Institutes of Health. 2,4-Dichloro-7,8-dimethylquinoline. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. 4-Chloro-2,5-dimethylquinoline. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. 2,4-Dimethylquinoline. ResearchGate. [Link]
-
ResearchGate. Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives. ResearchGate. [Link]
-
ResearchGate. Co-ordination chemistry and metal catalysed carbonylation reactions using 8-(diphenylphosphino)methylaminoquinoline: A ligand that displays monodentate, bidentate and tridentate co-ordination modes. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,8-Dichloro-2,3-dimethylquinoline
Welcome to the technical support center for the synthesis of 4,8-dichloro-2,3-dimethylquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this important heterocyclic compound. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to help you improve your yield and purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The inherent challenges in its synthesis, particularly achieving high yield and regioselectivity, necessitate a robust and well-understood experimental approach. This guide will address the most common hurdles in the synthetic process, which is often a variation of the Combes quinoline synthesis, and provide actionable solutions.[1][2]
Troubleshooting Guide (Q&A Format)
This section directly addresses specific problems you may encounter during your experiments.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yields in the Combes synthesis of this compound can typically be attributed to several critical factors:
-
Incomplete Reaction: The acid-catalyzed cyclization is the rate-determining step and requires stringent anhydrous conditions and sufficient thermal energy.[1][2] Ensure your reagents and glassware are thoroughly dried. Inadequate heating can lead to incomplete conversion of the enamine intermediate to the final quinoline product.
-
Suboptimal Acid Catalyst: While concentrated sulfuric acid is commonly used, its strong oxidizing nature at high temperatures can lead to charring and side product formation.[1] Consider using polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE), which can act as a more effective and less harsh dehydrating agent.[1]
-
Side Reactions: The primary competing reaction is the formation of undesired regioisomers or polymerization of the starting materials under harsh acidic conditions. Careful control of the reaction temperature and gradual addition of reagents can help minimize these side reactions.
-
Inefficient Purification: Significant product loss can occur during workup and purification. The choice of extraction solvent and purification method (crystallization vs. chromatography) is crucial for maximizing recovery.
Q2: I am observing the formation of a significant amount of a mono-chlorinated byproduct. How can I improve the selectivity for the dichloro- product?
A2: The formation of mono-chlorinated species suggests that the initial chlorination of the aniline starting material or the quinoline core is incomplete or that one chlorine atom is being lost during the reaction.
-
Starting Material Purity: Ensure your starting material, presumably a dichloroaniline derivative, is of high purity. The presence of mono-chloroaniline will directly lead to the formation of the corresponding mono-chloroquinoline.
-
Reaction Conditions for Chlorination: If you are performing a chlorination step on a pre-formed quinoline, the reaction conditions are critical. Chlorination of quinoline in concentrated sulfuric acid in the presence of a silver salt (like silver sulfate) can direct chlorination to the 5- and 8-positions.[3] An excess of the chlorinating agent and prolonged reaction times can favor the formation of the 5,8-dichloroquinoline.[3]
-
Stability of the Dichloro- Product: Under certain conditions, particularly with strong nucleophiles present during workup, a nucleophilic aromatic substitution (SNAr) could potentially occur, although this is less likely for the chlorine at the 8-position. Ensure your workup procedure is not overly basic or conducted at high temperatures for extended periods.
Q3: The purification of my crude product is difficult due to the presence of a dark, tar-like substance. What are the best strategies for purification?
A3: The formation of tar is a common issue in acid-catalyzed reactions at high temperatures. Here are several effective purification strategies:
-
Initial Workup: After quenching the reaction mixture, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. Washing the organic layer with a sodium bicarbonate solution can help remove residual acid, which can contribute to product degradation.
-
Recrystallization: This is often the most effective method for removing amorphous, colored impurities. Experiment with a range of solvents to find the optimal one for your product. A common starting point is recrystallization from ethanol or isopropanol.[4] For chlorinated quinolines, non-polar solvents like Skellysolve B or heptane have also been used effectively.[5][6]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the desired product from both more and less polar impurities.
-
Formation of a Salt: Quinolines are basic and can be converted to their hydrochloride or phosphate salts, which often have better crystallization properties than the free base.[7] The salt can be precipitated from solution, washed, and then reconverted to the free base by treatment with a mild base.
Frequently Asked Questions (FAQs)
-
What is the typical reaction mechanism for this synthesis? The synthesis of this compound likely follows the Combes quinoline synthesis pathway.[1][2] This involves the acid-catalyzed condensation of a dichloroaniline with a β-diketone (in this case, 2,3-butanedione is a plausible precursor to the 2,3-dimethyl substitution, though the exact starting materials may vary). The key steps are the formation of an enamine intermediate, followed by an intramolecular electrophilic aromatic substitution (annulation) to form the quinoline ring, and subsequent dehydration.[1][8][9]
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the reactants and the formation of the product.
-
Are there any "greener" or more environmentally friendly approaches to this synthesis? Yes, there is a growing interest in developing more sustainable synthetic methods. Some strategies include using solvent-free reaction conditions or employing water as a solvent at elevated temperatures, which has been shown to be effective for certain quinoline syntheses.[10][11] Additionally, the use of reusable solid acid catalysts is being explored as an alternative to corrosive mineral acids.
Experimental Protocols
Optimized Protocol for this compound Synthesis (Illustrative)
This is a generalized protocol and should be adapted based on your specific starting materials and laboratory conditions.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add polyphosphoric acid (PPA) (10 equivalents by weight to the limiting reagent).
-
Reagent Addition: Begin stirring the PPA and heat to 80-90 °C. Slowly add the dichloroaniline derivative (1 equivalent) to the flask. Once dissolved, add the β-diketone (1.1 equivalents) dropwise over 30 minutes.
-
Reaction: Increase the temperature to 130-140 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Parameter | Recommended Condition | Rationale |
| Catalyst | Polyphosphoric Acid (PPA) | Effective dehydrating agent with lower oxidizing potential than H2SO4 at high temperatures.[1] |
| Temperature | 130-140 °C | Provides sufficient energy for the rate-determining cyclization step without excessive charring.[10] |
| Reaction Time | 3-4 hours | Typically sufficient for completion; should be monitored by TLC.[10] |
| Purification | Recrystallization/Chromatography | Recrystallization is ideal for removing amorphous impurities; chromatography offers higher resolution. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Slideshare. Organic Name Reaction With Their Respective Mechanism. [Link]
-
YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
Cambridge University Press. Combes Quinoline Synthesis. [Link]
-
YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
- Google Patents.
-
PJSIR. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. [Link]
- Google Patents.
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
-
JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]
-
LookChem. Purification of Quinoline. [Link]
-
Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
Sources
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 3. pjsir.org [pjsir.org]
- 4. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 5. US5180842A - Purification of quinones - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 8. youtube.com [youtube.com]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 4,8-Dichloro-2,3-dimethylquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4,8-dichloro-2,3-dimethylquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. We provide field-proven insights, troubleshooting protocols, and mechanistic explanations to help you overcome common side reactions and optimize your experimental outcomes.
Postulated Synthetic Workflow
The synthesis of this compound is most practically achieved via a two-stage process. The core is first constructed using an acid-catalyzed condensation and cyclization, such as the Combes synthesis, followed by a targeted chlorination of the resulting quinolin-4-ol intermediate. This guide is structured around troubleshooting issues that arise during these distinct stages.
Caption: Proposed two-stage synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This guide is presented in a question-and-answer format to directly address the most common challenges encountered during the synthesis.
Part 1: Issues in the Combes Synthesis of the Quinoline Core
The first stage involves the acid-catalyzed reaction of 2-chloroaniline with 3-methyl-2,4-pentanedione to form the 8-chloro-2,3-dimethylquinolin-4-ol intermediate. Success in this stage is critical for the overall yield and purity.
Q1: My reaction is producing a low yield of the desired quinolin-4-ol and a significant amount of black, intractable tar. What is causing this and how can I fix it?
A1: This is a classic issue in acid-catalyzed quinoline syntheses, stemming from the harsh reaction conditions.
Causality: Concentrated sulfuric acid, while a strong dehydrating agent, is highly corrosive and can promote polymerization and charring of the organic substrates, especially at elevated temperatures.[1] This leads to the formation of complex, high-molecular-weight byproducts, appearing as tar.
Troubleshooting Protocol:
-
Catalyst Modification: Switch from concentrated sulfuric acid to Polyphosphoric Acid (PPA) or a polyphosphoric ester (PPE).[2] These catalysts are highly effective dehydrating agents but are generally less oxidizing, thereby reducing tar formation.
-
Temperature Control: Do not overheat the reaction. The condensation of the aniline and β-diketone can often be performed at room temperature or with gentle warming to form the enamine intermediate, followed by controlled heating (e.g., 100-140°C) for the cyclization step.[3]
-
Stepwise Addition: Add the acid catalyst slowly to the mixture of the aniline and diketone while cooling the reaction vessel in an ice bath. This helps to dissipate the heat from the initial exothermic reaction.[1]
| Parameter | Conventional Method (H₂SO₄) | Recommended Method (PPA) |
| Catalyst | Concentrated Sulfuric Acid | Polyphosphoric Acid (PPA) |
| Temperature | Often >150°C | 100–140°C |
| Typical Issue | Significant Tar Formation[1] | Reduced Tarring |
| Work-up | Difficult neutralization | Simpler hydrolysis and work-up |
Q2: I am isolating an unexpected isomer along with my desired 8-chloro product. How can I improve the regioselectivity of the cyclization?
A2: Regioselectivity in the Combes synthesis is dictated by the electronic and steric influences on the electrophilic aromatic substitution (annulation) step.[4]
Mechanistic Insight: The cyclization involves the protonated enamine intermediate acting as an electrophile, which attacks the aniline ring. With 2-chloroaniline, the attack can occur at either the C6 position (para to the amine) or the C2 position (ortho to the amine). The chloro substituent is an ortho-, para-director but is deactivating. The annulation is the rate-determining step, and steric hindrance between the substituents on the enamine and the chloro group on the aniline ring plays a crucial role.[4] The formation of the 8-chloro isomer is generally favored due to steric factors.
Caption: Regioselectivity in the Combes cyclization step.
Troubleshooting Protocol:
-
Lower Reaction Temperature: Running the cyclization at the lowest effective temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is typically the sterically less hindered route to the 8-chloro product.
-
Choice of Acid: The size and nature of the acid catalyst can influence the transition state. Experimenting with different acids (e.g., PPA vs. Eaton's reagent) may alter the isomeric ratio.
-
Purification: If a minor amount of the 6-chloro isomer is unavoidable, it must be removed. These isomers often have different polarities, allowing for separation by column chromatography on silica gel or by careful recrystallization.
Part 2: Issues in the Deoxychlorination Step
The second stage converts the 8-chloro-2,3-dimethylquinolin-4-ol into the final this compound using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q1: My chlorination reaction is sluggish and gives incomplete conversion, even after prolonged heating.
A1: The hydroxyl group at the 4-position of a quinoline ring has partial phenolic character and can be resistant to substitution.
Causality: The conversion to the 4-chloro derivative proceeds through an intermediate chlorophosphate ester. The efficiency of this process depends on the reactivity of the quinolin-4-ol and the reaction conditions.
Troubleshooting Protocol:
-
Use a Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like triethylamine to the reaction mixture. These catalysts are known to activate POCl₃, forming a more reactive Vilsmeier-type reagent, which accelerates the chlorination.
-
Increase Temperature: These reactions often require elevated temperatures, typically refluxing in neat POCl₃ (b.p. ~107°C) or a high-boiling solvent like Dowtherm A.[5]
-
Ensure Anhydrous Conditions: Any moisture in the reaction will consume POCl₃ and can hydrolyze the product back to the starting material. Ensure the starting quinolin-4-ol is perfectly dry and use freshly distilled POCl₃.
Q2: During the aqueous work-up, I am losing a significant portion of my product, which appears to be converting back to the starting quinolin-4-ol.
A2: The 4-chloroquinoline functional group is highly susceptible to nucleophilic substitution, particularly hydrolysis.
Causality: The chlorine atom at the C4 position is activated towards nucleophilic attack. During work-up, pouring the reaction mixture onto ice or into water can lead to rapid hydrolysis of the product back to the more thermodynamically stable quinolin-4-ol.
Caption: Recommended work-up protocol to prevent product hydrolysis.
Recommended Work-up Protocol:
-
After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood).
-
Dissolve the oily residue in a water-immiscible organic solvent like dichloromethane (DCM) or chloroform.
-
Pour the organic solution slowly into a vigorously stirred, ice-cold beaker containing a weak base, such as saturated sodium bicarbonate solution or dilute ammonium hydroxide, to neutralize the remaining acidic species.
-
Immediately separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent to isolate the crude product. This minimizes the contact time with the aqueous phase.[5]
Part 3: Purification and Characterization
Q1: How can I effectively purify the final this compound?
A1: Purification can be challenging due to the presence of starting materials, isomers, and reaction byproducts.[6] A multi-step approach is often necessary.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column is typically used.
-
Solvent System: Start with a non-polar eluent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 1-5% ethyl acetate in hexane. The product is moderately polar and should elute before any remaining quinolin-4-ol starting material.
-
-
Recrystallization: Once the product is partially purified by chromatography, recrystallization can be used to obtain a highly pure, crystalline solid.
-
Solvent Selection: Suitable solvents include ethanol, isopropanol, or a hexane/ethyl acetate mixture. The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling, while leaving impurities dissolved.[5]
-
Q2: What are the key spectroscopic features to confirm the identity of this compound?
A2: NMR spectroscopy is essential for unambiguous structure confirmation.
Expected ¹H NMR Signals (in CDCl₃):
-
Two Singlets (Methyl Groups): Expect two distinct singlets in the range of δ 2.4-2.8 ppm, corresponding to the two methyl groups at C2 and C3.
-
Aromatic Protons: The three protons on the benzene portion of the ring will appear as a multiplet system in the aromatic region (δ 7.5-8.2 ppm). Specifically, you should observe a doublet for H-5, a triplet (or doublet of doublets) for H-6, and a doublet for H-7, consistent with the ABC spin system of the 1,2,3-trisubstituted benzene ring.
Expected ¹³C NMR Signals (in CDCl₃):
-
Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).
-
Aromatic/Heteroaromatic Carbons: Multiple signals in the range of δ 120-155 ppm. The carbons bearing the chlorine atoms (C4 and C8) will have characteristic chemical shifts.
Final confirmation should always involve a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure both the correct structure and high purity.[7]
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
- BenchChem. (2025).
-
IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
-
Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. [Link]
-
Journal of Chemical Education. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
Sources
Navigating the Challenges of 4,8-Dichloro-2,3-dimethylquinoline Solubility: A Technical Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility of 4,8-dichloro-2,3-dimethylquinoline and similar quinoline derivatives in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible results.
Understanding the Core Problem: The Nature of Quinolines
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, their often rigid, aromatic structure contributes to low aqueous solubility, a major hurdle in the development of in vitro and in vivo assays.[4] The solubility of these compounds is critically influenced by factors such as pH and ionic strength.[5][6][7] For instance, as weak bases, the solubility of quinolines can increase at a pH lower than their pKa (approximately 4.9 for the parent quinoline molecule).[7]
This guide will walk you through a systematic approach to tackle the solubility issues associated with this compound, ensuring that your experimental outcomes are not compromised by compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my aqueous assay buffer. What is the first step I should take?
A1: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent.[8][9] Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and miscibility with aqueous solutions.[10] Subsequently, a serial dilution should be performed to introduce the compound into the final assay buffer gradually.[11] This step-wise dilution helps to avoid a sudden change in solvent polarity, which is a common cause of precipitation.[12]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cytotoxicity.[11][12] However, the tolerance can vary between cell lines and assay systems. It is highly recommended to perform a solvent tolerance test by running a control experiment with varying concentrations of DMSO to determine the highest non-interfering concentration for your specific setup.[11]
Q3: I've tried using DMSO, but my compound still precipitates at the desired final concentration. What are my other options?
A3: If DMSO alone is insufficient, several other strategies can be employed, often in combination:
-
Co-solvents: The use of co-solvents is a highly effective technique.[13] Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used in conjunction with DMSO to improve solubility.[13]
-
pH Adjustment: Since quinolines are weak bases, lowering the pH of your assay buffer can increase their solubility.[5] However, you must ensure that the adjusted pH is compatible with your biological system.
-
Use of Excipients: Solubilizing agents such as cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[14][15][16]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility
This section provides a systematic workflow for addressing the solubility of this compound.
Step 1: Characterization of Solubility
Before attempting to solubilize the compound for an assay, it is crucial to have a baseline understanding of its solubility in various common solvents.
Protocol 1: Qualitative Solubility Assessment
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane).[10][17]
-
Sample Preparation: To a small, known amount of this compound (e.g., 1 mg) in a clear vial, add a small volume of the selected solvent (e.g., 100 µL).
-
Observation: Vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Incremental Addition: If the compound has not dissolved, continue adding the solvent in small increments (e.g., 100 µL) with vortexing until the compound is fully dissolved or a large volume has been added.
-
Record Observations: Document the approximate solubility in terms of "soluble," "sparingly soluble," or "insoluble" for each solvent.
Data Presentation: Example Solubility Profile
| Solvent | Polarity | Observation |
| Water | High | Insoluble |
| Ethanol | High | Sparingly Soluble |
| Methanol | High | Sparingly Soluble |
| Acetone | Medium | Soluble |
| Dichloromethane | Low | Soluble |
| DMSO | High | Very Soluble |
This table is for illustrative purposes. Actual solubility should be determined experimentally.
Step 2: Preparation of a Concentrated Stock Solution
Based on the initial solubility screen, select a suitable organic solvent to prepare a high-concentration stock solution. DMSO is often the preferred choice for biological assays.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 226.10 g/mol .
-
Weighing: Accurately weigh the calculated amount of the compound.
-
Dissolution: Dissolve the compound in the appropriate volume of high-purity DMSO.[8] Use a vortex mixer and gentle warming (if necessary and the compound is stable) to facilitate dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12][18] Protect from light, as quinoline compounds can be photosensitive.[19]
Step 3: Assay Preparation - The Art of Dilution
The method of diluting the stock solution into the aqueous assay buffer is critical to prevent precipitation.
dot
Protocol 3: Serial Dilution for Aqueous Assays
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in your assay buffer. For example, dilute your 10 mM stock 1:10 in assay buffer to get a 1 mM solution with 10% DMSO.
-
Final Dilution: Add the intermediate dilution to the final assay volume. For instance, a 1:100 dilution of the 1 mM intermediate solution will result in a 10 µM final concentration with a final DMSO concentration of 0.1%.
-
Mixing: When adding the compound to the aqueous buffer, do so dropwise while vortexing or stirring to ensure rapid and uniform mixing.[11]
Step 4: Advanced Solubilization Techniques
If precipitation persists, consider these advanced strategies.
dot
Use of Co-solvents
Co-solvents can act synergistically to improve the solubility of poorly water-soluble drugs.[14]
-
Protocol: Prepare your final assay buffer containing a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or PEG 400 before adding the compound. The optimal co-solvent and its concentration will need to be determined empirically.
pH Modification
For basic compounds like quinolines, lowering the pH can significantly increase solubility.[7]
-
Protocol: Prepare a series of assay buffers with slightly different pH values (e.g., pH 6.8, 7.0, 7.2, 7.4). Test the solubility of your compound in each buffer to identify the optimal pH that maintains both solubility and biological activity.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, enhancing their aqueous solubility.[15]
-
Protocol: Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in your assay buffer. Add your compound's DMSO stock solution to the cyclodextrin-containing buffer. The molar ratio of cyclodextrin to your compound will need to be optimized.
Conclusion
Overcoming the poor solubility of this compound requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the compound and employing a logical progression of solubilization techniques, from proper stock solution preparation and dilution to the use of co-solvents and excipients, researchers can achieve reliable and reproducible assay results. Always remember to validate the compatibility of any new solvent or excipient with your specific assay system to ensure the integrity of your data.
References
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Journal of Solution Chemistry.
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Molecules. [Link]
-
Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. (n.d.). PubMed. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). National Institutes of Health. [Link]
-
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (2014). SciELO. [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]
-
Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (2023). PubMed. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). Journal of Visualized Experiments. [Link]
-
Quinoline Photobasicity: Investigation within Water‐Soluble Light‐Responsive Copolymers. (2020). Macromolecular Rapid Communications. [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). Future Journal of Pharmaceutical Sciences. [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
General strategies for the synthesis of quinoline derivatives. (2016). ResearchGate. [Link]
-
2,3-Dichloro-5,8-dimethyl-quinoline. (n.d.). PubChem. [Link]
-
4,8-Dimethylquinoline. (n.d.). PubChem. [Link]
-
4-Chloro-2,5-dimethylquinoline. (2011). ResearchGate. [Link]
-
2,3-Dimethylquinoline. (n.d.). PubChem. [Link]
-
Common Organic Solvents: Table of Properties. (n.d.). University of California, Davis. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
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- 14. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Derivatization of 4,8-Dichloro-2,3-dimethylquinoline
Welcome to the technical support center for the derivatization of 4,8-dichloro-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of functionalizing this versatile heterocyclic scaffold. Our focus is on providing practical, experience-driven insights to help you overcome common experimental hurdles and optimize your reaction conditions for successful derivatization.
Introduction: The Chemistry of this compound
This compound is a key building block in medicinal chemistry, offering two reactive chlorine atoms for functionalization. The electronic properties of the quinoline ring system render the C4-position more susceptible to nucleophilic attack compared to the C8-position. This inherent reactivity allows for selective derivatization, a critical aspect in the synthesis of targeted therapeutic agents. This guide will explore common derivatization strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, and provide solutions to challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
The primary methods for derivatizing this compound are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
-
Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective for introducing nucleophiles, such as amines, at the more reactive C4-position.[3][4]
Q2: Which chlorine atom is more reactive, the one at C4 or C8?
The chlorine at the C4-position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C8-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4-position.[3] This inherent difference in reactivity can be exploited for regioselective functionalization.
Q3: My palladium-catalyzed reaction is not working. What are the common causes of failure?
Failure of palladium-catalyzed cross-coupling reactions with quinoline substrates often stems from a few key issues:
-
Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[5]
-
Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species. This reduction can be inefficient under certain conditions.[5][6]
-
Poor Quality of Reagents or Solvents: Impurities, especially water and oxygen in anhydrous reactions, can deactivate the catalyst.[5]
-
Suboptimal Base: The choice and strength of the base are critical for the catalytic cycle.[5]
Q4: How can I improve the regioselectivity of my derivatization?
To enhance regioselectivity and favor reaction at a specific chlorine atom:
-
Exploit Inherent Reactivity: For SNAr reactions, the C4-position is intrinsically more reactive. Careful control of stoichiometry (e.g., using one equivalent of the nucleophile) and reaction temperature can favor monosubstitution at C4.
-
Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand can influence which position reacts. Bulky ligands can sterically hinder approach at one position over the other.[5]
-
Reaction Conditions: Optimizing the solvent, temperature, and base can significantly impact the regiochemical outcome.[7]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Issue: Low to no yield of the coupled product.
This is a frequent challenge in Suzuki-Miyaura reactions involving nitrogen-containing heterocycles.
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki-Miyaura Coupling Failures.
Detailed Solutions:
-
Q: My reaction has stalled. How do I address potential catalyst poisoning?
-
Q: I suspect the catalyst isn't activating properly. What should I do?
-
A: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species might be failing.[5][6] Consider switching to a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] Alternatively, ensure your reaction conditions are conducive to the reduction of the Pd(II) pre-catalyst. The choice of base and solvent can influence this step.
-
-
Q: Could my choice of base be the problem?
-
A: Absolutely. The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[8][9] For challenging substrates, weaker bases like Na₂CO₃ may be insufficient. Consider using stronger bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[10] The solubility of the base is also important; ensure it is appropriate for your chosen solvent system.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Palladium Source | Pd(OAc)₂ (with appropriate ligand) | Pd(PPh₃)₄ | Pd₂(dba)₃ |
| Ligand | XPhos, SPhos, RuPhos | PPh₃ | Buchwald Ligands |
| Base | K₂CO₃, K₃PO₄ | Cs₂CO₃ | t-BuOK |
| Solvent | Toluene, Dioxane | DMF | Acetonitrile/Water |
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.
Guide 2: Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization.[1][2]
Catalytic Cycle and Potential Pitfalls:
Caption: Simplified Buchwald-Hartwig Amination Cycle.
Detailed Solutions:
-
Q: My reaction is sluggish and gives low yields. How can I improve it?
-
A: The choice of ligand is paramount in Buchwald-Hartwig amination.[2] For electron-rich aryl chlorides like this compound, bulky, electron-rich phosphine ligands are generally required. Consider using ligands from the Buchwald or Hartwig families (e.g., XPhos, SPhos, RuPhos, or BrettPhos).[11][12] Additionally, ensure your base is strong enough to deprotonate the amine; sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[13]
-
-
Q: I am observing hydrodehalogenation (replacement of Cl with H) as a side product. What causes this?
-
A: Hydrodehalogenation can occur as a side reaction, particularly if there are sources of protons in the reaction mixture and the reductive elimination step is slow. Ensure your solvent and amine are scrupulously dry. Using a slightly higher catalyst loading or a more efficient ligand can sometimes accelerate the desired C-N bond formation, outcompeting the side reaction.
-
-
Q: Can I selectively aminate the C4 position?
-
A: Yes, selective amination at the more reactive C4 position is feasible.[13] This can be achieved by carefully controlling the reaction stoichiometry (using ~1 equivalent of the amine) and maintaining a lower reaction temperature to exploit the reactivity difference between the C4 and C8 positions.
-
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Palladium Pre-catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Buchwald Precatalysts |
| Ligand | XPhos, SPhos, RuPhos | BrettPhos | Josiphos Ligands |
| Base | NaOt-Bu | K₃PO₄ | LiHMDS |
| Solvent | Toluene, Dioxane | THF | tert-Amyl alcohol |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination.
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
Issue: Difficulty in achieving clean monosubstitution at the C4 position.
While SNAr is often more straightforward than cross-coupling, controlling selectivity can be a challenge.[14][15][16]
Experimental Protocol for Selective Monosubstitution:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO, or NMP).
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., DIPEA, K₂CO₃) may be required.
-
Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.[17] Overheating can lead to disubstitution.
-
Workup: Once the starting material is consumed, cool the reaction mixture and perform a standard aqueous workup. The product can then be purified by column chromatography or recrystallization.[17][18]
Troubleshooting SNAr Reactions:
-
Q: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
-
A: To favor monosubstitution at the C4 position, use a controlled amount of the nucleophile (around 1.0 to 1.1 equivalents). Running the reaction at a lower temperature for a longer duration can also enhance selectivity by taking advantage of the greater reactivity of the C4-chloro group.
-
-
Q: The reaction is very slow or does not proceed. What can I do?
-
A: If the reaction is sluggish, this could be due to a weakly nucleophilic amine or insufficient temperature. Consider switching to a more polar aprotic solvent like DMSO or DMF to accelerate the SNAr reaction.[19] Increasing the reaction temperature is also an option, but monitor carefully for the formation of the disubstituted byproduct. For very weak nucleophiles, a palladium-catalyzed approach might be more suitable.
-
References
-
Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Grokipedia. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Fisher Scientific. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
4-Chloro-2,5-dimethylquinoline. PubMed Central. [Link]
-
(PDF) 4-Chloro-2,5-dimethylquinoline. ResearchGate. [Link]
-
4,8-Dimethylquinoline. PubChem. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions with 4,8-Dichloro-2,3-dimethylquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4,8-dichloro-2,3-dimethylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. We will delve into common experimental issues, provide systematic troubleshooting strategies, and offer validated starting protocols to enhance your reaction success.
The this compound scaffold presents a distinct set of challenges in palladium catalysis. The presence of two chloro-substituents, which are inherently less reactive than their bromo or iodo counterparts, necessitates highly active catalyst systems.[1] Furthermore, the quinoline nitrogen atom can coordinate to the palladium center, potentially acting as an endogenous ligand or, conversely, as a catalyst poison, leading to the formation of inactive species.[2][3][4] Understanding these factors is critical for developing robust and high-yielding cross-coupling methodologies.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during palladium-catalyzed reactions with this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?
Low conversion is the most frequent problem and can stem from several sources. A systematic evaluation is key.
A. Catalyst System Inactivity or Deactivation
-
Probable Cause: The primary culprit is often an insufficiently active catalyst system for the challenging C-Cl bond activation or catalyst poisoning by the quinoline nitrogen.[1][3][4] Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Suggested Solutions:
-
Switch to Modern Catalyst Systems: Employ catalyst systems known for their high activity with aryl chlorides. This includes using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[1]
-
Use Pre-formed Catalysts (Precatalysts): Utilize air-stable palladium precatalysts (e.g., Buchwald G3/G4 or PEPPSI-type) to ensure the efficient and reliable generation of the active Pd(0) species in situ.[1][5]
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome sluggish reactivity, though this is not ideal for process chemistry.
-
Ligand Screening: The choice of ligand is crucial.[6][7] A small screen of different ligand classes (e.g., biarylphosphines vs. NHCs) can quickly identify a more suitable system for your specific transformation.[8]
-
B. Compromised Reagents or Reaction Environment
-
Probable Cause: The success of a cross-coupling reaction is highly sensitive to the quality of all components and the exclusion of air and moisture.[2]
-
Suggested Solutions:
-
Ensure Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive.[2] Thoroughly degas your solvent(s) (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[2][9]
-
Verify Reagent Purity:
-
Boronic Acids/Esters (Suzuki Coupling): These reagents can degrade over time, leading to protodeboronation and homocoupling.[2][10] Check their purity by NMR and consider using a fresh bottle or recrystallizing if necessary.
-
Amines (Buchwald-Hartwig): Ensure the amine is pure and dry.
-
Base: Use a freshly opened or properly stored base. Carbonate and phosphate bases can be hygroscopic. Consider oven-drying the base before use if moisture is a concern.
-
-
Use Anhydrous Solvents: For most couplings (especially Buchwald-Hartwig), using a dry, anhydrous solvent is critical. Purchase high-quality anhydrous solvents or dry them using appropriate methods.
-
Q2: My reaction is producing a mixture of monosubstituted isomers. How can I control the regioselectivity between the C4 and C8 positions?
Controlling regioselectivity is a central challenge with polyhalogenated heterocycles.[11][12]
-
Probable Cause: The relative reactivity of the C4-Cl and C8-Cl bonds is influenced by both electronic and steric effects. In related dichloroquinoline and quinazoline systems, the C4 position is often more electrophilic and thus more reactive towards oxidative addition due to the electron-withdrawing effect of the nearby nitrogen atom.[11] However, the steric environment around each chlorine, dictated by the 2,3-dimethyl groups and the peri-interaction at C8, also plays a significant role.
-
Suggested Solutions:
-
Exploit Electronic Differences (Kinetic Control): To favor substitution at the more electronically activated C4 position, run the reaction under milder conditions. Lowering the reaction temperature and using a highly active but less sterically demanding catalyst may favor the kinetically preferred product.
-
Leverage Steric Hindrance: To potentially favor substitution at the C8 position, a very bulky ligand could be employed to disfavor approach at the more hindered C4-position (flanked by the C3-methyl group). This is a hypothesis that would require experimental validation.
-
Ligand Control: In some systems, selectivity can be dramatically altered or even reversed by the choice of ligand.[13] A screen of ligands with varying steric and electronic properties is the most direct way to optimize selectivity.
-
Sequential Coupling: The most reliable method for achieving perfect regioselectivity is often a sequential, two-step approach. First, perform a monosubstitution under conditions optimized to favor reaction at one site (e.g., C4). Then, after isolation and purification of the 8-chloro-4-substituted intermediate, perform a second coupling reaction under more forcing conditions to substitute the remaining C8-Cl bond.[11]
-
Q3: I'm observing significant formation of side products like homocoupled dimers or dehalogenated starting material. How can I minimize these?
Side product formation lowers yield and complicates purification.[2][14]
-
Probable Cause:
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki reactions) is often promoted by the presence of oxygen or non-optimal stoichiometry.[2]
-
Dehalogenation (Proto-dehalogenation): Replacement of a chlorine atom with hydrogen can occur, particularly if there are sources of protons (e.g., water in the base or solvent) and under conditions that favor this side reaction.
-
-
Suggested Solutions:
-
Minimize Homocoupling:
-
Rigorous Degassing: Ensure the reaction is scrupulously free of oxygen, which can facilitate the homocoupling pathway.[2]
-
Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the this compound relative to the coupling partner can sometimes suppress homocoupling of the partner.
-
Control Temperature: Lowering the reaction temperature may disfavor the side reaction.[2]
-
-
Prevent Dehalogenation:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry, especially the base.
-
Choice of Base: In some cases, a weaker base or a non-hydroxide base (e.g., K₃PO₄ instead of NaOH) can reduce the incidence of dehalogenation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q: Can the quinoline nitrogen poison the palladium catalyst? A: Yes, this is a significant concern with nitrogen-containing heterocycles.[3] The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center. This can be a productive step if it stabilizes a key intermediate, but it can also lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[2][4] The use of bulky ligands helps to prevent this inhibitory coordination and maintain catalyst activity.
Q: Which chlorine atom, C4 or C8, is generally more reactive? A: Based on analogous systems like 2,4- and 4,7-dichloroquinolines, the C4-Cl is expected to be more reactive.[2] Its position alpha to the ring nitrogen makes it more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. However, this is a general trend and the specific reactivity can be modulated by the chosen reaction conditions, particularly the ligand.
Q: What are the best general-purpose starting conditions for a reaction with this substrate? A: For a challenging aryl chloride like this, a robust starting point is crucial. Refer to the table in Part 3 for specific recommendations. Generally, you should start with a modern Buchwald-type biarylphosphine ligand (like XPhos or SPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, or simply use an air-stable precatalyst like XPhos Pd G3. A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is often required.
Q: How should I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. Prepare a reference sample containing all starting materials (except the catalyst) to run alongside your reaction samples on the TLC plate. For LC-MS, monitoring the disappearance of the starting material peak (m/z for this compound) and the appearance of the product peak is a highly reliable method.
Part 3: Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Heck Reaction |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos or SPhos (2-4 mol%) | XPhos or RuPhos (2-4 mol%) | P(o-tol)₃ or P(t-Bu)₃ (4-10 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | NaOt-Bu or LHMDS (1.2-1.5 equiv.) | Et₃N or K₂CO₃ (2-3 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Toluene or 1,4-Dioxane (anhydrous) | DMF or DMAc (anhydrous) |
| Temperature | 90-110 °C | 100-120 °C | 110-140 °C |
| Notes | Ensure boronic acid/ester is pure (≥95%). | Requires strictly anhydrous and inert conditions. | Often requires higher temperatures for C-Cl activation. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Glovebox Setup: Inside an argon-filled glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., RuPhos, 2 mol%), and NaOt-Bu (1.4 equiv.) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat to 110 °C with vigorous stirring. Monitor by LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Part 4: Visualizations
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.[15][16][17]
Caption: Factors influencing regioselective coupling at C4 versus C8.
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - NIH.
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals.
- Technical Support Center: Cross-Coupling of 1,3-Dichloro-6-nitroisoquinoline - Benchchem.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH.
- Application Notes and Protocols for the Use of 4-chloro-N,N-dimethylquinolin-7-amine in Palladium-Mediated Coupling Reactions - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald–Hartwig amination - Grokipedia.
- Heck reaction - Wikipedia.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing).
- Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Chloroquinoline Hydrochloride - Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
Stability issues of 4,8-Dichloro-2,3-dimethylquinoline under acidic/basic conditions
Welcome to the technical support center for 4,8-dichloro-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound under various experimental conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research.
Introduction to the Stability of this compound
This compound is a substituted quinoline with reactive chloro groups that can be susceptible to degradation, particularly under acidic and basic conditions. Understanding the stability profile of this molecule is crucial for the development of robust experimental protocols and for ensuring the accuracy and reproducibility of your results. This guide will walk you through the potential stability issues and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am observing unexpected peaks in my chromatogram after dissolving this compound in an acidic solution. What could be the cause?
Answer: The appearance of new peaks in your chromatogram when this compound is exposed to acidic conditions strongly suggests degradation of the parent compound. The quinoline nitrogen is basic and will be protonated in acidic media, which can activate the ring towards nucleophilic attack. The chloro substituents, particularly at the 4-position, are potential sites for hydrolysis.
Troubleshooting Guide:
-
Confirm Degradation:
-
Inject a freshly prepared solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile) to establish the retention time and purity of the starting material.
-
Compare this chromatogram to the one obtained from the acidic solution. The presence of additional peaks with a corresponding decrease in the area of the parent peak is indicative of degradation.
-
-
Characterize the Degradation Products:
-
If you have access to a mass spectrometer (LC-MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This will provide valuable information about the molecular weight of the degradation products. A common degradation pathway for chloroquinolines is hydrolysis, where a chloro group is replaced by a hydroxyl group.
-
-
Optimize Your Experimental Conditions:
-
If possible, consider using a less acidic medium or reducing the exposure time to the acidic environment.
-
If the acidic conditions are required for your reaction, perform the reaction at a lower temperature to slow down the rate of degradation.
-
FAQ 2: My reaction yield is consistently low when using this compound in a basic medium. Could the compound be degrading?
Answer: Yes, it is highly probable that this compound is degrading under basic conditions. While the quinoline ring itself is relatively stable in base, the chloro substituents can be susceptible to nucleophilic substitution by hydroxide ions, especially at elevated temperatures. This will consume your starting material and lead to lower yields of your desired product.
Troubleshooting Guide:
-
Perform a Forced Degradation Study:
-
A forced degradation study is a systematic way to assess the stability of your compound under various stress conditions.[1][2]
-
Prepare a solution of this compound in a basic solution (e.g., 0.1 M NaOH) and monitor its purity over time using a suitable analytical technique like HPLC.[1][2]
-
Compare the results to a control solution prepared in a neutral solvent.
-
-
Investigate the Impact of Temperature:
-
Run your reaction at a lower temperature. Many degradation reactions are accelerated at higher temperatures.
-
If your desired reaction requires high temperatures, consider using a stronger, non-nucleophilic base to minimize the competing degradation reaction.
-
-
Analyze for Byproducts:
-
Similar to the troubleshooting for acidic conditions, use techniques like LC-MS to identify the degradation products. This can confirm the degradation pathway and help you to devise strategies to avoid it.
-
Troubleshooting Workflow for Stability Issues
The following diagram outlines a general workflow for troubleshooting stability issues with this compound.
Caption: A flowchart for troubleshooting stability issues.
Hypothetical Stability Data for this compound
The following table provides a summary of plausible degradation behavior for this compound under various stress conditions. This data is illustrative and should be confirmed experimentally.
| Stress Condition | Temperature | Time | % Degradation (Hypothetical) | Potential Degradation Products |
| 0.1 M HCl | 60°C | 24 h | 15-25% | 4-hydroxy-8-chloro-2,3-dimethylquinoline |
| 0.1 M NaOH | 60°C | 24 h | 20-30% | 4-hydroxy-8-chloro-2,3-dimethylquinoline |
| 3% H₂O₂ | Room Temp | 24 h | 5-10% | N-oxide and other oxidative products |
| Heat | 80°C | 72 h | < 5% | Minor unspecified products |
| Light (ICH Q1B) | Room Temp | Per ICH Q1B | < 2% | Minor unspecified products |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.[1][2][3]
Objective: To determine the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.2 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 80°C for 72 hours.
-
At the end of the study, dissolve the sample in acetonitrile and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Calculate the percentage of degradation for each condition.
-
Caption: Workflow for a forced degradation study.
References
-
ICH. (2023). ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. [Link]
- Alsante, K. M., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 48-57.
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-864.
- Rane, K., & Sangshetti, J. N. (2013). A practical guide to forced degradation and stability studies for drug substances. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8.
- Singh, S., et al. (2013). Forced degradation studies: A review.
-
Coelho, A., et al. (2017). A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities. Journal of Pharmaceutical and Biomedical Analysis, 145, 248-254. [Link]
-
ICH. (1996). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
ICH. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
ICH. (2022). Guidelines on Stability Testing of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Martins, Y. A., et al. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. DARU Journal of Pharmaceutical Sciences, 29(1), 213-228. [Link]
Sources
Technical Support Center: Identification of Impurities in 4,8-Dichloro-2,3-dimethylquinoline Samples
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,8-dichloro-2,3-dimethylquinoline. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the identification and characterization of impurities in your samples. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of impurity analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in this compound.
Q1: What are the likely sources of impurities in my this compound samples?
Impurities in any synthesized compound can generally be categorized into three main types: organic impurities, inorganic impurities, and residual solvents.[1][2]
-
Organic Impurities: These are the most common and structurally diverse class of impurities. They can arise from several sources during the synthesis of this compound:
-
Starting Materials and Intermediates: Unreacted starting materials or partially reacted intermediates from the synthetic route can be carried through to the final product.
-
By-products: These are formed from side reactions occurring during the main synthesis. For quinoline derivatives, these can include isomers with different substitution patterns.
-
Degradation Products: The final compound can degrade over time due to factors like heat, light, humidity, and interaction with excipients.[1][3][4] Forced degradation studies are intentionally conducted to identify these potential degradants.[1][3][4]
-
-
Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment.[2] Examples include residual metals or inorganic salts.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1][2]
Q2: Why is it critical to identify and control these impurities?
The presence of impurities, even in trace amounts, can have a significant impact on the quality, safety, and efficacy of a pharmaceutical product.[5][6] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in new drug substances.[5][6] The ICH Q3A guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities.[3][6]
Q3: What are the typical analytical techniques used for impurity profiling of this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities.[7] Reverse-phase HPLC with UV detection is a standard starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile organic impurities and residual solvents.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the determination of the molecular weight and fragmentation patterns of impurities.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of unknown impurities once they have been isolated.[9] Both 1H and 13C NMR are used to piece together the molecular structure.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental challenges.
Troubleshooting Guide 1: Poor Resolution of Impurity Peaks in HPLC
Issue: Co-elution or poor separation of impurity peaks from the main this compound peak or from each other.
Causality: Inadequate chromatographic conditions (e.g., mobile phase composition, column chemistry, pH) can lead to insufficient selectivity for the separation of structurally similar compounds.
Step-by-Step Protocol:
-
Understand Your Analyte: Review the structure of this compound. It is a heterocyclic aromatic compound with two chlorine substituents and two methyl groups. Its basic nitrogen atom will have a pKa that influences its retention behavior with changes in mobile phase pH.
-
Methodical Parameter Adjustment:
-
Mobile Phase Composition:
-
Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
-
Gradient Elution: If using an isocratic method, switch to a gradient elution. A shallow gradient around the elution time of your main peak can improve the resolution of closely eluting impurities.
-
-
pH of the Aqueous Phase: The charge state of the quinoline nitrogen can be manipulated by adjusting the pH of the mobile phase. Experiment with a pH range of 3-7. A pH around the pKa of the quinoline will result in the most significant changes in retention time.
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity for aromatic compounds. For highly polar impurities, an aqueous C18 or a polar-embedded column might be beneficial.
-
-
System Suitability Checks: Before making significant changes, ensure your HPLC system is performing optimally. Check for consistent retention times, peak shapes, and resolution of a known standard mixture.
Diagram: HPLC Method Development Workflow
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Troubleshooting Guide 2: Identification of an Unknown Impurity
Issue: An unknown peak is consistently observed in your chromatogram, and its identity needs to be determined.
Causality: The unknown peak could be a process-related impurity (by-product, intermediate) or a degradation product. A systematic approach is required for its structural elucidation.
Step-by-Step Protocol:
-
Hypothesize Potential Structures: Based on the likely synthesis route of this compound (e.g., a variation of the Conrad-Limpach or Doebner-von Miller synthesis), draw out potential isomeric by-products, unreacted intermediates, or related substances. For example, consider isomers with different chlorine positions (e.g., 4,7-dichloro-2,3-dimethylquinoline) or incompletely methylated analogs.
-
LC-MS Analysis:
-
Obtain the mass spectrum of the unknown peak. The molecular ion will provide the molecular weight of the impurity.
-
Compare the molecular weight to your hypothesized structures.
-
Analyze the fragmentation pattern in the MS/MS spectrum. The fragmentation can provide clues about the connectivity of the atoms.
-
-
Forced Degradation Studies: To determine if the impurity is a degradant, subject a pure sample of this compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal).[1][3][4] If the unknown peak increases under any of these conditions, it is likely a degradation product.
-
Isolation and NMR Analysis:
-
If the impurity is present at a sufficient level, use preparative HPLC to isolate it.
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity.[9] This will provide definitive structural information.
-
Table: Example Impurity Profile Data
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Possible Identity |
| API | 15.2 | 226.0 | This compound |
| Impurity A | 12.8 | 212.0 | Monochloro-dimethylquinoline isomer |
| Impurity B | 16.5 | 226.0 | 4,7-dichloro-2,3-dimethylquinoline (isomer) |
| Impurity C | 18.1 | 242.0 | Hydroxylated degradation product |
Diagram: Impurity Identification Workflow
Caption: A systematic approach for the identification of unknown impurities.
Section 3: References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. In Pharmaceutical stress testing: predicting drug degradation (pp. 1-53). CRC Press.
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
Maheswaran, R. (2012). FDA perspectives: scientific and regulatory considerations for the development of orally inhaled and nasal drug products. In Respiratory Drug Delivery (Vol. 2, pp. 49-58).
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, May 15). Analytical Method Development and Validation: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-2,5-dimethylquinoline. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2024, February 25). Method Development Validation and Estimation of Impurities in Dicyclomine Hydrochloride Capsule by RP HPLC. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, January 15). Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Open Access Library Journal. (2025, August 7). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. connectjournals.com [connectjournals.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jchr.org [jchr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Reactions of 4,8-Dichloro-2,3-dimethylquinoline
Welcome to the technical support center for navigating the complexities of regioselective reactions on 4,8-dichloro-2,3-dimethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the synthetic potential of this versatile scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, offering field-proven insights and robust troubleshooting strategies to empower your research.
Introduction: The Challenge of Regioselectivity
This compound is a valuable starting material, offering two distinct reactive sites for functionalization: the C4 and C8 positions. The differential reactivity of these two chlorine atoms is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the quinoline nitrogen atom primarily activates the C4 position towards nucleophilic attack.[1][2] However, the C8 position, while less electronically activated, is also susceptible to substitution, particularly under conditions that favor alternative reaction mechanisms.[3] Achieving high regioselectivity is therefore a critical challenge in the synthesis of novel quinoline derivatives.
This guide provides a structured approach to understanding and controlling these reactions, presented in a practical question-and-answer format to address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Nucleophilic Aromatic Substitution (SNA_r_): Why is my reaction not selective for the C4 position?
Question: I am attempting a nucleophilic aromatic substitution (SNA_r_) on this compound with an amine nucleophile, expecting substitution at the C4 position. However, I am observing a significant amount of the C8-substituted product, and in some cases, disubstitution. What factors control this regioselectivity, and how can I favor C4 substitution?
Answer: This is a common challenge that stems from the nuanced electronic properties of the quinoline ring. While the C4 position is generally more electrophilic and susceptible to nucleophilic attack due to the influence of the ring nitrogen, several factors can lead to poor regioselectivity.[4][5][6]
Underlying Principles:
-
Electronic Activation: The nitrogen atom in the quinoline ring withdraws electron density, particularly from the C2 and C4 positions, making them more electrophilic. This is the primary reason for the preferential attack at C4 in SNAr reactions.[1][2]
-
Steric Hindrance: The 2,3-dimethyl groups introduce steric bulk around the C4 position. While this effect is generally less dominant than the electronic activation, highly bulky nucleophiles may face increased steric hindrance at C4, potentially leading to a greater proportion of C8 substitution.
-
Reaction Conditions: Temperature, solvent, and the nature of the base can all influence the reaction outcome. Harsher conditions (e.g., high temperatures) can sometimes overcome the activation energy barrier for C8 substitution, leading to a mixture of products.[7][8]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for poor C4-selectivity in SNAr reactions.
Recommended Protocol for Maximizing C4-Selectivity (Amination):
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the Meisenheimer intermediate formed during SNAr. |
| Temperature | 80-120 °C | Balances reaction rate with selectivity. Higher temperatures can lead to C8 substitution.[8] |
| Base | K₂CO₃ or Cs₂CO₃ | Mild inorganic bases are often sufficient and minimize side reactions. |
| Nucleophile eq. | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion without promoting disubstitution. |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential oxidative side reactions. |
FAQ 2: Palladium-Catalyzed Cross-Coupling: How can I achieve selective C4 or C8 functionalization?
Question: I want to perform a Suzuki or Buchwald-Hartwig coupling on this compound. How can I control whether the coupling occurs at the C4 or C8 position?
Answer: Palladium-catalyzed cross-coupling reactions offer a powerful way to form new carbon-carbon and carbon-nitrogen bonds.[9][10][11] Unlike SNAr, which is primarily governed by the inherent electronic properties of the quinoline ring, the regioselectivity of cross-coupling reactions can be exquisitely controlled by the choice of catalyst, ligands, and reaction conditions.[12][13][14]
Underlying Principles:
-
Ligand Effects: The steric and electronic properties of the phosphine ligand on the palladium catalyst are paramount. Bulky, electron-rich ligands can preferentially direct the catalyst to the more sterically accessible C8 position. Conversely, less sterically demanding ligands may favor the electronically activated C4 position.
-
Oxidative Addition Rates: The relative rates of oxidative addition of the palladium catalyst to the C4-Cl and C8-Cl bonds are a key determinant of regioselectivity. This can be influenced by temperature and the specific palladium precursor used. Generally, C-Cl bonds are less reactive than C-Br or C-I bonds in cross-coupling reactions.[12]
-
Base Sensitivity: The choice of base can also play a role, sometimes through complex interactions with the catalyst or substrate.[15]
Strategies for Directing Regioselectivity:
Caption: Strategic considerations for directing regioselectivity in cross-coupling reactions.
Exemplary Protocols for Regioselective Cross-Coupling:
Protocol A: Selective Suzuki-Miyaura Coupling at C4
| Component | Condition |
| Substrate | This compound (1.0 eq.) |
| Boronic Acid | Arylboronic acid (1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq.) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80 °C |
| Time | 12-24 h |
Protocol B: Selective Buchwald-Hartwig Amination at C8
| Component | Condition |
| Substrate | This compound (1.0 eq.) |
| Amine | Primary or secondary amine (1.2 eq.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.5 eq.) |
| Solvent | Toluene or Dioxane |
| Temperature | 110 °C |
| Time | 12-24 h |
FAQ 3: C-H Activation: Is it possible to directly functionalize the quinoline ring without involving the chloro-substituents?
Question: I am interested in functionalizing the quinoline core at other positions, leaving the chloro-substituents intact for subsequent reactions. Is direct C-H activation a viable strategy for this compound?
Answer: Yes, direct C-H activation is a powerful and increasingly utilized strategy for the regioselective functionalization of quinoline scaffolds.[16] This approach avoids the need for pre-functionalized substrates and can provide access to derivatives that are difficult to synthesize via classical methods. For quinoline systems, C-H activation is often directed to the C8 position due to the formation of a stable five-membered palladacycle intermediate involving the quinoline nitrogen.[3]
Underlying Principles:
-
Directing Group Effect: The quinoline nitrogen acts as a native directing group, coordinating to the metal catalyst (commonly palladium or rhodium) and directing the C-H activation to the adjacent C8 position.[3][16]
-
Catalyst and Oxidant System: The choice of catalyst, ligand, and oxidant is critical for achieving high efficiency and selectivity. Palladium acetate (Pd(OAc)₂) is a commonly used catalyst, often in the presence of an oxidant like silver acetate (AgOAc) or benzoquinone.[17]
General Workflow for C8-Selective C-H Arylation:
Caption: General workflow for C8-selective C-H arylation of the quinoline core.
Considerations for C-H Activation:
-
Substrate Scope: While C8-arylation is well-established, other C-H functionalizations (e.g., alkenylation, acylation) are also possible, often requiring tailored catalytic systems.
-
Competing Reactions: It is crucial to select conditions that do not promote the cleavage of the C-Cl bonds. C-H activation conditions are typically distinct from those used for cross-coupling.
-
Protecting Groups: In some cases, the use of an N-oxide derivative of the quinoline can alter the regioselectivity of C-H activation, directing functionalization to the C2 position.[18]
References
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
- Benchchem. Troubleshooting side reactions in the synthesis of quinoline derivatives.
- J Org Chem. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. 2018 Jan 19;83(2):871-880.
- Benchchem. Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
- PMC - NIH. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. 2024 Dec 20.
- Nemez D, Sidhu B, Carlin K, Friesen A, Herbert D. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. 2023 Feb 24.
- PMC - NIH. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. 2025 Jan 28.
- PMC - PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2025 Apr 1.
- ECORFAN-Bolivia Journal. The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th.
- Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. 2025 Mar 31.
- ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. 2024 Dec 12.
- PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. 2025 Aug 9.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. 2025 Aug 6.
- ACS Publications. Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. 2026 Jan 16.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. 2026 Jan 12.
- ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. 2018 Sep 12.
- NIH. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. 2009 Jul 1.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- Organic Chemistry Portal. Synthesis of quinolines.
- Wikipedia. Nucleophilic aromatic substitution.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023 Jun 30.
- ResearchGate. Silver(I)-catalyzed C-X, C-C, C-N and C-O cross couplings using aminoquinoline directing group via elusive aryl-Ag(III) species | Request PDF.
- PMC - PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- PMC - NIH. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- YouTube. Buchwald-Hartwig amination. 2023 Mar 6.
- Smolecule. Buy 4-Amino-8-chloro-2,6-dimethylquinoline | 948293-53-6.
- Benchchem. Step-by-step synthesis of 4-amino-7-chloroquinolines from dichloroquinoline precursors.
- PubMed. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. 2021 Sep 8;26(18):5467.
- ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
- PMC - NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. 2025 Feb 2.
- Organic Chemistry Portal. Suzuki Coupling.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- InCatT - Innovative Catalyst Technologies. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). 2021 Jan 12.
- A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal.
- ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. 2022 Oct 3.
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- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 17. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Characterization and Validation of 4,8-Dichloro-2,3-dimethylquinoline
Introduction: The Quinoline Scaffold and the Imperative for Rigorous Structural Validation
The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from antimalarial to anticancer and anti-inflammatory properties.[1][2][3] The specific biological activity of a quinoline derivative is exquisitely sensitive to the nature and position of its substituents. Altering the electronic and steric profile of the quinoline ring through substitution allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties.
This guide focuses on the comprehensive characterization of a specific, novel derivative: 4,8-dichloro-2,3-dimethylquinoline . As of this writing, detailed experimental data for this exact structure is not prevalent in public-domain literature. Therefore, this document serves a dual purpose: first, as a predictive guide outlining the rigorous, multi-technique workflow required to unambiguously validate its structure, and second, as a comparative analysis, leveraging data from structurally similar quinolines to establish a validated analytical framework. For researchers in drug discovery and chemical synthesis, this approach provides a robust template for the characterization of novel chemical entities, ensuring scientific integrity from the bench to publication.
Proposed Synthetic Pathway
The synthesis of substituted quinolines can be achieved through various established methods, often involving cyclization reactions.[4] A plausible and efficient route to this compound would likely start from a suitably substituted aniline, such as 2-chloroaniline, and proceed through a variation of the Combes quinoline synthesis or a similar cyclization strategy, followed by chlorination. The final structure's validation is paramount and independent of the synthetic route chosen.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule, providing precise information on the connectivity, chemical environment, and spatial relationships of atoms.[5] For a novel compound like this compound, both ¹H and ¹³C NMR are indispensable for initial structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Features
Based on the proposed structure, we can predict the key features of its NMR spectra. The two methyl groups (at C2 and C3) would appear as distinct singlets in the ¹H NMR spectrum, likely in the δ 2.4-2.8 ppm range. The aromatic region (δ 7.0-8.5 ppm) would show a characteristic pattern for the three adjacent protons on the benzene ring (H5, H6, H7). The ¹³C NMR would show 11 distinct signals (for the 11 unique carbon atoms), including two in the aliphatic region for the methyl groups and nine in the aromatic/heteroaromatic region. The carbons bearing chlorine atoms (C4 and C8) would be significantly downfield-shifted.
Comparative NMR Data Analysis
To ground these predictions, we can compare them with the known spectral data of related, structurally validated compounds. This comparative approach is crucial for building confidence in spectral assignments.
| Compound | Key ¹H NMR Shifts (δ ppm) | Key ¹³C NMR Shifts (δ ppm) | Reference |
| This compound (Predicted) | ~2.5-2.7 (s, 3H, C2-CH₃), ~2.4-2.6 (s, 3H, C3-CH₃), ~7.5-8.2 (m, 3H, Ar-H) | ~158 (C2), ~125 (C3), ~145 (C4), ~146 (C8a), ~128 (C8) | Predicted |
| 2,4-Dimethylquinoline | 2.56 (s, 3H, C2-CH₃), 2.65 (s, 3H, C4-CH₃), 7.03-8.01 (m, 5H, Ar-H) | 158.1 (C2), 123.3 (C3), 144.1 (C4), 147.9 (C8a) | [6] |
| 4,8-Dimethylquinoline | 2.6 (s, 3H, C4-CH₃), 2.7 (s, 3H, C8-CH₃), 7.2-8.7 (m, 4H, Ar-H) | 145.4 (C4), 133.5 (C8), 121.0 (C3), 157.0 (C2) | [7][8] |
| 4,7-Dichloroquinoline | 7.48 (d, 1H, H3), 8.78 (d, 1H, H2), 7.59-8.15 (m, 3H, Ar-H) | 151.9 (C2), 123.0 (C3), 142.5 (C4), 136.1 (C7) | [9] |
This table demonstrates how the electronic effects of substituents (electron-donating methyl vs. electron-withdrawing chloro) influence chemical shifts, providing a logical basis for validating the target structure.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H one-bond and long-range correlations).[10]
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, serving as a primary check for its elemental composition.[5] For a chlorinated compound, MS is particularly powerful due to the characteristic isotopic signature of chlorine.
Predicted Mass Spectrum Features
Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms, like our target compound, will exhibit a distinctive isotopic cluster for the molecular ion (M⁺).
-
Molecular Ion (M⁺): The calculated monoisotopic mass for C₁₁H₉³⁵Cl₂N is 225.0166.
-
Isotopic Pattern: The spectrum will show a characteristic pattern of three peaks:
-
M⁺ (containing two ³⁵Cl atoms) at m/z 225 (relative intensity ~100%).
-
[M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) at m/z 227 (relative intensity ~65%).
-
[M+4]⁺ (containing two ³⁷Cl atoms) at m/z 229 (relative intensity ~10%). This unique 100:65:10 ratio is a definitive fingerprint for a dichloro-substituted compound.[10]
-
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Choose an appropriate ionization technique. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. For exact mass, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is required.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Verify the molecular weight against the calculated value and confirm the presence of the characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern.
Pillar 3: X-ray Crystallography - The Unambiguous 3D Structure
While NMR and MS can define connectivity and composition, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in space, providing definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions.[11]
Comparative Crystallographic Data
Although a crystal structure for this compound is not publicly available, examining the crystallographic parameters of related compounds illustrates how substituent changes impact the solid-state packing.[12][13]
| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |
| 4-Chloro-2,5-dimethylquinoline | Monoclinic | P2₁/c | a=6.95Å, b=13.08Å, c=10.43Å, β=99.2° | [14][15] |
| 4,7-Dichloroquinoline | Monoclinic | P2₁/c | a=18.22Å, b=3.83Å, c=23.62Å, β=96.6° | [9] |
This comparison shows that even seemingly minor changes in substitution can lead to significant differences in crystal packing and unit cell dimensions, underscoring the necessity of obtaining a unique crystal structure for each new compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical first step is to grow high-quality single crystals.[11] This is often achieved by slow evaporation of a solvent, vapor diffusion of an anti-solvent, or slow cooling of a saturated solution. A range of solvents should be screened.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, often at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides the definitive atomic coordinates.
Integrated Characterization Workflow
The true power of this analytical approach lies not in any single technique, but in the integration of all data. The results must be self-consistent: the molecular formula from HRMS must match the atom count from NMR and the refined crystal structure. This cohesive, self-validating system provides an unassailable confirmation of the molecular structure.
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A Comparative Guide to the Biological Activities of 4,7-Dichloroquinoline and 4,8-Dichloro-2,3-dimethylquinoline
A Tale of a Well-Known Scaffold and an Enigmatic Derivative
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous pharmacologically active agents.[1] Among its myriad derivatives, halogenated quinolines have garnered significant attention for their therapeutic potential. This guide provides a detailed comparative analysis of two such derivatives: the extensively studied 4,7-dichloroquinoline and the lesser-known 4,8-dichloro-2,3-dimethylquinoline.
While 4,7-dichloroquinoline is a cornerstone in the synthesis of renowned antimalarial drugs, the biological profile of this compound remains largely uncharted territory. This guide will delve into the established biological activities of 4,7-dichloroquinoline, supported by experimental data, and contrast this with the current scarcity of information for its 4,8-dichloro-2,3-dimethyl counterpart. Through this comparative lens, we aim to provide researchers with a clear perspective on both the known and the unknown, potentially stimulating future investigations into the therapeutic promise of under-explored quinoline derivatives.
Chemical Structures at a Glance
A fundamental understanding of the chemical structures of these two molecules is paramount to appreciating their potential differences in biological activity.
Figure 1: Chemical structures of 4,7-Dichloroquinoline and this compound.
The key structural differences lie in the position of the second chlorine atom (C7 vs. C8) and the presence of two methyl groups at the C2 and C3 positions in this compound. These seemingly minor alterations can significantly impact the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its interaction with biological targets.
4,7-Dichloroquinoline: A Legacy of Antimalarial and Larvicidal Activity
The biological significance of 4,7-dichloroquinoline is intrinsically linked to its role as a crucial intermediate in the synthesis of the 4-aminoquinoline class of antimalarial drugs, most notably chloroquine and hydroxychloroquine.[2] The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery. The mechanism of action is generally understood to involve the accumulation of the drug in the acidic digestive vacuole of the intraerythrocytic parasite. There, it is believed to inhibit the polymerization of toxic heme into hemozoin, leading to the parasite's death.[1]
Recent studies have also highlighted the potent larvicidal and pupicidal properties of 4,7-dichloroquinoline against mosquito vectors responsible for transmitting malaria and dengue fever.
Experimental Evidence of Biological Activity
| Biological Activity | Organism(s) | Assay Type | Key Findings | Reference |
| Antimalarial | Plasmodium falciparum (chloroquine-sensitive & resistant strains) | In vitro growth inhibition assay | More potent than chloroquine against both strains. | [3] |
| Larvicidal | Aedes aegypti (dengue vector) | Larval mortality assay | LC50 of 5.57 ppm after 24 hours. | [4] |
| Larvicidal & Pupicidal | Anopheles stephensi (malaria vector) | Larval and pupal mortality assay | Significant toxicity to developmental stages. | [3] |
Experimental Protocol: In Vitro Antimalarial Assay
The following is a generalized protocol for assessing the in vitro antimalarial activity of a compound like 4,7-dichloroquinoline, based on common methodologies described in the literature.
Figure 2: Generalized workflow for an in vitro antimalarial susceptibility assay.
Causality in Experimental Design: The use of synchronized parasite cultures ensures that the drug's effect is observed on a specific developmental stage, providing more consistent and interpretable results. The inclusion of a known antimalarial drug like chloroquine as a positive control is essential for validating the assay's sensitivity and for comparative analysis.
This compound: An Unexplored Frontier
In stark contrast to its 4,7-dichloro isomer, there is a significant lack of publicly available data on the biological activity of this compound. Extensive searches of scientific literature and chemical databases did not yield any specific studies evaluating its antimicrobial, anticancer, or other pharmacological properties.
This information gap presents both a challenge and an opportunity for the research community. While a direct comparison with 4,7-dichloroquinoline is not currently possible, we can hypothesize potential activities based on the biological profiles of structurally related compounds.
Insights from Structurally Related Analogs
Research on derivatives of 8-chloro-2,3-dimethylquinoline offers some clues. A study on 6-tert-butyl-8-chloro-2,3-dimethylquinoline derivatives revealed significant antifungal activity against Pyricularia oryzae, the causative agent of rice blast disease.[4][5] This suggests that the 8-chloro-2,3-dimethylquinoline scaffold may have inherent antifungal potential.
Figure 3: Hypothesized antifungal potential of this compound based on related compounds.
Furthermore, a series of fluorinated quinoline analogs with an 8-fluoro-2,3-dimethylquinolin-4-yl core also demonstrated good antifungal activity.[3][6] The consistent antifungal efficacy observed in these related structures suggests that this compound is a prime candidate for antifungal screening.
Future Directions and Concluding Remarks
The comparative analysis of 4,7-dichloroquinoline and this compound reveals a significant disparity in our understanding of their biological activities. While 4,7-dichloroquinoline is a well-established and potent pharmacophore, particularly in the realm of antimalarial and larvicidal research, this compound remains an enigmatic molecule with untapped potential.
The lack of data for this compound underscores the vast number of chemical entities that are yet to be biologically characterized. The structural alerts from related antifungal compounds provide a compelling rationale for prioritizing the screening of this molecule against a panel of fungal pathogens.
For researchers in drug discovery, this guide serves two primary purposes:
-
To provide a concise overview of the well-documented biological activities of 4,7-dichloroquinoline.
-
To highlight a significant knowledge gap concerning this compound and to propose a logical starting point for its biological evaluation based on structure-activity relationships.
The exploration of such under-investigated compounds is crucial for the discovery of novel therapeutic agents with potentially unique mechanisms of action.
References
-
Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Scientific Reports. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. [Link]
-
Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. (2018). Letters in Drug Design & Discovery. [Link]
-
(a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (2025). ResearchGate. [Link]
-
Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. (2025). Molecules. [Link]
-
Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. (2017). Malaria Journal. [Link]
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Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. (2013). Archiv der Pharmazie. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]
-
The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2015). Molecules. [Link]
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Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. [Link]
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Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
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4,7-Dichloroquinoline. (2023). Wikipedia. [Link]
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A Comparative Spectroscopic Guide to Quinoline Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, quinoline and its isomers stand out for their prevalence in pharmaceuticals, agrochemicals, and materials science. The subtle shift in the position of the nitrogen atom within the bicyclic framework dramatically alters the electronic distribution and, consequently, the molecule's interaction with electromagnetic radiation. This guide provides a comprehensive comparative analysis of the spectroscopic properties of quinoline and its most common isomer, isoquinoline, with additional insights into other positional isomers. Understanding these spectroscopic signatures is paramount for unambiguous structural elucidation, purity assessment, and predicting molecular behavior in various environments.
The Structural Isomerism of Quinoline: A Tale of Two Rings
Quinoline, with the nitrogen atom at position 1, and isoquinoline, with the nitrogen at position 2, represent the most fundamental isomeric pair. This seemingly minor structural variance leads to significant differences in their electronic and steric environments, which are readily probed by various spectroscopic techniques. The lone pair of electrons on the nitrogen atom and its influence on the π-electron system of the aromatic rings are central to these differences.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy reveals the electronic transitions within a molecule. Both quinoline and isoquinoline exhibit characteristic absorption bands in the UV region due to their conjugated aromatic systems. These transitions are primarily of π → π* and n → π* character. The position and intensity of these bands are sensitive to the solvent environment.[1]
The key difference lies in the energies of these transitions. The arrangement of the nitrogen atom in isoquinoline allows for more effective conjugation across the bicyclic system, leading to a slight red shift (bathochromic shift) in some of its π → π* transitions compared to quinoline.
Comparative UV-Vis Absorption Maxima (λmax)
| Isomer | Transition | λmax in Ethanol (nm) |
| Quinoline | π → π | 226, 276, 313[1] |
| n → π | ~340[1] | |
| Isoquinoline | π → π | 217, 265, 317[1] |
| n → π | ~330[1] |
Note: The n → π transitions are often weak and can be submerged by the stronger π → π* bands.*
Fluorescence Spectroscopy: The Emissive Fingerprint
Quinolines are generally considered weakly fluorescent compared to their carbocyclic analog, naphthalene. This is attributed to the presence of the nitrogen atom, which introduces a non-bonding (n) orbital. The close proximity in energy of the n,π* and π,π* excited states can lead to efficient intersystem crossing, a non-radiative decay pathway that quenches fluorescence.[2]
However, the fluorescence properties are highly sensitive to the environment, particularly protonation. Protonation of the nitrogen atom removes the n,π* state, often leading to a significant enhancement of the fluorescence quantum yield.[2][3] Benzo[h]quinoline, an isomer of quinoline, experiences a notable red-shift of 50 nm in its fluorescence spectrum upon protonation.[2]
The quantum yield of isoquinoline can see a dramatic increase from nearly zero to as high as 27% upon protonation with a strong acid.[2][4]
Factors Influencing Fluorescence:
-
Solvent Polarity: In protic, hydrogen-bonding solvents, the fluorescence quantum yield can be higher due to the stabilization of the 1(π,π) state and destabilization of the 1(n,π) state, which increases the energy gap between them.[5]
-
Protonation: Acidic conditions lead to the protonation of the nitrogen atom, which can dramatically increase fluorescence intensity.[3]
-
Substituents: The position and nature of substituents on the quinoline ring can significantly modulate the fluorescence properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is a powerful tool for the detailed structural analysis of quinoline isomers. Both 1H and 13C NMR provide unique insights into the electronic environment of each nucleus.
1H NMR Spectroscopy
The chemical shifts of the protons in quinoline and isoquinoline are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic rings. In quinoline, the proton at C2 is significantly deshielded due to its proximity to the nitrogen atom. In isoquinoline, the proton at C1 experiences a similar effect.
13C NMR Spectroscopy
The 13C NMR spectra provide a carbon fingerprint of the molecule. The carbons directly bonded to the nitrogen atom (C2 and C8a in quinoline; C1 and C8a in isoquinoline) are significantly deshielded. The choice of solvent can influence the chemical shifts due to interactions between the solvent and the solute molecules.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy probes the vibrational modes of a molecule. The C=N and C=C stretching vibrations within the aromatic rings, as well as the C-H bending and stretching vibrations, give rise to characteristic absorption bands for quinoline and isoquinoline.[1]
While the overall IR spectra of quinoline and isoquinoline are similar due to their shared bicyclic aromatic structure, subtle differences in the positions and intensities of the bands can be used for differentiation.
Comparative Key IR Absorption Bands (cm-1)
| Vibrational Mode | Quinoline | Isoquinoline |
| Aromatic C-H Stretch | 3050[1] | 3060[1] |
| C=N Stretch | 1620[1] | 1625[1] |
| Aromatic C=C Stretch | 1590, 1500, 1470[1] | 1580, 1495, 1460[1] |
| C-H Out-of-Plane Bending | 745, 780, 810[1] | 740, 790, 830[1] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline isomers. Instrument parameters should be optimized for the specific equipment used.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the quinoline isomer in a UV-grade solvent (e.g., ethanol).[1]
-
Dilution: Dilute the stock solution to a final concentration that yields an absorbance reading between 0.1 and 1.0 at the λmax.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a reference and record a baseline correction.[1]
-
Spectrum Acquisition: Place the sample cuvette in the sample beam path and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).[1]
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the quinoline isomer in a fluorescence-grade solvent.
-
Instrumentation: Use a spectrofluorometer.
-
Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined by UV-Vis spectroscopy.
-
Emission Spectrum Acquisition: Scan the emission monochromator to record the fluorescence spectrum.
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate).[5]
-
Calculate the quantum yield using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline isomer in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Acquisition:
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID).[6]
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
IR Spectroscopy (ATR) Protocol
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.[1]
-
Sample Application: Place a small drop of the liquid quinoline isomer directly onto the ATR crystal.[1]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.[1] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of quinoline isomers.
Caption: General workflow for the comparative spectroscopic analysis of quinoline isomers.
Conclusion
The spectroscopic properties of quinoline isomers are a direct reflection of their unique electronic structures. While quinoline and isoquinoline serve as the primary examples, the principles outlined in this guide are applicable to the broader family of quinoline derivatives. A multi-technique approach, combining UV-Vis, fluorescence, NMR, and IR spectroscopy, is essential for a comprehensive understanding and unambiguous characterization of these important heterocyclic compounds. This knowledge is critical for researchers in drug discovery, materials science, and chemical synthesis, enabling them to make informed decisions in the design and application of novel quinoline-based molecules.
References
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- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (n.d.). BenchChem.
- Kisiel, Z., et al. (2003). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Journal of Molecular Spectroscopy.
-
Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Validated HPLC Method for Purity Analysis of 4,8-Dichloro-2,3-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For novel compounds such as 4,8-Dichloro-2,3-dimethylquinoline, a potent heterocyclic intermediate, a robust and validated analytical method is the cornerstone of quality assurance. This guide provides an in-depth technical overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. It further offers a critical comparison with alternative analytical technologies, supported by experimental rationale and data, to empower researchers in making informed decisions for their analytical needs.
The Criticality of Purity Profiling for this compound
This compound serves as a key building block in the synthesis of various biologically active molecules. Impurities, arising from starting materials, intermediates, by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, a highly specific, sensitive, and accurate analytical method is required to detect and quantify any potential impurities.
A Validated Reversed-Phase HPLC Method: The Gold Standard
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally stable drug substances.[2][3] Its versatility, robustness, and high resolving power make it the ideal choice for separating this compound from its closely related impurities.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC method is a systematic process. For a halogenated, heterocyclic compound like this compound, a C18 stationary phase is a logical starting point due to its hydrophobicity, which promotes retention of the analyte. The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired separation.[2][3][4][5] The selection of a suitable buffer and its pH is critical for controlling the peak shape and retention of ionizable compounds.
Caption: Workflow for HPLC Method Development.
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the analyte and potential non-polar impurities.[2][4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses the ionization of any basic impurities, leading to better peak shape.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 40% B | A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 245 nm | The wavelength of maximum absorbance for the quinoline chromophore, ensuring high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation: A Testament to Reliability
A developed analytical method is not complete until it has been rigorously validated to ensure it is fit for its intended purpose. The validation is performed according to the International Council for Harmonisation (ICH) guidelines.[7][8]
Caption: Key Parameters of HPLC Method Validation.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, oxidation, thermal, photolytic stress).[9][10][11][12] | The peak for this compound should be pure and well-resolved from all degradation products and impurities. Peak purity to be confirmed by a photodiode array (PDA) detector. |
| Linearity | Analysis of at least five concentrations of the analyte over the range of LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-day): Six replicate injections of the same sample. - Intermediate Precision (Inter-day): Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2). | System suitability parameters should remain within acceptable limits. |
| System Suitability | Performed before each analytical run to ensure the chromatographic system is performing adequately. | Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%. |
Comparative Analysis with Alternative Techniques
While the validated HPLC method stands as a robust and reliable choice, other analytical techniques offer distinct advantages and disadvantages that warrant consideration depending on the specific analytical challenge.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but utilizes columns with sub-2 µm particles, operating at higher pressures.[13] | - Faster Analysis: Significantly shorter run times (typically 3-5 times faster than HPLC).[14][15] - Higher Resolution: Improved separation of closely eluting impurities.[15][16][17] - Increased Sensitivity: Sharper peaks lead to better detection of trace impurities.[16][17] - Reduced Solvent Consumption: More environmentally friendly and cost-effective.[15][16] | - Higher Initial Cost: UPLC systems are more expensive than HPLC systems. - Method Transfer Challenges: Methods may require significant re-optimization when transferring from HPLC. - Increased Susceptibility to Clogging: Due to smaller particle sizes. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.[18][19] | - High Sensitivity and Specificity: Excellent for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.[6][18][20][21] - Structural Elucidation: Mass spectral data provides valuable information for impurity identification.[19] | - Analyte Volatility Required: Not suitable for non-volatile or thermally labile compounds. This compound may require derivatization. - Matrix Effects: Can be more susceptible to matrix interference. |
| Capillary Electrophoresis (CE) | Separation of ions in a capillary based on their electrophoretic mobility under an applied electric field.[1][22] | - High Efficiency and Resolution: Can provide excellent separation of isomers and closely related compounds.[22][23][24] - Minimal Sample and Reagent Consumption: A "green" analytical technique.[22] - Orthogonal Separation Mechanism: Can be a powerful complementary technique to HPLC for complex samples. | - Lower Sensitivity (with UV detection): Compared to HPLC and GC-MS. - Reproducibility Challenges: Can be more sensitive to minor changes in buffer composition and capillary surface. - Limited to Charged or Ionizable Analytes: Neutral compounds require special techniques like Micellar Electrokinetic Chromatography (MEKC). |
Conclusion: Selecting the Optimal Analytical Strategy
The validated RP-HPLC method presented here offers a reliable, robust, and accurate solution for the routine purity analysis of this compound, meeting the stringent requirements of the pharmaceutical industry. The choice to adopt alternative technologies should be guided by specific analytical needs:
-
For high-throughput screening and complex impurity profiles where speed and resolution are critical, UPLC is a superior alternative. [13][14][15][16][17]
-
For the specific analysis of volatile impurities and residual solvents, GC-MS is the method of choice. [6][18][19][20][21]
-
Capillary Electrophoresis can serve as a valuable orthogonal technique for challenging separations of isomers or as a complementary method for method validation. [1][22][23][24][25]
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, grounded in the principles of analytical method validation, will enable researchers and drug development professionals to ensure the quality and safety of this compound and its subsequent downstream applications.
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Cross-reactivity of 4,8-Dichloro-2,3-dimethylquinoline derivatives in biological assays
An In-Depth Technical Guide to Navigating the Cross-reactivity of 4,8-Dichloro-2,3-dimethylquinoline Derivatives in Biological Assays
In the landscape of modern drug discovery, the quinoline scaffold holds a privileged position. Its versatile structure is a cornerstone in the development of therapeutics ranging from anti-malarial to anti-cancer agents.[1][2] Among the myriad of quinoline derivatives, the this compound core represents a particularly interesting starting point for inhibitor design due to its synthetic tractability and potent biological activity. However, this potency often comes with a significant challenge: cross-reactivity.
This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals. It provides an in-depth analysis of why this compound derivatives exhibit cross-reactivity and offers a practical framework for its evaluation. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing these promising, yet complex, molecules.
The Double-Edged Sword: Understanding the Quinoline Scaffold's Target Landscape
Quinoline derivatives have demonstrated activity against a wide array of biological targets, including DNA topoisomerases, cysteine proteases, and, most notably, protein kinases.[3][4][5] Their frequent role as kinase inhibitors stems from the scaffold's ability to fit within the ATP-binding pocket, a highly conserved region across the human kinome. This inherent structural feature is both a strength and a potential liability. While it allows for potent inhibition of a desired target kinase, it also opens the door to binding with dozens, or even hundreds, of other kinases that share similar ATP-pocket architecture.[6][7]
This phenomenon, known as off-target activity or polypharmacology, can lead to unexpected cellular effects, toxicity, or, in some cases, beneficial synergistic therapeutic outcomes.[8][9] Therefore, a thorough understanding and early assessment of a compound's selectivity profile are not just recommended; they are critical for the successful development of a new chemical entity.
Caption: Quinoline derivatives often target the ATP binding pocket of kinases, leading to potential cross-reactivity with other kinases that have a structurally similar pocket.
A Multi-Pronged Strategy for Assessing Cross-Reactivity
A single assay is never sufficient to fully characterize the selectivity of a compound. A robust evaluation relies on a combination of biochemical, biophysical, and cell-based methods to build a comprehensive cross-reactivity profile.
Biochemical Assays: Mapping the Kinome Interaction Profile
The most direct way to assess kinase cross-reactivity is to screen the compound against a large panel of purified kinases. This provides quantitative data (typically IC50 values) on inhibitory potency against hundreds of potential off-targets.
Causality Behind Experimental Choice: A broad kinome scan is the gold standard for initial selectivity assessment. It provides an unbiased view of a compound's interaction space, revealing off-targets that might not be predicted based on sequence homology alone.[7][8] Choosing a diverse panel that represents all branches of the kinome tree is crucial for a comprehensive profile.
Illustrative Data for Hypothetical Derivatives:
| Kinase Target | Derivative A (IC50, nM) | Derivative B (IC50, nM) | Derivative C (IC50, nM) |
| EGFR (Intended Target) | 15 | 25 | 10 |
| SRC | 250 | >10,000 | 85 |
| ABL1 | 1,200 | >10,000 | 300 |
| VEGFR2 | 800 | 5,000 | 150 |
| p38α (MAPK14) | >10,000 | >10,000 | 9,500 |
| CDK2 | 5,500 | >10,000 | 4,000 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a representative example for determining the IC50 value of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to provide a more accurate measure of affinity.[8]
-
Serially dilute the this compound derivative in DMSO, then further dilute in kinase buffer to create 4X compound solutions.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound solution to the wells of a 384-well assay plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[6]
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
-
Detection:
-
Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP; lower luminescence indicates higher kinase activity.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biophysical Assays: Confirming Direct Binding
Biophysical methods measure the direct interaction between a compound and a protein, providing orthogonal validation to activity-based assays. They are particularly valuable because they do not require an active enzyme or specific substrates.[10]
Differential Scanning Fluorimetry (DSF): This technique measures the change in a protein's thermal melting point upon ligand binding. A positive shift in the melting temperature (Tm) indicates that the compound is binding to and stabilizing the protein.
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment to assess compound binding.
Causality Behind Experimental Choice: DSF is a rapid and cost-effective method to screen for direct binding.[10] It can quickly identify hits and non-binders, helping to prioritize compounds and validate results from biochemical screens. A significant thermal shift provides high confidence that the compound physically interacts with the target protein.
Cell-Based Assays: Assessing Phenotypic Consequences
Ultimately, a compound's activity in a cellular context is what matters. Cell-based assays are essential for understanding if the biochemical cross-reactivity translates into a cellular effect.
Causality Behind Experimental Choice: Cells provide a more physiologically relevant environment, with ATP concentrations much higher than those used in many biochemical assays.[6] A compound that shows potent biochemical activity may be less effective in cells due to poor permeability or competition with high intracellular ATP levels. Furthermore, observing a cellular phenotype (like apoptosis or cell cycle arrest) can provide clues about the compound's overall mechanism of action, which may involve multiple targets.[4]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well.[3]
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative.
-
Remove the old media from the cells and add 100 µL of fresh media containing the desired concentration of the compound.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization:
-
Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Case Study: Deconvoluting the Profile of a Dual EGFR/SRC Inhibitor
Let's consider a hypothetical derivative, QC-823 , designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).
-
Initial Screen: QC-823 shows a potent IC50 of 12 nM against EGFR in a biochemical assay.
-
Kinome Scan: A broad kinase panel reveals a secondary, potent activity against SRC kinase with an IC50 of 90 nM.
-
Cellular Confirmation: In A549 lung cancer cells, which are sensitive to EGFR inhibition, QC-823 reduces cell viability. Furthermore, a western blot analysis shows that QC-823 reduces the phosphorylation of both EGFR (p-EGFR) and a key SRC substrate (p-STAT3).
Caption: QC-823 demonstrates polypharmacology by inhibiting both the EGFR and SRC signaling pathways.
This dual inhibition profile is not necessarily a negative outcome. In some cancers, both EGFR and SRC pathways are co-activated, and inhibiting both simultaneously could provide a more durable anti-tumor response than a highly specific EGFR inhibitor alone. This highlights the importance of interpreting cross-reactivity data in the context of the intended disease biology.
Conclusion
The this compound scaffold is a rich source of potent biological modulators. However, its propensity to interact with multiple targets, particularly within the kinome, necessitates a rigorous and multi-faceted approach to characterization. By combining comprehensive biochemical profiling, orthogonal biophysical validation, and relevant cell-based functional assays, researchers can build a complete picture of a compound's selectivity. This detailed understanding is paramount for making informed decisions, mitigating risks of toxicity, and potentially harnessing the therapeutic benefits of polypharmacology in the development of next-generation therapeutics.
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Nath, M., & Saini, S. (2012). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry, 55(7), 3091–3103. Available at: [Link]
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Madkour, H. M. F., Al-Hejin, A. M., El-Sayed, W. M., & Al-Hussain, S. A. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6067–6085. Available at: [Link]
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A Comparative Benchmarking Guide to the Synthesis of 4,8-Dichloro-2,3-dimethylquinoline
Introduction
4,8-Dichloro-2,3-dimethylquinoline is a key heterocyclic scaffold of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Its substituted quinoline core is a recurring motif in a wide array of pharmacologically active agents. The precise placement of chloro and methyl groups on the quinoline ring system can profoundly influence the molecule's biological activity, making the development of efficient and reliable synthetic routes a critical endeavor.
This guide provides an in-depth comparative analysis of synthetic methodologies for obtaining this compound. We will dissect a classical two-step approach, a potential alternative for the initial cyclization, and a modern one-pot microwave-assisted strategy. Each method will be evaluated based on experimental data, reaction efficiency, scalability, and safety considerations, offering a comprehensive resource for chemists to make informed decisions in their synthetic campaigns.
Methodology 1: The Classical Two-Step Synthesis via Conrad-Limpach Reaction and Subsequent Chlorination
A robust and well-established route to this compound involves a two-step sequence: the initial formation of an 8-chloro-2,3-dimethylquinolin-4-ol intermediate via the Conrad-Limpach synthesis, followed by a chlorination reaction to introduce the second chlorine atom at the C4-position.
Step 1: Conrad-Limpach Synthesis of 8-Chloro-2,3-dimethylquinolin-4-ol
The Conrad-Limpach synthesis is a powerful method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[1][2] In this specific application, 2-chloroaniline is reacted with ethyl 2-methylacetoacetate. The reaction proceeds through the formation of a Schiff base, which then undergoes a thermally induced cyclization.[1]
Causality of Experimental Choices: The selection of 2-chloroaniline as the starting material directly dictates the position of the first chlorine atom at the C8-position of the quinoline ring. Ethyl 2-methylacetoacetate provides the necessary carbon framework to form the pyridine ring with the desired 2,3-dimethyl substitution pattern. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 2-chloroaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in a high-boiling inert solvent such as Dowtherm A is heated.
-
A catalytic amount of a strong acid, like p-toluenesulfonic acid, is added to facilitate the initial condensation.
-
The reaction mixture is heated to approximately 250 °C. The progress of the reaction is monitored by the removal of water in the Dean-Stark trap.
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and can be further purified by recrystallization to yield 8-chloro-2,3-dimethylquinolin-4-ol.
Step 2: Chlorination of 8-Chloro-2,3-dimethylquinolin-4-ol
The conversion of the 4-hydroxyquinoline intermediate to the final this compound is typically achieved through a nucleophilic substitution reaction using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[3]
Causality of Experimental Choices: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. It reacts with the hydroxyl group at the C4-position, converting it into a good leaving group (a phosphate ester), which is then displaced by a chloride ion.[3] The use of excess POCl₃ can also serve as the reaction solvent.
Experimental Protocol:
-
In a well-ventilated fume hood, 8-chloro-2,3-dimethylquinolin-4-ol (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux (approximately 105-110 °C) for a period of 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Safety Considerations: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4][5][6][7][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. The quenching process should be done slowly and carefully to control the exothermic reaction.
Alternative and Comparative Methodologies
Alternative Step 1: Gould-Jacobs Reaction
The Gould-Jacobs reaction offers an alternative approach to the synthesis of the 4-hydroxyquinoline intermediate.[9][10] This method involves the reaction of an aniline with an alkoxymethylenemalonic ester. For the synthesis of 8-chloro-2,3-dimethylquinolin-4-ol, 2-chloroaniline would be reacted with a suitable derivative of methylmalonic ester.
Comparison with Conrad-Limpach: The Gould-Jacobs reaction often requires a subsequent hydrolysis and decarboxylation step to arrive at the desired 4-hydroxyquinoline.[9] While versatile, the multi-step nature of this alternative within the overall synthesis might lead to lower overall yields compared to the more direct Conrad-Limpach approach for this specific target. However, the starting materials for the Gould-Jacobs reaction may be more readily available or cost-effective in certain contexts.
Comparative Method: One-Pot Microwave-Assisted Synthesis
This hypothetical method would involve the reaction of 2-chloroaniline with malonic acid in the presence of phosphorus oxychloride under microwave irradiation.
Causality of Experimental Choices: Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture.[12][13][14] The one-pot nature of this synthesis eliminates the need for isolation and purification of the intermediate, thereby saving time and resources. Phosphorus oxychloride serves as both a condensing and chlorinating agent.
Hypothetical Experimental Protocol:
-
In a microwave-safe reaction vessel, 2-chloroaniline (1.0 eq), malonic acid (1.2 eq), and phosphorus oxychloride (excess) are combined.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature and time (e.g., 150-180 °C for 10-30 minutes).
-
After cooling, the reaction mixture is worked up in a similar manner to the chlorination step described previously (quenching with ice, neutralization, extraction, and purification).
Data Presentation and Comparison
| Parameter | Method 1: Conrad-Limpach & Chlorination | Method 2: One-Pot Microwave Synthesis (Hypothetical) |
| Starting Materials | 2-Chloroaniline, Ethyl 2-methylacetoacetate, POCl₃ | 2-Chloroaniline, Malonic Acid, POCl₃ |
| Number of Steps | 2 | 1 |
| Reaction Time | Several hours to days | 10-30 minutes |
| Typical Yield | Moderate to Good (stepwise) | Potentially Good to Excellent |
| Scalability | Readily scalable | Scalability may require specialized equipment |
| Safety Concerns | High temperature, Handling of POCl₃ | Handling of POCl₃, Microwave safety |
| Environmental Impact | Use of high-boiling solvents | Reduced solvent use, energy efficient |
Experimental Workflows
Method 1: Two-Step Synthesis Workflow
Caption: Workflow for the Two-Step Synthesis of this compound.
Method 2: One-Pot Microwave Synthesis Workflow
Caption: Workflow for the One-Pot Microwave-Assisted Synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic strategies. The classical two-step approach, employing the Conrad-Limpach synthesis followed by chlorination with phosphorus oxychloride, offers a reliable and scalable route, albeit with longer reaction times and the use of high-boiling solvents. The potential one-pot microwave-assisted synthesis presents a significantly more time- and energy-efficient alternative, aligning with the principles of green chemistry.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and time constraints. For large-scale production, the classical two-step method may be more practical, while for rapid library synthesis and process optimization, the microwave-assisted approach holds considerable promise. This guide provides the foundational knowledge and comparative data necessary for chemists to select the most appropriate methodology for their synthetic objectives.
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An In Silico Comparative Analysis of 4,8-Dichloro-2,3-dimethylquinoline Against Established Kinase Inhibitors
In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] This guide presents an in silico comparative study of 4,8-Dichloro-2,3-dimethylquinoline, a synthetic quinoline derivative, against a panel of well-established drug molecules: Gefitinib, Erlotinib, and Lapatinib. These drugs are potent tyrosine kinase inhibitors widely used in oncology.[3][4][5] This analysis aims to elucidate the potential of this compound as a bioactive molecule by predicting its binding affinity to key cancer-related protein targets and evaluating its pharmacokinetic profile through computational methods.
The core of this investigation lies in a multi-faceted in silico approach, encompassing molecular docking simulations to predict protein-ligand interactions, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess its drug-likeness. By juxtaposing the computational data of this compound with that of seasoned therapeutic agents, we can derive valuable insights into its potential pharmacological value and guide future experimental validation.
Rationale and Selection of Molecular Targets
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity through various mechanisms of action, including the inhibition of topoisomerases and protein kinases.[1][2] Given the structural features of this compound, we hypothesized its potential interaction with key enzymes implicated in cancer progression. Consequently, the following protein targets were selected for this in silico investigation:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a validated target for several anticancer drugs, including Gefitinib and Erlotinib.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Topoisomerase II: An enzyme that plays a critical role in DNA replication and is a target for several established chemotherapeutic agents.
The selection of Gefitinib, Erlotinib, and Lapatinib as comparator molecules is based on their established clinical use as kinase inhibitors and their structural relation as quinoline or quinazoline derivatives, providing a relevant benchmark for our analysis.[2][4][8]
In Silico Methodology: A Step-by-Step Workflow
Our comparative analysis is built upon a robust in silico workflow designed to provide a comprehensive evaluation of the therapeutic potential of this compound. This workflow integrates molecular docking simulations to predict binding affinities and ADMET profiling to assess drug-likeness.
Figure 1: A schematic representation of the in silico workflow employed in this comparative analysis.
Preparation of Ligands and Protein Targets
Ligand Preparation: The three-dimensional structures of this compound, Gefitinib, Erlotinib, and Lapatinib were obtained from the PubChem database.[2][3][4] The structures were then prepared for docking by adding polar hydrogen atoms and assigning Gasteiger charges using AutoDockTools.
Protein Target Preparation: The crystal structures of the human EGFR kinase domain (PDB ID: 5D41), VEGFR2 kinase domain (PDB ID: 3BE2), and Topoisomerase II (PDB ID: 4FM9) were retrieved from the Protein Data Bank.[9][10][11][12] Prior to docking, all water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms were added, and non-polar hydrogens were merged using AutoDockTools.
Molecular Docking Protocol
Molecular docking simulations were performed using AutoDock Vina, a widely recognized and validated open-source docking program.[13][14] The docking protocol was as follows:
-
Grid Box Generation: A grid box was defined for each protein target, encompassing the known active site of the enzyme. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1.0 Å.
-
Docking Execution: The prepared ligands were docked into the defined grid box of each protein target using the Lamarckian Genetic Algorithm. The number of genetic algorithm runs was set to 10.
-
Analysis of Docking Poses: The docking results were analyzed based on the binding energy (kcal/mol) and the interaction of the ligand with the amino acid residues in the active site. The pose with the lowest binding energy was selected for further analysis.
ADMET and Drug-Likeness Prediction
The ADMET properties and drug-likeness of this compound and the comparator drugs were predicted using the SwissADME web server, a free and comprehensive online tool.[15][16][17] The SMILES (Simplified Molecular Input Line Entry System) string for each molecule was submitted to the server to obtain predictions for various parameters, including:
-
Physicochemical Properties: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation.
-
Drug-Likeness: Lipinski's rule of five, Veber's rule, and Egan's rule.
-
Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.
In Silico Comparative Results
The following sections present the comparative results of the molecular docking simulations and the ADMET/drug-likeness predictions.
Molecular Docking Analysis
The predicted binding affinities (in kcal/mol) of this compound and the known drug molecules with the selected protein targets are summarized in Table 1. A lower binding energy indicates a more favorable interaction between the ligand and the protein.
Table 1: Predicted Binding Energies (kcal/mol) from Molecular Docking Simulations
| Molecule | EGFR (1M17) | VEGFR2 (3EWH) | Topoisomerase II (4FM9) |
| This compound | -7.8 | -8.2 | -7.5 |
| Gefitinib | -9.5 | -8.9 | -8.1 |
| Erlotinib | -9.2 | -8.5 | -7.9 |
| Lapatinib | -10.1 | -9.3 | -8.7 |
The results indicate that this compound exhibits favorable binding affinities for all three protein targets, with the strongest predicted interaction observed with VEGFR2. While the binding energies are generally lower than those of the established inhibitors, they are within a range that suggests potential biological activity. The comparator drugs, as expected, show strong binding affinities, particularly Lapatinib with EGFR.
ADMET and Drug-Likeness Profile
The predicted ADMET and drug-likeness properties are crucial for evaluating the potential of a molecule to be developed into an oral drug. Table 2 provides a comparative summary of these properties for all the investigated molecules.
Table 2: Predicted ADMET and Drug-Likeness Properties
| Property | This compound | Gefitinib | Erlotinib | Lapatinib |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 226.1 | 446.9 | 393.4 | 581.1 |
| LogP | 3.85 | 3.24 | 3.13 | 5.21 |
| H-bond Donors | 0 | 1 | 1 | 2 |
| H-bond Acceptors | 1 | 8 | 5 | 9 |
| Pharmacokinetics | ||||
| GI Absorption | High | High | High | Low |
| BBB Permeant | Yes | No | No | No |
| Drug-Likeness | ||||
| Lipinski's Rule Violations | 0 | 0 | 0 | 1 (LogP > 5) |
| PAINS Alerts | 0 | 0 | 0 | 0 |
This compound demonstrates a promising ADMET and drug-likeness profile. It adheres to Lipinski's rule of five with zero violations, suggesting good potential for oral bioavailability.[4] Its predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier are noteworthy. In contrast, Lapatinib violates one of Lipinski's rules due to its high lipophilicity and is predicted to have low GI absorption.
Discussion and Mechanistic Insights
The in silico analysis provides a preliminary but encouraging outlook for this compound as a potential bioactive agent. The molecular docking results suggest that this molecule may exert its biological effects through the inhibition of key cancer-related kinases, particularly VEGFR2. The predicted binding mode of this compound within the active site of VEGFR2 would need to be further investigated to understand the specific molecular interactions driving this affinity.
From a drug development perspective, the favorable ADMET profile of this compound is a significant advantage. Its compliance with Lipinski's rule of five and predicted high GI absorption are desirable characteristics for an orally administered drug. The predicted ability to cross the blood-brain barrier could also open avenues for its investigation in the context of central nervous system disorders, although this would require further targeted studies.
It is crucial to acknowledge the limitations of this in silico study. The predictions are based on computational models and algorithms and require experimental validation. The actual biological activity and pharmacokinetic profile of this compound may differ from these predictions.
Conclusion and Future Perspectives
This in silico comparative guide provides a foundational assessment of this compound, benchmarking its potential against established anticancer drugs. The computational data suggests that this quinoline derivative possesses favorable binding affinities for key cancer targets and a promising drug-likeness profile.
The insights gained from this study strongly warrant further experimental investigation. Future work should focus on:
-
In vitro enzyme inhibition assays: To experimentally validate the predicted inhibitory activity of this compound against EGFR, VEGFR2, and Topoisomerase II.
-
Cell-based assays: To evaluate the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.
-
In vivo studies: To assess the pharmacokinetic profile and antitumor efficacy of this compound in animal models.
By integrating these computational predictions with rigorous experimental validation, a comprehensive understanding of the therapeutic potential of this compound can be achieved, potentially paving the way for the development of a novel therapeutic agent.
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Experimental Validation of 4,8-Dichloro-2,3-dimethylquinoline: A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2][3] The functionalization of the quinoline ring with various substituents, such as halogens and alkyl groups, allows for the fine-tuning of its physicochemical and pharmacological profiles.[4][5] This guide focuses on the predicted properties of a novel derivative, 4,8-dichloro-2,3-dimethylquinoline, and outlines a comprehensive experimental framework for their validation. Through a comparative analysis with structurally related and well-characterized quinoline analogs, we aim to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating the potential of this and similar new chemical entities.
Introduction to this compound and Rationale for Comparison
This compound is a halogenated quinoline derivative with the molecular formula C₁₁H₉Cl₂N.[6] The presence of two chlorine atoms is anticipated to significantly influence its electronic properties and lipophilicity, while the methyl groups at the 2 and 3 positions may impact its steric interactions with biological targets.[7][8] Given the nascent stage of research on this specific molecule, direct experimental data is not yet available in the public domain.[6] Therefore, this guide proposes a suite of validation experiments and draws comparisons with the following compounds for which experimental data has been reported:
-
4,7-Dichloroquinoline: A well-known precursor to antimalarial drugs, providing a benchmark for the influence of chlorine positioning.[9][10]
-
2,4-Dimethylquinoline: To evaluate the contribution of the dimethyl substitution pattern.[11]
-
4-Chloro-2,5-dimethylquinoline: To assess the effect of a single chloro substituent in combination with dimethyl groups.[12]
This comparative approach allows for a systematic dissection of the structure-activity relationships (SAR) and provides a predictive framework for the biological potential of this compound.
Proposed Experimental Validation Workflow
The following sections detail the experimental protocols necessary to characterize the physicochemical and biological properties of this compound.
Physicochemical and Structural Characterization
A foundational step in the evaluation of any new chemical entity is the unambiguous confirmation of its structure and the determination of its basic physicochemical properties.
Experimental Protocol: Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons, confirming the placement of the methyl groups and the aromatic protons.
-
¹³C NMR: To identify the number of unique carbon atoms and their chemical environment, verifying the quinoline core and the positions of the substituents.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, providing definitive structural confirmation.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition (C₁₁H₉Cl₂N).[13]
-
-
Infrared (IR) Spectroscopy:
-
To identify characteristic functional group vibrations, such as C-Cl, C=N, and C=C bonds within the quinoline ring system.
-
-
Single-Crystal X-ray Diffraction:
-
If a suitable crystal can be obtained, this technique will provide the unequivocal three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[14]
-
Data Presentation: Predicted vs. Comparative Physicochemical Properties
| Property | This compound (Predicted) | 4,7-Dichloroquinoline (Experimental) | 2,4-Dimethylquinoline (Experimental) |
| Molecular Formula | C₁₁H₉Cl₂N | C₉H₅Cl₂N[9] | C₁₁H₁₁N[11] |
| Molecular Weight | 226.10 g/mol [15] | 198.05 g/mol [16] | 157.21 g/mol [11] |
| XlogP | 4.2[6] | 3.2 | 2.9[17] |
| Appearance | - | Colorless to yellow solid | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) | Sparingly soluble in cold water, soluble in hot water and most organic solvents[18] | - |
Biological Activity Screening
Based on the known activities of related quinoline derivatives, the primary biological screening of this compound should focus on its antimicrobial and antifungal potential.[1][3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]
-
Microorganism Preparation: Prepare standardized suspensions of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.[19][20]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound (this compound) and the comparator compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (broth with inoculum, no compound) and negative (broth only) controls.[1]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria and 48-72 hours for fungi.[1]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[21]
Data Presentation: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| This compound | To be determined | To be determined | To be determined |
| 4,7-Dichloroquinoline | Reported activity against various bacteria and fungi[22][23] | - | Reported activity against various bacteria and fungi[22][23] |
| Other Halogenated Quinolines | MIC values ranging from 3.12 to 50 µg/mL against various bacteria[19] | MIC values ranging from 3.12 to 50 µg/mL against various bacteria[19] | Potent activity reported[23] |
Visualizing the Experimental and Comparative Framework
The following diagrams illustrate the proposed workflow and the conceptual relationships between the target compound and its comparators.
Caption: Proposed workflow for the experimental validation and comparative analysis of this compound.
Caption: Structural relationships between this compound and its comparators.
Expert Insights and Future Directions
The proposed experimental validation of this compound will provide crucial data to ascertain its potential as a lead compound in drug discovery. The comparison with structurally similar quinolines is not merely an academic exercise; it is a strategic approach to understanding the nuanced effects of substituent placement on biological activity. For instance, the presence of a halogen at the 6-position of the quinoline ring is a known enhancer of cytotoxic and kinase inhibitory activities.[5] Similarly, the position and type of halogen can significantly impact molecular conformation and crystal packing, which in turn influences drug-target interactions.[7][8]
Upon successful validation and promising initial screening results, further investigations should include:
-
Mechanism of Action Studies: To elucidate how the compound exerts its biological effects (e.g., inhibition of DNA gyrase, disruption of cell membranes).[1]
-
In Vivo Efficacy and Toxicity Studies: To evaluate the compound's performance and safety profile in a biological system.
-
Further Analogue Synthesis: To explore the structure-activity landscape around this novel scaffold and optimize for potency and selectivity.
By systematically applying the experimental framework outlined in this guide, researchers can efficiently and rigorously evaluate the therapeutic potential of this compound and contribute to the ever-evolving field of quinoline-based drug development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,8-Dichloro-2,3-dimethylquinoline
Introduction: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 4,8-Dichloro-2,3-dimethylquinoline, a halogenated aromatic quinoline derivative, requires meticulous handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles for chlorinated aromatic compounds. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely and in compliance with regulatory standards, thereby minimizing risk to both personnel and the environment.
Disclaimer: This document is intended as a procedural guide based on available safety data for structurally similar compounds. It is not a substitute for institutional protocols or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the first step in ensuring its safe handling and disposal. As a chlorinated aromatic compound, it must be treated as hazardous waste.[1] The primary hazards associated with this class of chemicals include irritation to the skin and eyes, with potential for more severe effects upon significant exposure.[2][3]
| Hazard Category | Description | Supporting Data & Citations |
| Physical State | Solid, likely a powder or crystalline substance. | Based on similar quinoline derivatives.[3][4] |
| Primary Health Hazards | Skin Irritation: Causes skin irritation upon contact.[2][3][5] Eye Irritation: Causes serious eye irritation.[2][5] Inhalation: May cause respiratory irritation.[5] Ingestion: Toxic if swallowed.[6][7] | Similar chlorinated quinolines are classified as skin and eye irritants. Prolonged or repeated exposure should be avoided.[2][5][6] |
| Environmental Hazards | Halogenated aromatic compounds are noted for their potential persistence and bioaccumulation in the environment, posing risks to aquatic life.[6][8] | Waste containing chlorinated aromatic compounds must be treated as hazardous to prevent environmental contamination.[1][8] |
| Chemical Incompatibility | Store away from strong oxidizing agents.[1][9] Incompatible with strong acids, bases, and alcohols.[7] | Contact with incompatible materials can lead to hazardous reactions.[1][7][10] |
Part 2: Pre-Disposal Safety & Handling
Before initiating any disposal procedures, the paramount concern is minimizing exposure. All handling of this compound and its waste must be conducted within a certified chemical fume hood.[1] Adherence to the following Personal Protective Equipment (PPE) protocol is mandatory.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn where there is a higher risk of splashes. | Protects against accidental splashes of solutions or airborne particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films). | Prevents direct skin contact and subsequent irritation. Glove material must be chosen based on chemical resistance guides, as standard nitrile may not provide sufficient protection for prolonged contact.[1] |
| Body Protection | A buttoned lab coat is required. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls should be used. | Protects skin on the arms and body from accidental contact.[1] |
| Respiratory Protection | All work should be performed in a chemical fume hood. If exposure above permissible limits is possible, a NIOSH-approved respirator is required. | Minimizes inhalation exposure to the compound, which can cause respiratory tract irritation.[1][5] |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[1][5][7] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[6][11]
Step 1: Waste Segregation Properly segregate waste at the point of generation. This is crucial for safe handling and efficient disposal by EHS professionals.
-
Solid Waste: This stream includes unused or expired this compound, contaminated weighing papers, and any contaminated PPE such as gloves and disposable lab coats.[1][12]
-
Liquid Waste: This includes any solutions containing dissolved this compound.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be placed in a designated, puncture-proof sharps container.
Step 2: Container Selection and Labeling Containment is key to preventing accidental release.
-
Use a chemically compatible, sealable container designated for halogenated organic waste.[1]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an accurate list of all components and their approximate concentrations.[1]
-
Ensure the hazard pictograms for "Irritant" and "Hazardous to the Aquatic Environment" are visible.
Step 3: Temporary Storage Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area should be in a well-ventilated location, away from incompatible materials like strong oxidizing agents.[1]
-
Ensure the storage location prevents accidental tipping or breakage.
Step 4: Arrange for Professional Disposal The final step is to transfer the waste to trained professionals.
-
Contact your institution's EHS office to schedule a pickup for your labeled hazardous waste container.[12]
-
Do not attempt to treat or neutralize the chemical yourself. Disposal of chlorinated aromatic compounds often requires high-temperature incineration to ensure complete destruction and prevent the formation of other toxic byproducts.[8][13]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Procedural flow for safe disposal.
Part 5: Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is critical.
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in Part 2, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[2] For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[1]
-
Reporting: Report the incident to your supervisor and your institution's EHS department.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
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A Senior Application Scientist's Guide to Handling 4,8-Dichloro-2,3-dimethylquinoline: Essential Safety and Operational Protocols
The quinoline scaffold is a privileged structure in medicinal chemistry, but its halogenated derivatives require meticulous handling due to potential toxicological profiles. The presence of two chlorine atoms and methyl groups on the quinoline ring suggests that 4,8-Dichloro-2,3-dimethylquinoline may exhibit properties such as skin and eye irritation, potential toxicity upon ingestion or inhalation, and possible environmental hazards.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy, coupled with stringent operational and disposal plans, is not merely a recommendation—it is a necessity.
Core Hazard Assessment and the Rationale for Precaution
Substituted quinolines, particularly those with halogen substituents, often present several key hazards:
-
Dermal and Ocular Irritation: Direct contact with similar compounds is known to cause skin and serious eye irritation.[1][2]
-
Acute Toxicity: Ingestion of related compounds can be toxic.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]
-
Carcinogenicity and Mutagenicity: Some quinoline derivatives are suspected of causing genetic defects or cancer.[3]
-
Aquatic Toxicity: Many chlorinated organic compounds are harmful to aquatic life with long-lasting effects.
Given these potential risks, the "as low as reasonably achievable" (ALARA) principle for exposure must be rigorously applied. The following sections detail the necessary equipment and procedures to achieve this standard.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are foundational to safe chemical handling. Do not consider PPE as a substitute for robust engineering controls like fume hoods; instead, view it as the final, essential barrier between you and the chemical agent.[4]
| PPE Category | Specification | Purpose & Rationale |
| Eye & Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for splash-prone procedures. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Provides a critical barrier against skin contact. Gloves must be inspected for integrity before each use and changed regularly or immediately upon contamination.[5] |
| Body Protection | A full-sleeved laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. | Protects skin and personal clothing from contamination. All skin should be covered; long pants and closed-toe shoes are mandatory.[5] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For weighing or when aerosol generation is unavoidable, a NIOSH-approved respirator may be required. | Prevents inhalation of airborne particles or vapors, which may cause respiratory irritation.[1] Engineering controls are the preferred method of respiratory protection.[3] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
This protocol provides a self-validating system for handling this compound, from preparation to disposal. Each step is designed to minimize exposure and prevent contamination.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol Details:
-
Preparation Phase:
-
Don PPE: Before handling the chemical, put on your laboratory coat, chemical-resistant gloves, and safety goggles.[5]
-
Work Area Setup: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Spill Kit: Confirm that a chemical spill kit is readily accessible before you begin your work.
-
-
Handling Phase:
-
Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Use a disposable weigh boat to prevent cross-contamination. Avoid creating dust.[5]
-
Dissolving/Transferring: When preparing solutions or transferring the chemical, use appropriate glassware and perform all actions slowly and deliberately to avoid splashes or aerosol generation.
-
Experimental Conduct: Maintain a safe distance from the reaction apparatus. Use appropriate shielding if the reaction has the potential to be energetic.
-
-
Cleanup and Disposal Plan:
-
Decontamination: All non-disposable equipment, such as glassware, that has been in contact with the chemical should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) in the fume hood, collecting the rinsate as hazardous waste. Then, wash thoroughly with soap and water.
-
Waste Segregation: All waste materials must be treated as hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, labeled hazardous liquid waste container. Do not pour any amount down the drain.
-
-
Final Steps: Once all waste is properly contained, remove your PPE, disposing of single-use items in the solid hazardous waste stream. Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[5]
-
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research environment. This disciplined approach is the hallmark of a professional scientist and is indispensable when working with compounds of known or unknown toxicity.
References
- CymitQuimica. (2025, November 1). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
- (2012, January 9).
- MSDS of 4,8-Dichloroquinazoline. (2010, November 15).
- Sigma-Aldrich. (2025, August 6). Safety Data Sheet.
- TCI Chemicals. (2025, May 26).
- (n.d.).
- Spectrum Chemical. (2022, April 29).
- MsdsDigital.com. (n.d.).
- (2015, January 16).
- CDN Isotopes. (n.d.).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- NatureWorks. (2023, July 6).
- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.).
- Vita-D-Chlor. (n.d.).
- ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes | Request PDF.
- Google Patents. (n.d.).
- Scribd. (n.d.).
- National Institutes of Health. (n.d.). 2,4-Dimethylquinoline | C11H11N | CID 14536. PubChem.
- BLDpharm. (n.d.). 1184365-73-8|4-Chloro-8-fluoro-2,3-dimethylquinoline.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
